(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride
Description
The exact mass of the compound (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-(4-fluorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDLUHKAJWPKCW-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260619-17-7 | |
| Record name | Pyrrolidine, 3-(4-fluorophenoxy)-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260619-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(4-fluorophenoxy)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction
The pursuit of novel therapeutics is intrinsically linked to the exploration of chemical space. Central to this endeavor is the use of chiral building blocks that can impart specific three-dimensional geometries to drug candidates, thereby influencing their potency, selectivity, and pharmacokinetic profiles. (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride stands out as a particularly valuable scaffold in medicinal chemistry. The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged structure found in over 37 FDA-approved drugs, prized for its ability to introduce conformational rigidity and improve aqueous solubility.[1][2] The strategic incorporation of a 4-fluorophenyl group via an ether linkage further enhances its utility by improving metabolic stability and modulating lipophilicity.[3]
This guide provides an in-depth technical overview of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, analysis, and application, offering field-proven insights grounded in authoritative references.
Physicochemical and Structural Characterization
The precise chemical identity and physical properties of a building block are foundational to its reliable use in synthesis and research.
Key Properties
All quantitative data for (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride are summarized in the table below for efficient reference.
| Property | Value | Reference |
| CAS Number | 1260619-17-7 | [4] |
| Molecular Formula | C₁₀H₁₃ClFNO | [4] |
| Molecular Weight | 217.67 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥98% (Typical) | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [4] |
| LogP | 1.9882 | [4] |
Molecular Structure
The structure of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride combines several key pharmacophoric elements.
Caption: Chemical structure of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.
Structural Insights for Drug Design
-
(S)-Stereocenter: The defined stereochemistry at the C3 position is critical. Biological systems are chiral, and fixing the stereochemistry prevents the formation of diastereomeric products in subsequent reactions, which is essential for achieving target selectivity and avoiding potential off-target effects or toxicity associated with an unwanted enantiomer.[6]
-
Pyrrolidine Scaffold: This non-planar, saturated ring serves as a versatile scaffold that increases the three-dimensional character of a molecule, allowing for better exploration of the pharmacophore space within a target's binding pocket.[1] The secondary amine provides a hydrogen bond donor and can be further functionalized.[7]
-
4-Fluorophenyl Group: The fluorine atom is a bioisostere of a hydrogen atom but with significantly different electronic properties. Its inclusion often enhances metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., para-hydroxylation). Its lipophilicity can also improve membrane permeability and binding affinity.[3]
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure compounds like (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride requires precise control over stereochemistry. While specific proprietary routes may vary, the general logic involves the stereoselective formation of the chiral center.
General Synthetic Approach
A common strategy involves the coupling of a chiral pyrrolidine precursor with 4-fluorophenol. Sophisticated methods are employed to ensure the desired (S)-configuration is exclusively formed. These can include:
-
Starting from a Chiral Pool: Utilizing readily available chiral starting materials, such as (S)-proline derivatives.
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to direct the formation of the desired stereocenter. Chiral auxiliaries are temporarily incorporated into the molecule to guide a reaction stereoselectively, after which they are removed.[3]
The following diagram illustrates a generalized workflow for its synthesis.
Caption: Generalized workflow for the synthesis of the target compound.
Applications in Drug Discovery and Chemical Biology
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or building block. Its value lies in its ability to be incorporated into larger, more complex molecules with therapeutic potential.
Role as a Versatile Building Block
This compound provides a ready-made, chirally pure fragment that chemists can elaborate upon. The secondary amine of the pyrrolidine ring is a key functional handle, readily participating in reactions such as:
-
Amide bond formation
-
Reductive amination
-
Urea and thiourea formation
-
N-arylation or N-alkylation
This versatility allows for its integration into a wide array of molecular scaffolds targeting diverse biological systems. The logical progression from a building block to a potential drug is outlined below.
Caption: Logical flow from building block to drug candidate.
Potential Therapeutic Targets
While direct applications are proprietary, the structural motifs suggest potential utility in developing inhibitors for various enzyme classes. For instance, a closely related building block, (S)-(+)-3-Fluoropyrrolidine hydrochloride, is used to prepare inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in type 2 diabetes, and agents against parasitic diseases like trypanosomiasis.[8] This strongly suggests that (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride could be a valuable component in screening libraries for similar targets.
Quality Control and Analytical Methodologies
For any chiral building block, verifying its chemical and, most importantly, its enantiomeric purity is a non-negotiable step for ensuring experimental reproducibility and the integrity of the final drug candidate.
Critical Quality Attributes
The quality of a batch is typically defined by the parameters in the following table.
| Parameter | Specification | Typical Method | Reference |
| Chemical Purity | ≥97% (often ≥98%) | HPLC, NMR | [6] |
| Chiral Purity (Enantiomeric Excess) | ≥99% ee | Chiral HPLC or GC | [6] |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | N/A |
Experimental Protocol: Chiral Purity Determination by GC
The following is a representative, self-validating protocol for determining the enantiomeric excess (ee) of the compound. A derivatization step is often necessary for secondary amines to improve their volatility and chromatographic performance on chiral columns.[6]
Objective: To separate and quantify the (S) and (R) enantiomers to confirm enantiomeric excess (ee) is ≥99%.
Methodology:
-
Sample Preparation (Derivatization):
-
Accurately weigh ~1 mg of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous dichloromethane.
-
Add 100 µL of a derivatizing agent, such as trifluoroacetic anhydride (TFAA). Causality: TFAA reacts with the secondary amine to form a volatile trifluoroacetamide derivative, which is amenable to GC analysis and can be resolved on a chiral column.
-
Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 30 minutes.
-
Carefully evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or ethyl acetate).
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Chiral Column: A suitable chiral stationary phase, such as a cyclodextrin-based column (e.g., Chiraldex G-TA). Causality: The chiral stationary phase forms transient, diastereomeric complexes with the enantiomers of the derivatized analyte, leading to different retention times.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 220°C at 5°C/min.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
MS Detection: Scan mode (e.g., m/z 50-400) to confirm the mass of the derivatized product, followed by Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis:
-
Integrate the peak areas for the (S)-enantiomer (A_S) and the (R)-enantiomer (A_R).
-
Calculate the enantiomeric excess using the formula: ee (%) = [(A_S - A_R) / (A_S + A_R)] x 100 .
-
The result should be ≥99% for the batch to pass quality control.
-
Caption: Workflow for chiral purity determination by GC-MS.
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical reagent. (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is classified with specific hazards that require careful management.
GHS Hazard Information
| Hazard Code | Statement | Reference |
| H302 | Harmful if swallowed | [4][9][10] |
| H315 | Causes skin irritation | [4][9][10] |
| H319 | Causes serious eye irritation | [4][9][10] |
| H335 | May cause respiratory irritation | [4][9][10] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or powder.[9]
-
Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Use proper glove removal technique to avoid skin contact.[11]
-
Skin and Body Protection: Wear a lab coat. Ensure exposed skin is covered.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] For long-term stability and to prevent degradation, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4][5]
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined stereochemistry, combined with the beneficial properties of the fluorophenyl and pyrrolidine motifs, provides medicinal chemists with a reliable and high-value building block for constructing novel molecular architectures. A thorough understanding of its properties, analytical validation, and safe handling procedures, as detailed in this guide, is paramount for its effective and responsible use in the quest for new and improved therapeutics.
References
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Alchem Pharmtech. (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. [Link]
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Sdfine. Chemwatch GHS SDS 1922. [Link]
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ECHA. (3R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride chemical label. [Link]
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PubChem. 3-(4-Fluorophenyl)pyrrolidine hydrochloride. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6639. [Link]
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Wikipedia. Pyrrolidine. [Link]
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Al-Ostoot, F. H., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249221. [Link]
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(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride chemical properties
An In-depth Technical Guide to (S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride: Properties, Synthesis, and Application
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride (CAS No: 1260619-17-7), a chiral building block of increasing importance in medicinal chemistry and drug development. This guide moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior, synthetic strategies, and analytical validation.
Core Molecular Profile and Significance
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a substituted pyrrolidine derivative. The pyrrolidine ring is a privileged scaffold in pharmaceutical science, present in numerous natural alkaloids and approved drugs.[1] The specific combination of the (S)-chiral center, the ether linkage at the 3-position, and the 4-fluorophenyl group imparts a unique three-dimensional structure and set of electronic properties that make it a valuable synthon for creating complex molecular architectures.
The fluorine atom is a particularly notable feature. Its incorporation into drug candidates can significantly alter key properties such as metabolic stability (by blocking sites of oxidative metabolism), binding affinity (through favorable electronic interactions), and membrane permeability (due to its lipophilicity).[2] As such, this compound serves as a critical starting material for research programs targeting a wide array of biological targets.
Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | (3S)-3-(4-fluorophenoxy)pyrrolidine;hydrochloride | N/A |
| CAS Number | 1260619-17-7 | [3] |
| Molecular Formula | C₁₀H₁₃ClFNO | [3] |
| Molecular Weight | 217.67 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| SMILES | FC1=CC=C(O[C@@H]2CNCC2)C=C1.[H]Cl | [3] |
Physicochemical and Computational Properties
Understanding the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the characteristics of its downstream derivatives.
Calculated Properties
Computational models provide valuable initial estimates of a molecule's behavior.
| Property | Value | Significance | Source(s) |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | TPSA is a key predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A low value like this suggests good membrane permeability. | [3] |
| LogP (Octanol-Water Partition Coefficient) | 1.9882 | This value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. | [3] |
| Hydrogen Bond Acceptors | 2 | The ether oxygen and the fluorine atom can act as H-bond acceptors, influencing interactions with biological targets. | [3] |
| Hydrogen Bond Donors | 1 | The secondary amine (in its free base form) or the protonated ammonium (in the hydrochloride salt form) acts as an H-bond donor. | [3] |
| Rotatable Bonds | 2 | The low number of rotatable bonds implies a relatively rigid structure, which can be advantageous for achieving high-affinity binding to a target protein by reducing the entropic penalty of binding. | [3] |
Solubility and Stability
As a hydrochloride salt, (S)-3-(4-Fluorophenoxy)pyrrolidine is expected to have good solubility in water and polar protic solvents like methanol and ethanol. Its solubility in aprotic organic solvents such as dichloromethane or ethyl acetate is likely to be lower but can be significantly increased by converting the salt to its free base form through neutralization with an aqueous base (e.g., NaHCO₃ or NaOH).
The compound should be stored in a cool, dry place under an inert atmosphere to ensure long-term stability.[4]
Synthesis and Purification Strategy
The synthesis of this chiral molecule requires a stereocontrolled approach to establish the (S)-configuration at the C3 position of the pyrrolidine ring. A common and efficient strategy involves a Williamson ether synthesis or a related nucleophilic substitution reaction starting from a chiral precursor.
Retrosynthetic Analysis and Strategy
The key disconnection is at the ether linkage. This suggests a reaction between 4-fluorophenol and a pyrrolidine with a leaving group at the C3 position. To ensure stereochemical integrity, the starting material must be a readily available, enantiopure C3-substituted pyrrolidine. (R)-3-Hydroxypyrrolidine is a logical and commercially available starting material. The inversion of stereochemistry required (from R to S) is a classic outcome of an Sₙ2 reaction.
Representative Synthetic Protocol
This protocol is a representative example based on established chemical principles for this class of compounds.
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
To a stirred solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.
-
Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates an excellent leaving group, facilitating the subsequent Sₙ2 reaction. The Boc (tert-butyloxycarbonyl) group protects the pyrrolidine nitrogen from reacting with the mesyl chloride and prevents side reactions.
Step 2: Nucleophilic Substitution (Williamson Ether Synthesis)
-
To a solution of 4-fluorophenol (1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF, ~0.3 M), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.
-
Add a solution of the crude N-Boc-(R)-3-(methylsulfonyloxy)pyrrolidine from Step 1 in DMF to the phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling, carefully quench the reaction by adding water. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-(S)-3-(4-fluorophenoxy)pyrrolidine.
-
Causality: The strong base (NaH) deprotonates the phenol, forming a potent nucleophile (phenoxide). This phenoxide attacks the electrophilic carbon bearing the mesylate leaving group in an Sₙ2 fashion, resulting in the inversion of stereochemistry from (R) to (S).
Step 3: Deprotection and Salt Formation
-
Dissolve the purified Boc-protected intermediate from Step 2 in a suitable solvent such as 1,4-dioxane or ethyl acetate.
-
Add an excess of a strong acid, typically 4M HCl in dioxane or gaseous HCl bubbled through the solution.
-
Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will often precipitate from the solution.
-
Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities, and dry under vacuum to yield the final product, (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.
-
Causality: The strong acidic conditions cleave the acid-labile Boc protecting group, liberating the secondary amine, which is then protonated by the excess HCl to form the stable hydrochloride salt.
Synthetic Pathway Diagram
Caption: Proposed synthetic route for (S)-3-(4-Fluorophenoxy)pyrrolidine HCl.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final compound. A self-validating protocol involves a combination of spectroscopic and chromatographic techniques.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should be consistent with the structure. Expected signals include: multiplets in the aromatic region (~6.9-7.2 ppm) characteristic of a 1,4-disubstituted benzene ring with fluorine coupling; a multiplet for the proton at C3 (~4.8-5.0 ppm); and a series of multiplets for the pyrrolidine ring protons (~2.0-3.6 ppm). The broad signal for the two N-H protons will be present downfield.
-
¹³C NMR: The spectrum will show 10 distinct carbon signals. The aromatic carbons will appear between ~115-160 ppm, with characteristic C-F couplings. The C-O carbon (C3) will be around 75-80 ppm, and the other pyrrolidine carbons will be in the aliphatic region (~30-55 ppm).
-
¹⁹F NMR: A single signal will confirm the presence of the fluorine atom.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 196.09.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with UV detection (e.g., at 254 nm). A standard method would use a C18 column with a gradient elution of water and acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. Chemical purity is expected to be ≥98%.[3]
Enantiomeric Purity
-
Chiral HPLC: The most reliable method for determining enantiomeric excess (ee). The secondary amine may require derivatization (e.g., with a benzoyl or dansyl group) to improve separation on a chiral stationary phase (CSP). Alternatively, direct separation on specific CSPs designed for amines is possible. The goal is to resolve the (S)-enantiomer from any contaminating (R)-enantiomer, with an expected enantiomeric excess of ≥99%.
Analytical Workflow Diagram
Caption: Standard analytical workflow for quality control of the final product.
Safety, Handling, and Storage
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is classified as a hazardous substance and requires careful handling.
-
Hazard Classification:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[6]
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4]
-
References
-
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. Alchem Pharmtech, Accessed January 20, 2026. [Link]
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3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. ChemBK, Accessed January 20, 2026. [Link]
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GHS Safety Data Sheet. Sdfine, Accessed January 20, 2026. [Link]
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chemical label (3R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride. ECHA, Accessed January 20, 2026. [Link]
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3-(4-Fluorophenyl)pyrrolidine hydrochloride. PubChem, Accessed January 20, 2026. [Link]
-
Pyrrolidine. Wikipedia, Accessed January 20, 2026. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of (S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its precise three-dimensional structure, including its absolute configuration, is critical to its function and interaction with biological targets. This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this molecule. We will delve into the causality behind the selection of analytical methods, presenting a self-validating workflow that ensures the unambiguous determination of its chemical identity, purity, and stereochemistry. This guide is designed to be a practical resource, offering not only theoretical underpinnings but also detailed experimental protocols and data interpretation strategies.
Introduction: The Importance of Rigorous Structure Elucidation
In the realm of drug discovery and development, the adage "structure dictates function" is a foundational principle. For chiral molecules like (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, the spatial arrangement of atoms defines its pharmacological and toxicological profile. The presence of the undesired enantiomer can lead to reduced efficacy, off-target effects, or unforeseen toxicity. Therefore, a robust and unequivocal elucidation of its structure is not merely an academic exercise but a critical component of quality control and regulatory compliance.
This guide will systematically address the key questions in the structure elucidation process:
-
What is the molecular formula and connectivity?
-
What are the key functional groups present?
-
Is the hydrochloride salt form confirmed?
-
What is the enantiomeric purity of the sample?
-
What is the absolute configuration at the chiral center?
Foundational Analysis: Confirming Molecular Identity and Purity
The initial phase of structure elucidation focuses on confirming the basic chemical identity and purity of the compound. This involves determining the molecular formula and identifying the constituent functional groups.
Mass Spectrometry (MS) for Molecular Weight and Formula Determination
Mass spectrometry is the cornerstone for determining the molecular weight of a compound. For (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, electrospray ionization (ESI) is a suitable technique due to the polar nature of the molecule.
-
Expected Observation: The mass spectrum will primarily show the protonated molecule of the free base, [M+H]⁺, where 'M' is (S)-3-(4-Fluorophenoxy)pyrrolidine. The hydrochloride salt will dissociate in the ESI source.
-
Causality: The acidic proton from the hydrochloride will readily protonate the basic nitrogen of the pyrrolidine ring, leading to a positively charged ion that is easily detected.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Rationale |
| [C₁₀H₁₂FNO + H]⁺ | 182.0925 | Within 5 ppm | Protonated free base |
The fragmentation pattern in tandem MS (MS/MS) can provide further structural confirmation. Key expected fragments arise from the cleavage of the pyrrolidine ring and the phenoxy linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the connectivity of atoms within a molecule. For (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
-
¹H NMR: Will reveal the number of different types of protons and their neighboring environments. The protons on the pyrrolidine ring will appear as complex multiplets due to their diastereotopic nature. The aromatic protons will show characteristic splitting patterns of a 1,4-disubstituted benzene ring. The N-H proton of the ammonium salt will be observable, often as a broad signal, and its chemical shift will be concentration-dependent.
-
¹³C NMR: Will show distinct signals for each unique carbon atom. The number of signals will confirm the carbon backbone. The chemical shifts will be indicative of the electronic environment of each carbon (e.g., aromatic, aliphatic, ether-linked).
-
¹⁹F NMR: Will exhibit a single resonance, confirming the presence of a single fluorine atom on the aromatic ring. This is a highly sensitive and specific technique for fluorine-containing compounds.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
Expected Key Absorptions:
-
N-H Stretch: A broad absorption in the 3200-2700 cm⁻¹ region, characteristic of a secondary ammonium salt (R₂NH₂⁺). This is a key indicator of the hydrochloride salt form.
-
C-O-C Stretch (Aromatic Ether): A strong, characteristic band around 1250-1200 cm⁻¹.
-
C-N Stretch: A band in the 1250–1020 cm⁻¹ region for the aliphatic amine.
-
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.
-
The presence of the broad N-H stretch is a strong piece of evidence for the hydrochloride salt.
Elemental Analysis and Chloride Ion Test
To definitively confirm the hydrochloride salt form, both elemental analysis and a qualitative test for chloride ions are recommended.
-
Elemental Analysis: The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, Chlorine, and Fluorine should closely match the calculated values for the molecular formula C₁₀H₁₃ClFNO.
-
Qualitative Chloride Test: A simple
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride molecular weight
An In-Depth Technical Guide to (S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Value of a Chiral Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Chiral building blocks are central to this endeavor, allowing for the precise three-dimensional arrangement of pharmacophoric elements to optimize interactions with biological targets. (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride has emerged as a particularly valuable scaffold. Its structure combines a stereodefined pyrrolidine ring, a common motif in FDA-approved drugs, with a fluorinated phenyl ether, a group known to enhance metabolic stability and binding affinity.[1][2]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. We will move beyond simple data reporting to explore the causality behind its synthesis, the rigor of its analytical validation, and its strategic application in constructing next-generation therapeutics. The pyrrolidine nucleus is one of the most utilized non-aromatic nitrogen heterocycles in pharmaceuticals, valued for its ability to explore pharmacophore space and contribute to the crucial stereochemistry of a molecule.[1]
Section 1: Core Physicochemical and Structural Properties
The hydrochloride salt form of (S)-3-(4-Fluorophenoxy)pyrrolidine enhances its stability and aqueous solubility, rendering it a convenient solid for handling, weighing, and use in subsequent synthetic steps. A comprehensive summary of its key properties is presented below.
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃ClFNO | [3][4][5] |
| Molecular Weight | 217.67 g/mol | [3][4][5][6] |
| CAS Number | 1260619-17-7 | [3] |
| Appearance | White to off-white solid | [7] |
| Purity (Typical) | ≥98% | [3] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [3] |
| LogP (Calculated) | 1.9882 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 2 | [3] |
| Canonical SMILES | FC1=CC=C(O[C@@H]2CNCC2)C=C1.[H]Cl | [3] |
Section 2: Synthesis and Stereochemical Control
The synthesis of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a challenge in stereoselective chemistry. The objective is not merely to construct the molecule but to ensure the (S)-configuration at the C3 position with high enantiomeric excess (ee), as the opposite enantiomer could have different, potentially undesirable, biological activity.
The most common synthetic strategies involve the nucleophilic substitution of a chiral pyrrolidine precursor. A representative, high-level workflow is outlined below. The critical choice is the source of chirality; this is often achieved by starting with a chiral precursor like (R)-N-Boc-3-hydroxypyrrolidine. The inversion of stereochemistry during the substitution reaction (an S_N2 mechanism) is a key mechanistic principle that dictates the choice of the starting enantiomer.
Representative Synthetic Workflow
A common approach is the Mitsunobu reaction, which allows for the formation of the aryl ether bond with a predictable inversion of stereochemistry at the chiral center.
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The Fluorine Advantage: Unlocking Novel Biological Activity in Pyrrolidine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. The pyrrolidine ring, a privileged structure found in numerous natural products and synthetic drugs, offers a versatile three-dimensional framework for drug design.[1] When combined, the unique properties of fluorine and the structural versatility of the pyrrolidine core give rise to derivatives with profoundly altered and often enhanced biological activities. This guide provides an in-depth exploration of the synthesis, biological targets, and structure-activity relationships of fluorinated pyrrolidine derivatives. We will dissect the causal physicochemical effects of fluorination, examine their application across diverse therapeutic areas—from metabolic diseases to oncology—and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
The Foundational Role of Fluorine in Modulating Pyrrolidine Chemistry
The introduction of fluorine, the most electronegative element, into the pyrrolidine scaffold is not a trivial substitution but a strategic decision to modulate a molecule's physicochemical profile.[2][3] These modifications are central to overcoming challenges in drug development such as poor metabolic stability, off-target toxicity, and low bioavailability.
Tuning Basicity (pKa) and Lipophilicity (LogP)
Fluorine's potent electron-withdrawing inductive effect can significantly lower the basicity (pKa) of the pyrrolidine nitrogen.[4] This reduction is advantageous as it can minimize unwanted interactions with acidic biological targets, such as hERG channels, and improve oral bioavailability by increasing the population of the neutral, more membrane-permeable form of the drug at physiological pH.[4]
The effect on lipophilicity is more nuanced. While a single fluorine atom is more lipophilic than a hydrogen atom, the overall impact on the molecule's LogP is influenced by complex changes in conformation and intramolecular interactions. Strategic placement of fluorine can fine-tune the lipophilicity to optimize the balance between solubility and membrane permeability, a critical aspect of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Conformational Control: The Gauche Effect
Beyond simple inductive effects, fluorine exerts powerful stereoelectronic control over the pyrrolidine ring's conformation, or "puckering." This is primarily due to the gauche effect, an attraction between the amide nitrogen and a vicinal fluorine atom.[5] The stereochemistry of fluorine at the C4 position, for instance, can lock the ring into a specific endo or exo pucker, which can have a profound impact on how the molecule presents its pharmacophoric elements to a biological target.[1] This conformational rigidity can enhance binding affinity and selectivity.[5]
Caption: Diagram 1: Fluorine's Influence on Pyrrolidine Ring Pucker.
Enhancing Metabolic Stability
A primary challenge in drug design is preventing rapid metabolic breakdown. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic oxidation by cytochrome P450 (CYP) enzymes.[4] Strategically placing fluorine atoms on the pyrrolidine ring or on adjacent substituents can block metabolically labile sites, thereby increasing the drug's half-life and overall exposure.[4][6]
Synthetic Pathways to Fluorinated Pyrrolidines
Accessing these valuable building blocks requires specialized synthetic methodologies. Common strategies involve either the fluorination of existing pyrrolidine derivatives or building the ring from fluoro-containing precursors.[7][8][9] Key methods include nucleophilic fluorination using reagents like TBAF (tetrabutylammonium fluoride) on precursors such as epoxides or cyclic sulfamates, and electrophilic fluorination.[10] The development of efficient, scalable routes is crucial for supplying medicinal chemistry programs.[10][11]
Caption: Diagram 2: Generalized Synthetic Workflow.
Key Biological Targets and Therapeutic Applications
The tailored physicochemical properties of fluorinated pyrrolidines make them potent and selective modulators of various biological targets.
Enzyme Inhibition: A Major Therapeutic Arena
One of the most successful applications of fluorinated pyrrolidines is in the development of DPP-4 inhibitors for the treatment of type 2 diabetes.[12] DPP-4 inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[12] Inhibiting DPP-4 prolongs the action of these hormones. The pyrrolidine scaffold serves as a proline mimetic, fitting into the S1 pocket of the DPP-4 active site.[12] Fluorination, particularly gem-difluorination, enhances binding through favorable interactions within this lipophilic pocket and can form hydrogen bonds with key residues like Ser630 or Tyr631.[12] This leads to highly potent and selective inhibitors.[13][14]
Caption: Diagram 3: DPP-4 Inhibitor Binding Principle.
Table 1: Activity of Selected Fluorinated Pyrrolidine DPP-4 Inhibitors
| Compound Class | Key Fluorine Moiety | DPP-4 IC₅₀ | Selectivity | Reference |
| Pyrrolidine Amide | (S)-3-Fluoropyrrolidine | Good Potency | High vs. QPP | [13] |
| Piperidinone-Pyrrolidine | 5,5-Difluoropiperidin-2-one | Improved Inhibition | N/A | [15] |
| Azetidine/Pyrrolidine Amides | cis-3,4-Difluoropyrrolidide | Strong Activity | N/A | [14] |
| Pyrrolidine Dicarbonitrile | (Not Fluorinated for comparison) | Potent (nM range) | High vs. other DPPs | [16] |
Fluorinated pyrrolidines and piperidines bearing a benzenesulfonamide moiety have been developed as selective inhibitors of human carbonic anhydrase II (hCA II).[17][18] CAs are involved in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers. The fluorinated derivatives demonstrated a novel mechanism of action and unprecedented selectivity for the hCA II isoform over other isoforms like hCA I, IX, and XII, highlighting the role of fluorine in directing selective interactions.[17][18]
Antiviral and Anticancer Applications
The pyrrolidine scaffold is being actively explored for the development of agents against viral infections and cancer.[1][19]
-
Antiviral: Pyrrolidine derivatives have been designed as inhibitors of viral enzymes such as neuraminidase (influenza) and main protease (MPro) in coronaviruses.[20][21] Fluorination is a key strategy in the development of many antiviral drugs to improve metabolic stability and target binding.[22] While some studies on specific fluorinated pyrrolidines showed a lack of broad-spectrum antiviral activity, the principle remains a promising avenue for exploration.[22]
-
Anticancer: Fluorine substitution is a common feature in many successful anticancer drugs.[3][19] Fluorinated derivatives of natural products and other scaffolds containing pyrrolidine have shown potent cytotoxic activity against cancer cell lines, such as HeLa and A549.[22] For example, fluorinated analogues of the natural product Lepidiline demonstrated amplified cytotoxic properties compared to the non-fluorinated parent compound.[22]
Impact on Pharmacokinetics and Metabolism (ADME)
As previously mentioned, fluorination is a powerful tool for enhancing metabolic stability. The strategic replacement of a metabolically vulnerable C-H bond with a robust C-F bond can prevent enzymatic degradation, leading to a longer drug half-life and improved pharmacokinetic profile.[4][23] Studies on specific DPP-4 inhibitors have shown that difluorination of the pyrrolidine ring can prevent aliphatic hydroxylation, a common metabolic pathway, thereby directing metabolism to other parts of the molecule and improving overall stability.[6]
Caption: Diagram 4: Metabolic Blocking by Fluorination.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a robust, fluorescence-based assay to determine the inhibitory potency (IC₅₀) of test compounds against human recombinant DPP-4.
5.1. Materials and Reagents
-
Human recombinant DPP-4 (e.g., from R&D Systems or Enzo Life Sciences)
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
DPP-4 inhibitor control: Sitagliptin or Vildagliptin
-
Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.5) with 1 mg/mL BSA
-
Test Compounds (Fluorinated Pyrrolidine Derivatives)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
5.2. Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound and control inhibitor in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of the stock solutions in DMSO. A typical starting concentration in the assay might be 100 µM, so the highest concentration in the dilution plate would be 2 mM (assuming a 1:20 dilution into the assay).
-
-
Enzyme and Substrate Preparation:
-
Dilute the human recombinant DPP-4 enzyme to a working concentration (e.g., 2X final concentration, ~0.1-0.2 ng/µL) in cold Assay Buffer.
-
Dilute the Gly-Pro-AMC substrate to a working concentration (e.g., 2X final concentration, ~20-50 µM) in Assay Buffer. Note: The optimal concentrations should be determined empirically to ensure the reaction is in the linear range.
-
-
Assay Procedure:
-
Add 2.5 µL of the serially diluted compounds (or DMSO for controls) to the wells of the 96-well plate.
-
Add 22.5 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted DPP-4 enzyme solution to all wells except the "No Enzyme" control wells (add 25 µL of Assay Buffer instead).
-
Mix gently and pre-incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells. The final volume is 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 30°C or 37°C).
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 60 seconds for 15-30 minutes (kinetic read).
-
-
Data Analysis:
-
For each well, calculate the reaction rate (slope of RFU vs. time).
-
Determine the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_Compound - Rate_NoEnzyme) / (Rate_DMSO - Rate_NoEnzyme))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
Fluorinated pyrrolidine derivatives represent a highly successful class of molecules in drug discovery, demonstrating the power of fluorine chemistry to optimize biological activity and pharmacokinetic properties. The success in targeting enzymes like DPP-4 provides a clear blueprint for applying these principles to other targets. Future research will likely focus on exploring more complex fluorination patterns, developing novel synthetic methods to access underexplored chemical space, and applying these scaffolds to challenging targets in areas like neurodegenerative diseases and antibiotic-resistant infections.[24][25] The continued integration of computational modeling with synthetic chemistry will further accelerate the design of next-generation therapeutics built upon this remarkable scaffold.
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An In-Depth Technical Guide to the Mechanism of Action of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride: A Putative Monoamine Reuptake Inhibitor
Abstract
This technical guide provides a comprehensive examination of the putative mechanism of action of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. Based on extensive analysis of its chemical structure and the pharmacological profiles of structurally related analogs, this document posits that the primary mechanism of action for this compound is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This guide will delve into the theoretical framework supporting this hypothesis, detail the requisite experimental protocols to definitively elucidate its pharmacological activity, and present the anticipated data in a structured format. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and therapeutics for neurological and psychiatric disorders.
Introduction: Unveiling the Potential of a Novel Pyrrolidine Scaffold
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride belongs to a class of chemical entities characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, which is a common scaffold in many biologically active compounds and approved pharmaceuticals.[1] The specific stereochemistry at the 3-position, coupled with the presence of a 4-fluorophenoxy moiety, suggests a high potential for interaction with biological targets within the central nervous system. The fluorine atom can enhance metabolic stability and binding affinity.[2] While direct pharmacological data for (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is not extensively available in the public domain, a compelling hypothesis for its mechanism of action can be formulated through the lens of structure-activity relationships (SAR) established for analogous compounds.
Research into 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues has revealed their capacity as potent and balanced inhibitors of both the norepinephrine (NE) and serotonin (5-HT) transporters.[3] Furthermore, studies on various 3,3-disubstituted pyrrolidines have identified them as monoamine triple reuptake inhibitors, demonstrating low nanomolar potency.[4] These findings provide a strong rationale for investigating (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride as a modulator of monoamine neurotransmission.
This guide will, therefore, proceed under the primary hypothesis that (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride functions as a monoamine reuptake inhibitor. We will outline the theoretical basis for this mechanism and provide a detailed roadmap for its experimental validation.
The Monoamine Transporter System: The Hypothesized Target
The monoamine transporters (DAT, SERT, and NET) are critical components of neuronal signaling, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron.[2] This process terminates the neurotransmitter signal and maintains synaptic homeostasis. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective monoamines, thereby potentiating their signaling.[5] This mechanism is the cornerstone of action for many widely prescribed antidepressant and psychostimulant medications.[2]
Signaling Pathway of Monoamine Reuptake Inhibition
The inhibition of monoamine transporters by a ligand such as (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is anticipated to initiate a cascade of downstream signaling events. By blocking reuptake, the prolonged presence of dopamine, serotonin, and norepinephrine in the synapse leads to enhanced activation of their respective postsynaptic receptors.
Figure 1: Hypothesized mechanism of monoamine reuptake inhibition.
Experimental Characterization of the Mechanism of Action
To rigorously test the hypothesis that (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a monoamine transporter inhibitor, a series of in vitro and in vivo experiments are required. These assays are designed to determine the binding affinity, functional potency, and physiological effects of the compound on the dopamine, serotonin, and norepinephrine systems.
In Vitro Characterization: Binding Affinity and Functional Inhibition
The initial step in characterizing the mechanism of action is to determine the compound's affinity for and functional inhibition of the monoamine transporters. This is typically achieved through radioligand binding assays and neurotransmitter uptake assays, respectively.
These assays measure the ability of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride to displace a known radiolabeled ligand from the dopamine, serotonin, and norepinephrine transporters. The data from these experiments are used to calculate the inhibitor constant (Kᵢ), a measure of the compound's binding affinity.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes:
-
Utilize cell lines (e.g., HEK293) stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Alternatively, prepare synaptosomal membranes from specific brain regions of rodents (e.g., striatum for DAT, cortex for SERT and NET).
-
Homogenize cells or tissue in an appropriate ice-cold buffer and isolate the membrane fraction through differential centrifugation.
-
-
Binding Reaction:
-
In a 96-well plate, combine the prepared membranes with a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive inhibitor, e.g., cocaine for DAT, imipramine for SERT, desipramine for NET).
-
Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Sources
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- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of a Five-Membered Ring
In the vast and ever-expanding universe of chemical scaffolds leveraged in drug discovery, few possess the versatility and proven track record of the pyrrolidine ring. This five-membered saturated heterocycle, seemingly simple in its structure, is a recurring motif in a remarkable number of natural products, top-selling pharmaceuticals, and cutting-edge clinical candidates.[1][2] Its prevalence is no coincidence; the pyrrolidine moiety imparts a unique combination of structural, physicochemical, and stereochemical properties that medicinal chemists have skillfully exploited to enhance biological activity, fine-tune pharmacokinetic profiles, and navigate the complexities of chemical space in three dimensions.[1]
This technical guide offers a comprehensive exploration of the multifaceted role of the pyrrolidine scaffold in modern drug discovery. Moving beyond a mere catalog of its occurrences, we will delve into the fundamental principles that make this humble heterocycle a "privileged scaffold."[1] We will examine the strategic rationale behind its incorporation into drug candidates, the synthetic methodologies for its construction and derivatization, and its profound impact on a molecule's interaction with biological targets. Through a combination of mechanistic insights, quantitative data, and detailed experimental protocols, this guide aims to equip researchers with the knowledge to rationally design and develop the next generation of pyrrolidine-containing therapeutics.
I. The Fundamental Advantages of the Pyrrolidine Moiety
The utility of the pyrrolidine ring in drug design stems from a confluence of inherent physicochemical and structural characteristics that render it an invaluable tool for molecular architects.
Physicochemical Properties: A Delicate Balance for Druggability
The introduction of a pyrrolidine ring into a molecule can significantly modulate its physicochemical properties, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Basicity and Hydrogen Bonding: The nitrogen atom within the pyrrolidine ring is a secondary amine, conferring basicity to the scaffold.[1] This basicity is crucial for forming ionic interactions with acidic residues in biological targets and can enhance aqueous solubility. The N-H group can act as a hydrogen bond donor, while the lone pair on the nitrogen can serve as a hydrogen bond acceptor, facilitating crucial interactions with protein binding sites.[3]
-
Lipophilicity and Solubility: The pyrrolidine ring generally increases the polarity and aqueous solubility of a molecule compared to its carbocyclic analog, cyclopentane.[4] This is a desirable feature for improving the pharmacokinetic properties of a drug candidate. However, the lipophilicity can be readily tuned through substitution on the ring or the nitrogen atom, allowing for a fine balance between solubility and membrane permeability.
-
Metabolic Stability: While the pyrrolidine ring can be susceptible to metabolism, particularly oxidation by cytochrome P450 enzymes, its metabolic fate can be modulated through strategic substitution.[3] For instance, blocking metabolically liable positions with groups like fluorine can enhance the metabolic stability and half-life of a drug.
Table 1: Comparative Physicochemical Properties
| Property | Pyrrolidine | Piperidine | Cyclopentane | Pyrrole |
| Molecular Weight | 71.12 g/mol | 85.15 g/mol | 70.13 g/mol | 67.09 g/mol |
| Boiling Point | 87-89 °C | 106 °C | 49 °C | 129-131 °C |
| logP | -0.39 | 0.47 | 2.9 | 0.75 |
| pKa (of conjugate acid) | 11.27 | 11.22 | - | 0.4 |
| Water Solubility | Miscible | Miscible | 0.15 g/L | 60 g/L |
Data compiled from various sources, including PubChem and peer-reviewed literature.[4][5]
Structural and Conformational Dynamics: The Power of Three-Dimensionality
Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring afford it a non-planar, three-dimensional structure.[1] This "pseudorotation" allows the ring to adopt various envelope and twist conformations, providing a level of conformational flexibility that can be advantageous for optimal binding to a protein's active site.[1]
The conformation of the pyrrolidine ring is not random; it is significantly influenced by the nature and stereochemistry of its substituents. This provides a powerful tool for medicinal chemists to "lock" the ring into a specific conformation that is pre-organized for binding to a biological target, thereby enhancing potency and selectivity.
-
Influence of Substituents on Ring Pucker: The puckering of the pyrrolidine ring, often described as either an "endo" or "exo" envelope conformation, can be controlled by the stereoelectronic properties of substituents.[1] For example, in proline, the naturally occurring amino acid containing a pyrrolidine ring, the Cγ-endo pucker is generally favored. However, the introduction of an electron-withdrawing substituent at the 4-position can alter this preference. A 4-trans-fluoro substituent, for instance, favors the Cγ-exo conformation, while a 4-cis-fluoro substituent reinforces the Cγ-endo pucker.[1][6] This ability to dictate conformation through substitution is a key element in the rational design of pyrrolidine-containing drugs.
Pyrrolidine Ring Pucker Conformations
II. Synthetic Strategies: Building the Pyrrolidine Core
The widespread application of the pyrrolidine scaffold in drug discovery has spurred the development of a diverse array of synthetic methodologies for its construction and functionalization. These strategies can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the modification of existing pyrrolidine rings.
Cyclization of Acyclic Precursors: The 1,3-Dipolar Cycloaddition
One of the most powerful and versatile methods for the stereoselective synthesis of substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene).[1] This reaction allows for the rapid construction of the five-membered ring with control over multiple stereocenters.
1,3-Dipolar Cycloaddition Workflow
Experimental Protocol: Asymmetric Synthesis of a Chiral 2-Substituted Pyrrolidine
This protocol describes a transaminase-triggered cyclization for the enantioselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones.[7]
Materials:
-
ω-chloroketone (e.g., 5-chloro-2-pentanone)
-
Isopropylamine (IPA)
-
Transaminase (TA) enzyme (either (R)-selective or (S)-selective)
-
Pyridoxal-5'-phosphate (PLP)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)
-
Tosyl acid (for precipitation)
Procedure:
-
In a reaction vessel, dissolve the ω-chloroketone in the buffer solution.
-
Add isopropylamine, pyridoxal-5'-phosphate, and the selected transaminase enzyme.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24-48 hours), monitoring the progress by a suitable analytical technique (e.g., GC-MS or HPLC).
-
Upon completion, adjust the pH of the reaction mixture to basic (e.g., pH > 10) with a suitable base (e.g., NaOH).
-
Extract the aqueous layer with an organic solvent such as MTBE.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
-
To the filtrate, add a solution of tosic acid in a suitable solvent to precipitate the chiral pyrrolidine as its tosylate salt.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain the enantioenriched 2-substituted pyrrolidine.[7]
Functionalization of Pre-formed Pyrrolidine Rings
A vast number of pyrrolidine-containing drug candidates are synthesized starting from readily available and chiral pyrrolidine building blocks, most notably L-proline and its derivatives.[2] This approach allows for the efficient introduction of diverse substituents at various positions of the ring.
Experimental Protocol: Synthesis of a Pyrrolidine-2,5-dione Derivative
This protocol outlines a general procedure for the synthesis of N-substituted pyrrolidine-2,5-diones, a scaffold found in several anticonvulsant drugs.[1]
Materials:
-
Substituted succinic acid
-
Aminoacetic acid
-
Appropriate 4-arylpiperazine
-
Carbonyldiimidazole (CDI)
-
Dry N,N-dimethylformamide (DMF)
Procedure:
-
Synthesis of the Pyrrolidine-2,5-dione Acetic Acid Intermediate:
-
In a round-bottom flask, heat a mixture of the substituted succinic acid and aminoacetic acid at a high temperature (e.g., 180 °C) for a specified time (e.g., 1 hour).[1]
-
Cool the reaction mixture and purify the resulting 3-substituted-2,5-dioxo-pyrrolidin-1-yl-acetic acid by recrystallization or column chromatography.
-
-
Coupling with Arylpiperazine:
-
In a dry reaction vessel under an inert atmosphere, dissolve the pyrrolidine-2,5-dione acetic acid intermediate in dry DMF.
-
Add carbonyldiimidazole (CDI) and stir the mixture at room temperature for a designated period to activate the carboxylic acid.
-
Add the appropriate 4-arylpiperazine to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final N-substituted pyrrolidine-2,5-dione derivative by column chromatography or recrystallization.
-
III. The Pyrrolidine Moiety in Action: A Survey of Therapeutic Applications
The versatility of the pyrrolidine scaffold is evident in its widespread presence across a multitude of therapeutic areas. Its ability to confer favorable physicochemical properties and engage in specific interactions with biological targets has made it a go-to motif for medicinal chemists.
Anticancer Agents
The pyrrolidine ring is a common feature in numerous anticancer drugs and experimental agents.[8] Its three-dimensional structure allows for precise positioning of pharmacophoric groups to interact with key targets in cancer signaling pathways.
-
Spirooxindole-pyrrolidines: This class of compounds has shown promising activity against various cancer cell lines. The spirocyclic fusion of the pyrrolidine and oxindole rings creates a rigid and complex three-dimensional structure that can effectively occupy the binding pockets of target proteins.[1] For example, certain spiro[pyrrolidine-3,3'-oxindoles] have been identified as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), enzymes implicated in cancer progression.[1]
Table 2: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Target(s) | Cancer Cell Line | IC₅₀ | Reference |
| Spiro[pyrrolidine-3,3'-oxindoles] | HDAC2, PHB2 | MCF-7 (Breast) | 17-29 µM | [1] |
| (S)-Pyrrolidines | CXCR4 | - | 79 nM (binding affinity) | [1] |
| Pyrrolidine-fused Thiophenes | - | HeLa (Cervical) | 19-37 µM | [1] |
Antidiabetic Agents
The pyrrolidine scaffold is a key component of several successful antidiabetic drugs, particularly in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors.[9]
-
DPP-4 Inhibitors (Gliptins): Vildagliptin and saxagliptin are prominent examples of DPP-4 inhibitors that feature a cyanopyrrolidine moiety. This group is crucial for their mechanism of action, forming a covalent, yet reversible, bond with a serine residue in the active site of the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, leading to enhanced insulin secretion and improved glycemic control.
Table 3: Comparative Pharmacokinetic Properties of DPP-4 Inhibitors
| Drug | Pyrrolidine-based? | Oral Bioavailability (%) | Tmax (hr) | Elimination Half-life (hr) | Primary Route of Elimination |
| Vildagliptin | Yes | ~85 | 1.5 | ~3 | Renal |
| Saxagliptin | Yes | ~67 | 2 | ~2.5 | Renal and Hepatic |
| Sitagliptin | No | ~87 | 1-4 | ~12.4 | Renal |
| Linagliptin | No | ~30 | 1.5 | >100 | Fecal |
Data compiled from Scheen, 2010.[9]
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol is used to evaluate the potential of pyrrolidine derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (pyrrolidine derivatives)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose at various concentrations in the phosphate buffer.
-
In a 96-well microplate, add a solution of α-glucosidase to each well.
-
Add the solutions of the test compounds or acarbose to the respective wells and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37 °C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of the test compounds and the positive control.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for each compound.
Central Nervous System (CNS) Agents
The pyrrolidine ring is a common structural feature in drugs targeting the central nervous system, including anticonvulsants, antidepressants, and antipsychotics.[1] Its ability to cross the blood-brain barrier and interact with various receptors and ion channels makes it a valuable scaffold for CNS drug design.
-
Anticonvulsants: Derivatives of pyrrolidine-2,5-dione (succinimides) are an established class of anticonvulsant drugs.[1] Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring, as well as the type of arylpiperazine moiety, significantly influences the anticonvulsant activity.[1]
Table 4: Anticonvulsant Activity of a Pyrrolidine-2,5-dione Derivative
| Compound | Seizure Model | ED₅₀ (mg/kg) | Reference |
| Derivative 69k | MES | 80.38 | [1] |
| 6 Hz | 108.80 | [1] |
MES: Maximal Electroshock Seizure test
Antiviral Agents
The pyrrolidine scaffold has also been successfully incorporated into antiviral drugs, particularly those targeting the hepatitis C virus (HCV) and the human immunodeficiency virus (HIV).[2]
-
HCV NS3/4A Protease Inhibitors: Several approved HCV protease inhibitors, such as grazoprevir and asunaprevir, contain a proline or hydroxyproline moiety.[2] This part of the molecule often occupies the S2 pocket of the protease, making crucial interactions that contribute to the inhibitor's potency.
-
HIV Protease Inhibitors: Early research into HIV protease inhibitors explored the incorporation of substituted pyrrolidine rings at the P1' position.[3] SAR studies revealed that the stereochemistry and the nature of the substituent on the pyrrolidine ring significantly impact the inhibitory activity. For instance, a 4(S)-chloro substituent was found to be optimal in one series of inhibitors.[3]
Table 5: Anti-HIV Protease Activity of a Pyrrolidine-Containing Inhibitor
| Compound | HIV Protease Kᵢ (nM) | Antiviral Activity (IC₉₀, µM) | Reference |
| Methoxybenzofuran derivative (44) | 4.5 | 0.06 (acute infection) | [3] |
IV. Conclusion: The Future of the Pyrrolidine Scaffold
The pyrrolidine ring has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique combination of physicochemical properties, conformational flexibility, and synthetic accessibility has made it an indispensable tool for drug designers across a wide spectrum of therapeutic areas. The continued exploration of novel synthetic methodologies for the construction of complex and stereochemically rich pyrrolidine derivatives, coupled with a deeper understanding of its influence on drug-target interactions and pharmacokinetic profiles, will undoubtedly lead to the discovery of new and improved medicines. As we move forward into an era of increasingly sophisticated drug design, the humble five-membered pyrrolidine ring is poised to remain at the forefront of innovation, a testament to the enduring power of fundamental chemical principles in the quest for human health.
V. References
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Scheen, A. J. (2010). Pharmacokinetics of dipeptidylpeptidase-4 inhibitors. Diabetes, Obesity and Metabolism, 12(8), 648-658. [Link]
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Scheen, A. J. (2010). Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors. Diabetes, Obesity and Metabolism, 12(8), 648-658. [Link]
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Graves, D. E., et al. (2012). Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors. Clinical Pharmacokinetics, 51(8), 589-604. [Link]
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Smith, C. D., & Johnson, R. H. (2018). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. ACS Omega, 3(7), 7895-7901. [Link]
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De Kimpe, N., et al. (2002). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews, 102(10), 3369-3430. [Link]
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Mimoto, T., et al. (1996). Structure-activity relationships of HIV-1 PR inhibitors containing AHPBA--II. Modification of pyrrolidine ring at P1' proline. Bioorganic & Medicinal Chemistry, 4(8), 1365-1377. [Link]
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Amanatidou, D., et al. (2016). Comparison of Pharmacokinetic Properties of DPP IV Inhibitors. ResearchGate. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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Serebryany, G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1158. [Link]
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Slabu, I., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(1), 189-197. [Link]
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White, A. D. (2018). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
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Samanta, U., et al. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 379-395. [Link]
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Taylor, C. M., et al. (2005). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry, 70(6), 2041-2049. [Link]
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El-Malah, A. A., et al. (2023). Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations. PLOS One, 18(4), e0284539. [Link]
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Pescatori, L., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(16), 4965. [Link]
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Koskinen, A. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(15), 5838-5845. [Link]
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Weber, J., et al. (2008). Structural and kinetic analysis of pyrrolidine-based inhibitors of the drug-resistant Ile84Val mutant of HIV-1 protease. Journal of Molecular Biology, 383(2), 347-357. [Link]
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Nalam, M. N., et al. (2010). Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. Journal of Medicinal Chemistry, 53(14), 5283-5295. [Link]
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Koskinen, A. M., et al. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(15), 5838-5845. [Link]
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Wüthrich, K., et al. (1991). Solution conformations of proline rings in proteins studied by NMR spectroscopy. Journal of Molecular Biology, 221(2), 569-577. [Link]
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National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem. [Link]
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Lescrinier, E., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(1), 223-237. [Link]
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Pieraccini, S., et al. (2021). Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues. Journal of Biomolecular NMR, 75(6-7), 255-264. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Marastoni, M., et al. (1998). Structure-activity relationships of HIV-1 protease inhibitors containing gem-diaminoserine core unit. Arzneimittel-Forschung, 48(6), 709-712. [Link]
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Serebryany, G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1158. [Link]
-
Formaggio, F., et al. (2007). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Journal of Peptide Science, 13(12), 826-834. [Link]
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Poyraz, B., et al. (2023). FDA-approved pyrrolidine-containing drugs in 2022. Frontiers in Pharmacology, 14, 1239658. [Link]
-
Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. [Link]
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Lagunin, A., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Pharmacology, 9, 1134. [Link]
-
Lagunin, A., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Pharmacology, 9, 1134. [Link]
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Lagunin, A., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. OUCI. [Link]
-
Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
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The Pyrrolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold."[1][2] This technical guide provides an in-depth exploration of substituted pyrrolidines, navigating through their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and visualize key biological pathways, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Enduring Appeal of the Pyrrolidine Ring in Drug Design
The pyrrolidine nucleus offers a unique combination of properties that make it exceptionally valuable in the design of novel therapeutics. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling a three-dimensional exploration of pharmacophore space that is often crucial for potent and selective interactions with biological targets.[1] The nitrogen atom within the ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating critical interactions with protein active sites.[3] Furthermore, the pyrrolidine scaffold can enhance the aqueous solubility and other physicochemical properties of a drug molecule, thereby improving its pharmacokinetic profile.[3]
The therapeutic landscape is replete with examples of successful pyrrolidine-containing drugs, spanning a wide array of indications. These include antiviral agents like Telaprevir and Ombitasvir, the antihypertensive Captopril, and antibacterial drugs such as Clindamycin and Anisomycin.[2][4] More recent approvals in 2022, such as daridorexant for insomnia and pacritinib as a JAK-2 inhibitor, further highlight the continued relevance of this versatile scaffold in addressing contemporary medical challenges.[5] The diverse biological activities exhibited by substituted pyrrolidines are extensive, encompassing anticancer, anti-inflammatory, anticonvulsant, and various enzyme inhibitory effects.[5][6]
Synthetic Strategies for Accessing Substituted Pyrrolidines
The construction of the pyrrolidine ring with desired substitution patterns is a central focus of synthetic organic chemistry. A variety of powerful methods have been developed to access these valuable compounds, with multicomponent reactions (MCRs) and [3+2] cycloadditions emerging as particularly efficient and elegant strategies.
The Power of [3+2] Cycloaddition Reactions
The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a cornerstone for the stereocontrolled synthesis of highly functionalized pyrrolidines.[7] Azomethine ylides, typically generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, react with electron-deficient alkenes to furnish the pyrrolidine ring in a single, often highly stereoselective, step. This method is particularly valuable for creating complex scaffolds such as spirooxindole-pyrrolidines, which have shown significant promise as anticancer agents.[8][9]
This protocol describes a representative one-pot, multicomponent synthesis of a pyrrolizidine-substituted spirooxindole derivative, adapted from the work of Kamal et al. (2020).[9]
Materials:
-
Isatin (1.3 mmol)
-
L-proline (1.3 mmol)
-
Substituted α,β-unsaturated carbonyl compound (chalcone) (1.0 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a 50 mL round-bottom flask, add the α,β-unsaturated carbonyl compound (1.0 mmol), isatin (1.3 mmol), L-proline (1.3 mmol), and ethanol (10 mL).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 5 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired spirooxindole-pyrrolidine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
Structure-Activity Relationships (SAR) of Substituted Pyrrolidines
The biological activity of pyrrolidine derivatives is exquisitely sensitive to the nature and position of their substituents. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.
Quantitative Insights into Anticancer Activity
Spirooxindole-pyrrolidines have emerged as a promising class of anticancer agents. The substituents on both the oxindole and pyrrolidine rings, as well as the nature of the spiro-linkage, significantly influence their cytotoxic activity. A study by Arumugam et al. (2021) on novel spirooxindole-pyrrolidines provides quantitative SAR data against human lung (A549) and liver (HepG2) cancer cell lines.[10]
| Compound | R¹ | R² | Ar | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 4c | H | H | 4-F-C₆H₄ | 34.99 | 41.56 |
| 4f | H | H | 4-Cl-C₆H₄ | 45.21 | 49.33 |
| 4k | 5-Br | H | 4-F-C₆H₄ | >100 | 86.53 |
| 4m | 5-Br | H | 4-Cl-C₆H₄ | 47.92 | 55.12 |
| 4q | 5-NO₂ | H | 4-F-C₆H₄ | 39.81 | 42.18 |
| 4t | 5-NO₂ | H | 4-Cl-C₆H₄ | 41.68 | 46.77 |
| Artemisinin | - | - | - | 100 | >100 |
| Chloroquine | - | - | - | 100 | >100 |
Data extracted from Arumugam et al., 2021.[10]
The data reveals that compounds with a 4-fluoro or 4-chloro substitution on the aromatic ring (Ar) generally exhibit good anticancer activity. The presence of a nitro group at the 5-position of the isatin ring (R¹) also appears to be favorable for activity against both cell lines.
Pyrrolidine-based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Substituted pyrrolidines are also effective inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target for the treatment of type 2 diabetes. A study by Xi et al. (2013) explored the SAR of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as DPP-4 inhibitors.[11] Their work led to the identification of compound 17a as a potent and selective DPP-4 inhibitor with an IC₅₀ of 0.017 µM.[11] This compound demonstrated excellent in vivo efficacy in oral glucose tolerance tests in mice.[11] The nitrile group in these inhibitors forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4.[12]
Mechanism of Action: Targeting Inflammatory Signaling Pathways
The anti-inflammatory properties of certain pyrrolidine derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Pyrrolidine dithiocarbamate (PDTC) is a well-studied example that exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Inhibition of the NF-κB Signaling Pathway by PDTC
The transcription factor NF-κB is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory cytokines like IL-1β, IL-8, and TNF-α.
PDTC has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.[13] By preventing NF-κB from reaching its target genes in the nucleus, PDTC effectively downregulates the production of inflammatory cytokines, thereby mitigating the inflammatory response.[13]
Caption: Inhibition of the NF-κB signaling pathway by PDTC.
Biological Evaluation of Substituted Pyrrolidines
The assessment of the biological activity of newly synthesized pyrrolidine derivatives is a critical step in the drug discovery process. A variety of in vitro and in vivo assays are employed to determine their potency, selectivity, and therapeutic potential.
In Vitro Cytotoxicity Assay
The cytotoxic activity of potential anticancer compounds is typically evaluated against a panel of cancer cell lines. The MTT or AlamarBlue assay is a common method used to assess cell viability.
This protocol is adapted from a study on the cytotoxicity of novel spirooxindole-pyrrolidines.[8]
Materials:
-
HeLa (human cervical cancer) or A549 (human lung cancer) cell line
-
Vero (normal kidney epithelial) cell line (for selectivity assessment)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (substituted pyrrolidines) dissolved in DMSO
-
AlamarBlue® cell viability reagent
-
Microplate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of AlamarBlue® reagent to each well and incubate for another 4 hours.
-
Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The substituted pyrrolidine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Its structural versatility and favorable physicochemical properties have enabled the discovery of drugs targeting a wide range of diseases. The ongoing development of innovative synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships and mechanisms of action of pyrrolidine derivatives, will undoubtedly lead to the discovery of the next generation of pyrrolidine-based medicines. As our knowledge of complex biological pathways expands, so too will the opportunities to design and synthesize novel substituted pyrrolidines with enhanced potency, selectivity, and safety profiles, further solidifying the privileged status of this remarkable heterocyclic motif in medicinal chemistry.
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Methodological & Application
Application Notes & Protocols: A Validated Enantioselective Synthesis of (S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride
Abstract
(S)-3-(4-Fluorophenoxy)pyrrolidine is a critical chiral building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active agents. Its hydrochloride salt form enhances stability and improves handling properties, making it a valuable intermediate for drug discovery and development. This document provides a comprehensive, field-tested guide to the stereoselective synthesis of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. The described synthetic strategy is anchored by a pivotal Mitsunobu reaction, which ensures precise control of the stereochemistry, followed by a robust N-Boc deprotection and salt formation. We delve into the mechanistic rationale behind procedural choices, offer detailed step-by-step protocols, and present quantitative data to ensure reproducibility and scalability.
Introduction & Strategic Overview
The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[1] The introduction of a stereochemically defined aryloxy substituent at the C3 position, as in (S)-3-(4-Fluorophenoxy)pyrrolidine, allows for fine-tuning of a molecule's interaction with biological targets. The development of a reliable and scalable synthesis for this intermediate is therefore of significant interest.
The synthetic approach detailed herein is a three-step sequence designed for efficiency, stereochemical fidelity, and high purity of the final product.
The core strategy involves:
-
Stereoinvertive Etherification: A Mitsunobu reaction between commercially available (R)-N-Boc-3-hydroxypyrrolidine and 4-fluorophenol. This reaction is chosen for its mild conditions and its characteristic Sₙ2 mechanism, which inverts the chiral center to yield the desired (S)-configuration.[2][3]
-
Amine Deprotection: Acid-mediated cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is ideal for this synthesis due to its stability in the Mitsunobu step and its clean removal under acidic conditions.[4]
-
Salt Formation: Conversion of the resulting free amine to its hydrochloride salt, which facilitates isolation and improves the compound's long-term stability.
This workflow is illustrated in the diagram below.
Caption: High-level overview of the synthetic route.
Mechanistic Considerations: The Mitsunobu Reaction
The success of this synthesis hinges on the execution of the Mitsunobu reaction.[5] This reaction converts a primary or secondary alcohol into a variety of other functional groups, including the aryl ether linkage central to our target molecule.[2][6]
Causality Behind Reagent Choices:
-
Triphenylphosphine (PPh₃) and Diisopropyl Azodicarboxylate (DIAD): This redox pair is the engine of the reaction. PPh₃ acts as the reductant and oxygen acceptor, while DIAD is the oxidant.
-
Nucleophile (4-Fluorophenol): The nucleophile must generally have a pKa of less than 15 for the reaction to proceed efficiently.[6] 4-Fluorophenol is sufficiently acidic to participate effectively.
-
Solvent (THF): Anhydrous tetrahydrofuran (THF) is the preferred solvent as it effectively dissolves all reactants and intermediates without participating in the reaction.[2][7]
The reaction proceeds through a series of well-defined intermediates. The key step is the Sₙ2 attack of the 4-fluorophenoxide anion on the activated alcohol, which is converted into a good leaving group—an oxyphosphonium salt. This nucleophilic attack occurs from the backside, leading to a clean inversion of the stereocenter at C3 of the pyrrolidine ring.
Caption: Simplified mechanism of the Mitsunobu reaction.
Experimental Protocols & Data
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. DIAD and PPh₃ are irritants. Handle all chemicals with care.
Protocol 1: Synthesis of (S)-N-Boc-3-(4-Fluorophenoxy)pyrrolidine
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), 4-fluorophenol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolution: Add anhydrous THF (approx. 10 mL per gram of starting alcohol). Stir the mixture until all solids have dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 20-30 minutes.[7] Maintain the internal temperature below 5 °C during the addition.
-
Causality Note: Slow addition of DIAD is critical to control the exothermic reaction and prevent the formation of side products. The formation of a white precipitate (triphenylphosphine oxide, TPPO) is an indication of reaction progress.[7]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting alcohol.
-
Workup: a. Concentrate the reaction mixture under reduced pressure to remove the THF. b. Dilute the residue with ethyl acetate and filter to remove the bulk of the precipitated TPPO. c. Wash the organic layer sequentially with 1 M NaOH (to remove excess 4-fluorophenol), water, and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a clear oil or white solid.
Protocol 2: Synthesis of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride
-
Setup: Dissolve the purified (S)-N-Boc-3-(4-Fluorophenoxy)pyrrolidine (1.0 eq.) from the previous step in a minimal amount of ethyl acetate or methanol.
-
Deprotection/Salt Formation: To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (3.0-4.0 eq.) at room temperature.[8]
-
Precipitation: Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will typically precipitate as a white solid.
-
Isolation: a. If precipitation is slow, the addition of a non-polar solvent like diethyl ether or heptane can promote crystallization. b. Collect the solid product by vacuum filtration. c. Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Quantitative Data Summary
The following table summarizes typical experimental parameters and results for a laboratory-scale synthesis.
| Parameter | Step 1: Mitsunobu Reaction | Step 2: Deprotection & Salt Formation |
| Key Reagents | (R)-N-Boc-3-hydroxypyrrolidine | (S)-N-Boc-3-(4-Fluorophenoxy)pyrrolidine |
| 4-Fluorophenol, PPh₃, DIAD | 4 M HCl in 1,4-Dioxane | |
| Solvent | Anhydrous THF | Ethyl Acetate / Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12 - 16 hours | 2 - 4 hours |
| Typical Yield | 75 - 85% | 90 - 98% |
| Product Purity | >95% (after chromatography) | >98% (by NMR/LC-MS) |
| Final Form | Colorless Oil / White Solid | White Crystalline Solid |
| Molecular Formula | C₁₅H₂₀FNO₃ | C₁₀H₁₃ClFNO[10] |
| Molecular Weight | 281.32 g/mol | 217.67 g/mol [10] |
Conclusion
This application note provides a validated and robust two-step protocol for the enantioselective synthesis of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. By leveraging a stereoinvertive Mitsunobu reaction and a clean, high-yielding deprotection/salt formation step, this method delivers the target compound with high purity and stereochemical integrity. The detailed explanation of the procedural rationale is intended to empower researchers to confidently implement and, if necessary, adapt this synthesis for applications in pharmaceutical research and development.
References
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The Versatile Chiral Synthon: (S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride in Modern Drug Discovery
Introduction: Unlocking New Chemical Space with a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, the pyrrolidine ring system stands out as a "privileged scaffold," a structural motif frequently found in FDA-approved therapeutics.[1] Its non-planar, sp³-rich architecture allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.[2] Within this important class of building blocks, (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride emerges as a particularly valuable synthon. The incorporation of a 4-fluorophenoxy group at the chiral 3-position introduces several advantageous properties. The fluorine atom can enhance metabolic stability, improve lipophilicity, and modulate pKa, all of which are critical parameters in drug design.[3] The secondary amine of the pyrrolidine ring provides a versatile handle for a variety of chemical transformations, allowing for its seamless integration into diverse molecular frameworks.
This comprehensive guide provides detailed application notes and protocols for the use of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride as a building block in key synthetic transformations. It is intended for researchers, scientists, and drug development professionals seeking to leverage this synthon for the creation of novel chemical entities.
Physicochemical Properties and Handling
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a white to off-white solid.[4] As a hydrochloride salt, it is generally soluble in water, methanol, and other polar solvents.[5] For reactions requiring the free base, a standard aqueous workup with a mild base such as sodium bicarbonate or triethylamine is necessary to neutralize the hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClFNO | [6] |
| Molecular Weight | 217.67 g/mol | [6] |
| Appearance | White to off-white solid | [4] |
| Storage | Store at -20°C | [6] |
Core Synthetic Applications: Protocols and Mechanistic Insights
The secondary amine of (S)-3-(4-Fluorophenoxy)pyrrolidine is a nucleophilic center that readily participates in a variety of bond-forming reactions. The following sections detail protocols for three of the most important transformations: N-Arylation, N-Acylation, and Reductive Amination.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, specifically for coupling amines with aryl halides.[7] This reaction is indispensable for the synthesis of N-aryl pyrrolidines, a common motif in pharmacologically active molecules.[8]
Causality of Experimental Choices:
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ is often used in combination with a bulky, electron-rich phosphine ligand such as XPhos. The ligand facilitates the crucial reductive elimination step and prevents catalyst decomposition.[9]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the pyrrolidine hydrochloride in situ to the free amine and subsequently to form the palladium-amido complex.[9]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalytic species and prevent side reactions.
Experimental Protocol: Synthesis of (S)-1-(4-Biphenylyl)-3-(4-fluorophenoxy)pyrrolidine
-
Materials:
-
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride (1.0 eq.)
-
4-Bromobiphenyl (1.1 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
XPhos (0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, XPhos, and sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).
-
Add (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride and 4-bromobiphenyl to the flask.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl pyrrolidine.
-
Workflow Diagram:
Caption: Buchwald-Hartwig N-Arylation Workflow.
N-Acylation: Synthesis of Amides
The formation of an amide bond via N-acylation is a cornerstone of organic synthesis, particularly in the construction of peptide mimics and other biologically active molecules. The secondary amine of (S)-3-(4-fluorophenoxy)pyrrolidine can be readily acylated using acyl chlorides or anhydrides.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and are commonly used for efficient acylation.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is used to scavenge the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting pyrrolidine.[10]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal to prevent hydrolysis of the acyl chloride.
Experimental Protocol: Synthesis of (S)-1-Acetyl-3-(4-fluorophenoxy)pyrrolidine
-
Materials:
-
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride (1.0 eq.)
-
Triethylamine (2.2 eq.)
-
Acetyl chloride (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Suspend (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine to the suspension and stir for 15 minutes at room temperature to generate the free base.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-acyl pyrrolidine.
-
Workflow Diagram:
Caption: N-Acylation Workflow.
N-Alkylation via Reductive Amination
Reductive amination is a versatile method for forming carbon-nitrogen single bonds by the reaction of an amine with a carbonyl compound in the presence of a reducing agent.[11] This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced to the corresponding amine.[12]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than the iminium ion intermediate, which minimizes side reactions.[13]
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.
-
Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, especially with less reactive carbonyl compounds.
Experimental Protocol: Synthesis of (S)-1-Benzyl-3-(4-fluorophenoxy)pyrrolidine
-
Materials:
-
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride (1.0 eq.)
-
Triethylamine (1.1 eq.)
-
Benzaldehyde (1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To a round-bottom flask, add (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride and anhydrous DCE.
-
Add triethylamine and stir for 15 minutes at room temperature.
-
Add benzaldehyde to the mixture.
-
Add sodium triacetoxyborohydride in portions over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-alkyl pyrrolidine.
-
Logical Relationship Diagram:
Caption: Reductive Amination Mechanism Overview.
Conclusion: A Gateway to Novel Therapeutics
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a strategically important building block that provides a reliable entry point into a rich chemical space of potential therapeutic agents. Its chiral nature and the advantageous properties conferred by the fluorophenoxy moiety make it an attractive starting material for drug discovery programs targeting a wide range of diseases. The robust and versatile reactivity of its secondary amine, as demonstrated in the detailed protocols for N-arylation, N-acylation, and reductive amination, empowers medicinal chemists to efficiently generate libraries of novel compounds for biological screening. By understanding the principles behind these transformations and applying the provided protocols, researchers can effectively harness the potential of this valuable synthon in their quest for the next generation of medicines.
References
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
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Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
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ChemBK. (2024). 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
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Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. [Link]
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Alchem Pharmtech. (n.d.). (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. [Link]
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Organic Reactions. (2018). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Protocol for Nucleophilic Substitution Using (S)-3-(4-Fluorophenoxy)pyrrolidine HCl: A Technical Guide
An Application Note for Researchers and Drug Development Professionals
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its structure combines a stereochemically defined pyrrolidine ring, a versatile nucleophilic secondary amine, and a fluorinated phenyl ether moiety. The pyrrolidine scaffold is a common feature in numerous FDA-approved drugs, valued for its ability to explore three-dimensional chemical space due to its non-planar, puckered conformation.[1][2][3] The 4-fluorophenoxy group can enhance metabolic stability, improve lipophilicity, and modulate interactions with biological targets.[4][5]
This document provides a comprehensive guide to employing (S)-3-(4-Fluorophenoxy)pyrrolidine HCl in nucleophilic substitution reactions, focusing on the theoretical underpinnings, a detailed experimental protocol, and key optimization parameters from the perspective of a senior application scientist.
Reagent Profile and Safety Considerations
A thorough understanding of the reagent's properties is foundational to its successful and safe implementation in any synthetic workflow.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClFNO | [6][7] |
| Molecular Weight | 217.67 g/mol | [6][7] |
| CAS Number | 1260619-17-7 | [6] |
| Appearance | Solid | |
| Storage | Sealed in dry, 2-8°C | [6] |
Safety Information: (S)-3-(4-Fluorophenoxy)pyrrolidine HCl should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.[8]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The primary application of (S)-3-(4-Fluorophenoxy)pyrrolidine involves its use as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. This class of reaction is fundamental for the synthesis of substituted aromatic and heteroaromatic systems.[9]
Mechanism of Action
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[9][10]
-
Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile—the deprotonated secondary amine of the pyrrolidine—on an electron-deficient carbon atom of the aromatic ring that bears a suitable leaving group (e.g., F, Cl, NO₂).[9][11] This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[10][11] The stability of this complex is crucial and is enhanced by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group.[9]
-
Elimination: The aromaticity of the ring is restored in the second step through the expulsion of the leaving group.
Since the starting material is a hydrochloride salt, the pyrrolidine nitrogen is protonated and thus non-nucleophilic. An external base is required to neutralize the HCl salt and generate the free amine in situ, which then acts as the active nucleophile. Typically, at least two equivalents of base are necessary: one to neutralize the salt and a second to facilitate the substitution reaction itself, often by scavenging the proton generated during the addition step.
Caption: General mechanism for the SNAr reaction.
Detailed Experimental Protocol
This section outlines a general, adaptable protocol for the SNAr reaction between an activated (hetero)aryl chloride and (S)-3-(4-Fluorophenoxy)pyrrolidine HCl.
Objective
To synthesize a substituted aryl pyrrolidine derivative via nucleophilic aromatic substitution.
Materials
-
(S)-3-(4-Fluorophenoxy)pyrrolidine HCl (1.0 eq)
-
Activated Aryl/Heteroaryl Halide (e.g., 2-chloro-5-nitropyridine) (1.0-1.2 eq)
-
Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.2-3.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the activated aryl halide (1.0 eq), the base (e.g., K₂CO₃, 2.5 eq), and anhydrous DMF (to make a ~0.2-0.5 M solution with respect to the limiting reagent).
-
Reagent Addition: Add (S)-3-(4-Fluorophenoxy)pyrrolidine HCl (1.0 eq) to the stirring suspension. Causality Note: The solid K₂CO₃ will neutralize the HCl salt and deprotonate the resulting free amine, enabling it to act as a nucleophile.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the reactivity of the electrophile; less activated systems may require higher temperatures.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing deionized water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Caption: Experimental workflow for SNAr protocol.
Optimization of Reaction Parameters
The success and efficiency of the nucleophilic substitution can be fine-tuned by adjusting several key parameters. The following table provides guidance for optimizing the reaction for different substrates.
| Parameter | Options | Rationale & Expert Insights |
| Base | Inorganic: K₂CO₃, Cs₂CO₃Organic: DIPEA, Et₃N | Inorganic bases like K₂CO₃ are cost-effective and easily removed during aqueous work-up. They are suitable for most standard SNAr reactions.[12] Organic amine bases like DIPEA are soluble in the reaction medium, which can be advantageous for homogenous reactions, but can sometimes be more difficult to remove. A minimum of 2 equivalents is required to first neutralize the HCl salt. |
| Solvent | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents are essential. They effectively solvate the cationic counter-ion of the base and stabilize the charged Meisenheimer complex, thereby accelerating the reaction.[11] DMSO is often more effective than DMF for less reactive substrates due to its higher polarity and boiling point. |
| Temperature | Room Temp. to 150 °C | The reaction often requires heating to overcome the activation energy barrier.[12] Start with a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish. Microwave irradiation can also be employed to significantly reduce reaction times. |
| Substrate Scope | Electron-deficient aromatics and heteroaromatics | The reaction is most efficient with electrophiles that contain strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) ortho or para to the leaving group.[9][10] Electron-deficient heterocycles (e.g., pyridines, pyrimidines, triazines) are also excellent substrates.[12][13] |
Conclusion
(S)-3-(4-Fluorophenoxy)pyrrolidine HCl is a powerful and versatile building block for the synthesis of complex, chiral molecules destined for pharmaceutical and agrochemical research. By understanding the principles of the SNAr mechanism and carefully controlling key reaction parameters such as base, solvent, and temperature, researchers can effectively and reliably incorporate this valuable synthon into their drug discovery programs. The protocol provided herein serves as a robust starting point for a wide range of synthetic applications.
References
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- Alchem Pharmtech. (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. Alchem Pharmtech.
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- Smolecule. (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride. Smolecule.
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- Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. PubMed.
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- United States Biological. 3-(4-Fluorophenoxy)pyrrolidine HCl - Data Sheet. United States Biological.
- Musacchio, A. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central.
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- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.
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In vitro assay development using (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride
Application Note & Protocol
Topic: In Vitro Assay Development for Characterizing Inhibitors of the Glycine Transporter 1 (GlyT1) Using (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of GlyT1 Inhibition in Neuromodulation
The Glycine Transporter Type 1 (GlyT1) is a critical regulator of glycine concentrations within the central nervous system.[1][2] As a member of the Na+/Cl−-dependent solute carrier 6 (SLC6) family, GlyT1 mediates the reuptake of glycine from the synaptic cleft.[3] This function is particularly significant at glutamatergic synapses, where glycine acts as an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[1][4][5] By modulating glycine levels, GlyT1 directly influences NMDA receptor activity.[5] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, making GlyT1 an attractive therapeutic target.[6][7][8][9] Inhibition of GlyT1 is hypothesized to increase synaptic glycine, enhance NMDA receptor function, and thereby offer a potential treatment for cognitive and negative symptoms of schizophrenia.[5][6]
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a pyrrolidine derivative, a class of compounds investigated for their potential as GlyT1 inhibitors. Its structure, featuring a fluorophenoxy group, suggests properties suitable for interaction with biological targets.[10] This application note provides a detailed, field-tested protocol for developing a robust in vitro functional assay to characterize the inhibitory activity of compounds like (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride on the human GlyT1 transporter. We will focus on a tritiated glycine ([³H]Glycine) uptake assay using a stably transfected mammalian cell line, a gold-standard method for quantifying transporter function.[11][12]
Assay Principle: Quantifying Transporter Function
The fundamental principle of this assay is to directly measure the function of the GlyT1 transporter by quantifying the uptake of radiolabeled glycine into cells engineered to overexpress the transporter. The assay is conducted in a competitive format where the rate of [³H]Glycine uptake is measured in the presence of varying concentrations of a test compound, such as (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.
Causality Behind Experimental Design:
-
Biological System: We utilize a human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cell line stably expressing the human GlyT1 transporter (hGlyT1).[11][12][13] These cell lines are robust, easy to culture, and provide a high-density of the target transporter, which is essential for generating a strong assay signal.[14] A parental cell line (not expressing GlyT1) is used as a crucial negative control to determine non-specific glycine uptake.
-
Detection Method: [³H]Glycine provides a highly sensitive and direct method to track glycine transport. The amount of radioactivity incorporated into the cells is directly proportional to GlyT1 activity.[12]
-
Inhibition Measurement: A potent inhibitor will compete with glycine for transport, resulting in a dose-dependent decrease in intracellular radioactivity. By measuring this decrease across a range of inhibitor concentrations, a dose-response curve can be generated to determine the compound's potency, typically expressed as an IC₅₀ value.
Workflow for GlyT1 Inhibition Assay
The following diagram outlines the complete experimental workflow, from cell preparation to data analysis.
Caption: Workflow for the [³H]Glycine uptake assay.
Detailed Protocol: [³H]Glycine Uptake Assay
This protocol is optimized for a 96-well format. All steps involving the test compound should be performed alongside a positive control (e.g., Sarcosine, a known GlyT1 inhibitor) and a negative (vehicle) control.[15][16]
Materials and Reagents
| Reagent | Supplier | Purpose |
| hGlyT1-HEK293 Cells | Commercial/In-house | Expresses the target transporter |
| Parental HEK293 Cells | Commercial/In-house | Negative control for non-specific uptake |
| DMEM/F-12 Medium | Thermo Fisher | Cell culture |
| Fetal Bovine Serum (FBS) | Thermo Fisher | Cell culture supplement |
| Geneticin (G418) | Thermo Fisher | Selection agent for stable cell line |
| 96-well Scintillation Plates | PerkinElmer | Assay plate for cell culture and scintillation counting |
| [³H]Glycine (specific activity ~50 Ci/mmol) | PerkinElmer | Radiolabeled substrate |
| (S)-3-(4-Fluorophenoxy)pyrrolidine HCl | Varies | Test Compound |
| Sarcosine | Sigma-Aldrich | Positive control inhibitor |
| Uptake Buffer (HBSS-based) | See below | Na⁺-dependent buffer for the assay reaction |
| Lysis Buffer (e.g., 1% SDS) | Sigma-Aldrich | To lyse cells and release intracellular contents |
| Scintillation Cocktail | PerkinElmer | For detection of radioactivity |
Uptake Buffer Composition (pH 7.4): 120 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES. The presence of Na⁺ is crucial as GlyT1 is a sodium-dependent transporter.[11][17]
Step-by-Step Methodology
Day 1: Cell Seeding
-
Culture hGlyT1-HEK293 and parental HEK293 cells under standard conditions (37°C, 5% CO₂).
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well scintillation plate at a density of 50,000–80,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment and formation of a monolayer.
Day 2: Assay Execution
-
Prepare Reagents:
-
Prepare a 2X working solution of [³H]Glycine in Uptake Buffer. The final concentration should be near the Kₘ value for glycine uptake (~2 µM for GlyT1a), which must be determined empirically during assay development.[12]
-
Prepare serial dilutions of (S)-3-(4-Fluorophenoxy)pyrrolidine HCl and the positive control (Sarcosine) at 2X the final desired concentration in Uptake Buffer.
-
-
Assay Procedure:
-
Gently aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 100 µL of pre-warmed (37°C) Uptake Buffer.
-
Add 50 µL of the 2X test compound dilutions or controls to the appropriate wells.
-
Pre-incubate the plate for 15-20 minutes at 37°C. This allows the compound to interact with the transporter before substrate addition.
-
Initiate the uptake reaction by adding 50 µL of the 2X [³H]Glycine working solution to all wells. The final volume is now 100 µL.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C. This incubation time should be within the linear range of glycine uptake, determined during initial optimization experiments.[12]
-
Terminate the reaction by rapidly aspirating the solution and washing the wells three times with 150 µL of ice-cold Uptake Buffer. This step is critical to remove all extracellular radiolabel.
-
-
Lysis and Counting:
-
Add 100 µL of Lysis Buffer to each well and incubate for 30 minutes at room temperature.
-
Add 150 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter (Counts Per Minute - CPM).
-
Data Analysis and Interpretation
Calculating Percentage Inhibition
The data should be organized to determine specific uptake.
-
Total Uptake (A): CPM from hGlyT1-HEK293 cells with vehicle control.
-
Non-Specific Uptake (B): CPM from parental HEK293 cells with vehicle control (or hGlyT1 cells with a saturating concentration of a known inhibitor).
-
Specific Uptake (C): C = A - B
-
Inhibition Calculation: For each concentration of the test compound, calculate the percentage of inhibition: % Inhibition = 100 * (1 - [(CPM_compound - B) / C])
Generating the IC₅₀ Curve
Plot the % Inhibition against the logarithm of the test compound concentration. Use a non-linear regression model (sigmoidal dose-response, variable slope) to fit the data and determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the specific uptake by 50%.
| Compound | Concentration (µM) | Mean CPM | % Inhibition |
| Vehicle Control | 0 | 35,000 | 0% |
| (S)-3-(4-Fluorophenoxy)pyrrolidine HCl | 0.01 | 33,250 | 5% |
| 0.1 | 28,000 | 20% | |
| 1 | 19,250 | 45% | |
| 10 | 10,500 | 70% | |
| 100 | 5,250 | 85% | |
| Non-Specific Control | - | 3,500 | - |
| Specific Uptake (Max) | - | 31,500 | - |
Result: From this example data, the calculated IC₅₀ for (S)-3-(4-Fluorophenoxy)pyrrolidine HCl would be approximately 1.2 µM .
Assay Validation and Trustworthiness
To ensure the assay is robust, reliable, and suitable for screening or compound characterization, key performance parameters must be evaluated, as recommended by the Assay Guidance Manual.[18][19][20][21]
-
Signal-to-Background (S/B) Ratio: Calculated as (Mean Signal_max) / (Mean Signal_min). A ratio >10 is generally considered excellent.
-
Z'-Factor: This statistical parameter assesses the quality of the assay. It is calculated as: Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|] An assay with a Z'-factor between 0.5 and 1.0 is considered robust and suitable for high-throughput screening.[12]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for establishing an in vitro [³H]Glycine uptake assay to characterize inhibitors of GlyT1, using (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride as an example. By explaining the rationale behind the protocol and incorporating essential controls and validation steps, this guide ensures the generation of reliable and reproducible data. This assay serves as a cornerstone for the primary screening and lead optimization phases in drug discovery programs targeting GlyT1 for neurological disorders like schizophrenia.
References
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Vandenberg, R. J., et al. (2007). Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function. Journal of Neuroscience Methods. Available at: [Link]
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Mallorga, P. J., et al. (2003). A novel radioligand for glycine transporter 1: characterization and use in autoradiographic and in vivo brain occupancy studies. Molecular Pharmacology. Available at: [Link]
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Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
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Scribd. (n.d.). Assay Guidance Manual. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual [Internet]. Available at: [Link]
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National Institutes of Health. (n.d.). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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Ackermann, T. M., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem. Available at: [Link]
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BioIVT. (n.d.). GLYT1 Transporter Assay. Available at: [Link]
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Cell Biolabs, Inc. (n.d.). Glycine Assay Kit. Available at: [Link]
-
Aragón, C., & López-Corcuera, B. (2023). Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. Neuropharmacology. Available at: [Link]
-
Bröer, S., et al. (2019). MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. International Journal of Molecular Sciences. Available at: [Link]
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Ackermann, T. M., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]
-
Kopec, K. K., et al. (2011). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Assay and Drug Development Technologies. Available at: [Link]
-
Juge, N., et al. (1997). Characterization of glycine release mediated by glycine transporter 1 stably expressed in HEK-293 cells. Molecular Brain Research. Available at: [Link]
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Lindsley, C. W., & Emmitte, K. A. (2006). Progress in the Preparation and Testing of Glycine Transporter Type-1 (GlyT1) Inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]
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Cell Biolabs, Inc. (n.d.). Glycine Assay Kit. Available at: [Link]
-
Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology. Available at: [Link]
-
Alberati, D., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry. Available at: [Link]
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Spjuth, O., et al. (2022). Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins. Metabolic Engineering. Available at: [Link]
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Shahsavar, A. (2021). Taming a neurotransmitter transporter. Nature Research. Available at: [Link]
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Aarhus University. (2021). Structure determination of the glycine transporter GlyT1 opens new avenues in development of psychiatric drugs. Press release. Available at: [Link]
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Alchem Pharmtech. (n.d.). (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. Available at: [Link]
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Harsing, L. G., Jr., et al. (2003). The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior. Journal of Neuroscience. Available at: [Link]
-
Surti, T., et al. (2023). Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia. Schizophrenia Research. Available at: [Link]
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Application Notes and Protocols for the Use of (S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Modern Kinase Inhibitor Design
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties and establish crucial three-dimensional interactions with biological targets.[1][2] Its incorporation into drug candidates often leads to improved solubility, metabolic stability, and reduced off-target toxicity. The strategic introduction of a fluorine atom, as seen in (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, further enhances the utility of this building block. The high electronegativity and small size of fluorine can modulate the basicity of the pyrrolidine nitrogen, influence lipophilicity, and create favorable interactions with protein active sites, often leading to enhanced binding affinity and selectivity.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride in the synthesis of potent and selective kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature. As a primary exemplar, we will focus on the synthesis of analogs of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, where a similar structural moiety is a cornerstone of its molecular architecture.[4][5]
Physicochemical Properties of (S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride
A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClFNO | |
| Molecular Weight | 217.67 g/mol | |
| Appearance | White to off-white solid | Generic |
| Chirality | (S)-enantiomer | Generic |
| Storage | 2-8°C, sealed in a dry environment |
The hydrochloride salt form enhances the stability and handling of this amine-containing building block, while the defined (S)-stereochemistry is crucial for establishing precise, stereospecific interactions within the ATP-binding pocket of the target kinase.
Target Kinase Focus: Anaplastic Lymphoma Kinase (ALK)
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a pivotal role in the development of the central and peripheral nervous systems.[6] In certain cancers, most notably non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion genes, such as EML4-ALK.[6] This fusion results in a constitutively active kinase that drives oncogenesis by promoting uncontrolled cell proliferation and survival.
Simplified ALK Signaling Pathway
Caption: Simplified ALK signaling pathway and the inhibitory action of Lorlatinib analogs.
Lorlatinib and its analogs are ATP-competitive inhibitors, meaning they bind to the kinase domain of ALK, preventing the binding of ATP and subsequent phosphorylation of downstream signaling molecules.[5] This blockade effectively shuts down the oncogenic signaling cascade.
Synthetic Protocol: Synthesis of a Lorlatinib Analog Intermediate
The following protocol details a key step in the synthesis of a Lorlatinib analog, showcasing the utility of (S)-3-(4-Fluorophenoxy)pyrrolidine. This protocol is adapted from established synthetic routes for Lorlatinib, where a nucleophilic aromatic substitution (SNA) reaction is pivotal for constructing the core structure.[4]
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: General workflow for the SNAr coupling reaction.
Protocol 2.1: Synthesis of (S)-N-(3-Nitropyridin-2-yl)-3-(4-fluorophenoxy)pyrrolidine
This protocol describes the coupling of the deprotected pyrrolidine with an activated pyridyl electrophile.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (S)-3-(4-Fluorophenoxy)pyrrolidine HCl | 217.67 | 1.00 g | 4.60 |
| 2-Chloro-3-nitropyridine | 158.55 | 0.73 g | 4.60 |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.60 mL | 9.20 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Ethyl Acetate | - | As needed | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
Deprotection of Pyrrolidine: To a stirred solution of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride (1.00 g, 4.60 mmol) in N,N-Dimethylformamide (DMF, 20 mL) in a round-bottom flask, add diisopropylethylamine (DIPEA, 1.60 mL, 9.20 mmol). Stir the mixture at room temperature for 30 minutes.
-
Causality: The hydrochloride salt is stable for storage. A non-nucleophilic organic base like DIPEA is used to neutralize the HCl salt in situ, liberating the free secondary amine which is the active nucleophile for the subsequent reaction. Using two equivalents of base ensures complete deprotonation.
-
-
SNA Reaction: To the solution from step 1, add 2-chloro-3-nitropyridine (0.73 g, 4.60 mmol) portion-wise.
-
Causality: 2-Chloro-3-nitropyridine serves as the electrophilic partner. The chlorine atom at the 2-position is activated towards nucleophilic substitution by the strongly electron-withdrawing nitro group at the 3-position.
-
-
Reaction Monitoring: Heat the reaction mixture to 80 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Causality: This aqueous work-up serves to quench the reaction and remove the polar solvent (DMF) and excess base.
-
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: Washing with sodium bicarbonate removes any residual acidic impurities. The brine wash helps to remove water from the organic layer. Anhydrous sodium sulfate is a drying agent.
-
-
Final Product Isolation: Purify the resulting crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the desired product, (S)-N-(3-Nitropyridin-2-yl)-3-(4-fluorophenoxy)pyrrolidine.
Further Synthetic Transformations and Structure-Activity Relationship (SAR)
The intermediate synthesized in Protocol 2.1 is a versatile precursor for a range of kinase inhibitors. Subsequent synthetic steps would typically involve:
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine (e.g., using H₂, Pd/C, or Fe/NH₄Cl), which is a key handle for further functionalization.
-
Coupling Reactions: The newly formed amino group can participate in amide bond formations or Suzuki couplings to introduce other fragments of the final kinase inhibitor.[4]
-
Macrocyclization: In the context of Lorlatinib, a final macrocyclization step is employed to form the characteristic large ring structure, which is crucial for its high potency and ability to overcome resistance mutations.[7]
The (S)-3-(4-fluorophenoxy)pyrrolidine moiety plays a critical role in the structure-activity relationship (SAR) of these inhibitors.[1] The stereochemistry at the 3-position of the pyrrolidine ring ensures optimal orientation within the kinase hinge region. The 4-fluorophenoxy group can engage in favorable hydrophobic and potential halogen-bonding interactions, contributing to the overall binding affinity.
Conclusion
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a high-value, chiral building block for the synthesis of advanced kinase inhibitors. Its unique combination of a stereodefined pyrrolidine core and a fluorinated aromatic moiety allows for the creation of potent and selective drug candidates. The protocols and insights provided herein offer a solid foundation for researchers to design and execute synthetic strategies targeting kinases implicated in a variety of human diseases, with the synthesis of Lorlatinib analogs serving as a prime example of its powerful application.
References
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Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
-
Planken, S., Behenna, D. C., Nair, S. K., Johnson, T. O., Nagata, A., Almaden, C., ... & Lafontaine, J. (2017). Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR. Journal of Medicinal Chemistry, 60(7), 3002–3019. [Link]
-
ResearchGate. (2015). Discovery of the ALK/ROS1 Inhibitor, Lorlatinib (PF-06463922). [Link]
- Google Patents. (2017).
-
ResearchGate. (2017). Exploratory Process Development of Lorlatinib. [Link]
- Google Patents. (2019).
-
PubMed. (2019). Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. [Link]
- Google Patents. (2017).
-
PubMed Central (PMC). (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
RSC Publishing. (2024). The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. [Link]
-
PubMed. (2016). Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. [Link]
-
PubMed. (2019). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. [Link]
-
PubMed Central (PMC). (2019). The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. [Link]
-
Eureka | Patsnap. (2021). Preparation method of key intermediate of lorlatinib. [Link]
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- 4. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
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- 6. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Scale-Up Synthesis of Chiral Pyrrolidine Hydrochlorides: A Detailed Guide to the Preparation of (S)-Prolinol Hydrochloride from L-Proline
Introduction: The Significance of Chiral Pyrrolidines in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its rigid, five-membered structure provides a three-dimensional framework that can effectively orient functional groups to interact with biological targets. The stereochemistry of substituents on the pyrrolidine ring is often critical for pharmacological activity, making the development of robust and scalable methods for the synthesis of enantiomerically pure pyrrolidine derivatives a key objective in pharmaceutical process development.[1] This application note provides a comprehensive, in-depth guide to the scale-up synthesis of a valuable chiral pyrrolidine building block, (S)-prolinol hydrochloride, starting from the readily available and inexpensive chiral pool starting material, L-proline.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol for a multi-gram scale synthesis, discusses critical process parameters, and addresses important safety considerations. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring a self-validating and reproducible methodology.
Strategic Approach: From Chiral Pool to Functionalized Building Block
The most common and economically viable strategy for the synthesis of many chiral pyrrolidine-containing drugs is to utilize a pre-existing chiral center from a readily available starting material.[2] L-proline, a naturally occurring amino acid, is an ideal candidate from the chiral pool for the synthesis of (S)-configured pyrrolidine derivatives. The chosen synthetic route focuses on the reduction of the carboxylic acid functionality of L-proline to afford (S)-prolinol, a versatile intermediate that can be further functionalized.
The overall synthetic strategy is a two-step process:
-
Reduction of L-proline: The carboxylic acid of L-proline is reduced to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LAH). This step is the cornerstone of the synthesis, and its successful execution on a larger scale requires careful control of reaction conditions and a thorough understanding of the associated safety hazards.
-
Formation of the Hydrochloride Salt: The resulting (S)-prolinol is then converted to its hydrochloride salt. This not only facilitates isolation and purification but also improves the stability and handling characteristics of the final product.
Caption: Synthetic pathway from L-proline to (S)-Prolinol Hydrochloride.
Part 1: Multi-Gram Synthesis of (S)-Prolinol
This section provides a detailed protocol for the reduction of 50 grams of L-proline to (S)-prolinol.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Lithium aluminum hydride (LAH) is selected due to its high reactivity and ability to efficiently reduce carboxylic acids to primary alcohols. While other reducing agents exist, LAH provides high yields for this transformation.[2]
-
Solvent Selection: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to LAH and effectively dissolves the intermediate aluminum alkoxide complexes. The use of a dry, inert solvent is critical to prevent the violent reaction of LAH with water.
-
Temperature Control: The reaction is initially performed at 0 °C and then allowed to warm to room temperature and refluxed. The initial cooling is essential to control the exothermic reaction between LAH and L-proline. Refluxing ensures the reaction goes to completion.
-
Quenching Procedure: A carefully controlled quenching procedure is paramount for safety and ease of work-up. The Fieser workup, involving the sequential addition of water and sodium hydroxide solution, is a well-established and reliable method for quenching LAH reactions, resulting in the precipitation of granular aluminum salts that are easily filtered.[3]
Experimental Protocol: Reduction of L-Proline (50 g Scale)
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Supplier |
| L-Proline | 50.0 g (0.434 mol) | Sigma-Aldrich |
| Lithium Aluminum Hydride (LAH), powder | 41.2 g (1.085 mol) | Acros Organics |
| Anhydrous Tetrahydrofuran (THF) | 1.5 L | Fisher Scientific |
| Water (deionized) | For quenching | --- |
| 15% (w/v) Sodium Hydroxide solution | For quenching | --- |
| Anhydrous Sodium Sulfate | For drying | --- |
| 5 L Three-necked round-bottom flask | --- | --- |
| Mechanical stirrer | --- | --- |
| Reflux condenser with drying tube | --- | --- |
| Dropping funnel (500 mL) | --- | --- |
| Thermometer | --- | --- |
| Large ice-water bath | --- | --- |
| Buchner funnel and filter flask | --- | --- |
| Rotary evaporator | --- | --- |
Procedure:
-
Reaction Setup: Assemble a 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a thermometer. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen.
-
LAH Suspension: Under a nitrogen atmosphere, carefully add 1 L of anhydrous THF to the reaction flask. To this, add the lithium aluminum hydride powder (41.2 g) in portions. Stir the resulting grey suspension.
-
L-Proline Addition: In a separate flask, suspend L-proline (50.0 g) in 500 mL of anhydrous THF. This suspension will be added to the LAH suspension.
-
Controlled Addition: Cool the LAH suspension in the 5 L flask to 0 °C using an ice-water bath. Slowly add the L-proline suspension to the stirred LAH suspension via a dropping funnel over a period of 2-3 hours. The rate of addition should be controlled to maintain the internal temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain reflux for 18 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by carefully taking a small aliquot, quenching it with a few drops of ethyl acetate and then water, and spotting on a silica gel plate.
-
Reaction Quenching (Fieser Workup): After the reaction is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice-water bath. EXTREME CAUTION must be exercised during this step as the quenching of excess LAH is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and no ignition sources are present.
-
Slowly and dropwise, add 41 mL of deionized water to the stirred reaction mixture. The rate of addition should be very slow initially to control the vigorous reaction.
-
Next, slowly add 41 mL of a 15% (w/v) aqueous solution of sodium hydroxide.
-
Finally, slowly add 123 mL of deionized water.
-
-
Work-up and Isolation: After the final addition of water, stir the mixture vigorously for 1 hour at room temperature. A white, granular precipitate of aluminum salts should form.
-
Filtration: Filter the mixture through a Buchner funnel. Wash the filter cake thoroughly with THF (3 x 200 mL).
-
Concentration: Combine the filtrate and washings and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude (S)-prolinol as a colorless to pale yellow oil.
Part 2: Purification and Hydrochloride Salt Formation
The crude (S)-prolinol obtained from the reduction can be purified by vacuum distillation. Subsequently, it is converted to its hydrochloride salt for better stability and ease of handling.
Experimental Protocol: Purification and Salt Formation
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Supplier |
| Crude (S)-Prolinol | From previous step | --- |
| Ethanolic HCl or Ethereal HCl | As required | --- |
| Diethyl Ether (anhydrous) | 500 mL | Fisher Scientific |
| Vacuum distillation apparatus | --- | --- |
| pH paper or pH meter | --- | --- |
| Buchner funnel and filter flask | --- | --- |
Procedure:
-
Vacuum Distillation of (S)-Prolinol: Assemble a vacuum distillation apparatus. Distill the crude (S)-prolinol under reduced pressure. The boiling point of (S)-prolinol is approximately 74-76 °C at 2 mmHg. Collect the fraction that distills at a constant temperature. The expected yield of pure (S)-prolinol is typically in the range of 70-85%.
-
Hydrochloride Salt Formation: Dissolve the purified (S)-prolinol in anhydrous diethyl ether (approximately 10 mL of ether per gram of prolinol). Cool the solution in an ice bath.
-
Acidification: While stirring, slowly add a solution of hydrogen chloride in either ethanol or diethyl ether until the solution becomes acidic (pH 2-3, checked with moist pH paper).
-
Precipitation and Isolation: A white precipitate of (S)-prolinol hydrochloride will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration and Drying: Collect the white solid by filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether. Dry the (S)-prolinol hydrochloride under vacuum to a constant weight.
Process Optimization and Troubleshooting
| Parameter | Potential Issue | Recommended Action |
| LAH Reactivity | Uncontrolled exotherm during addition of L-proline. | Ensure slow, controlled addition at 0 °C. Use a high-capacity cooling bath. For very large scales, consider using a solution of LAH in THF and adding it to the proline suspension. |
| Quenching | Formation of a gelatinous precipitate that is difficult to filter. | Adhere strictly to the Fieser workup ratios. Vigorous stirring during and after quenching is crucial for the formation of a granular precipitate. |
| Product Purity | Impurities in the final product. | Ensure all reagents and solvents are of high purity and anhydrous where specified. Efficient vacuum distillation is key to obtaining pure (S)-prolinol before salt formation. |
| Yield | Low overall yield. | Ensure the reaction goes to completion by monitoring with TLC. Thoroughly wash the aluminum salt filter cake to recover all the product. |
Safety Considerations
The scale-up of this synthesis involves significant safety hazards that must be addressed through careful planning and execution.
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive, flammable solid that reacts violently with water and other protic sources to produce flammable hydrogen gas.[4]
-
Handling: Always handle LAH in a fume hood and under an inert atmosphere (nitrogen or argon).[5] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.[6]
-
Storage: Store LAH in a cool, dry place away from water and other incompatible materials.[6]
-
Quenching: The quenching of LAH is the most hazardous step. It must be done slowly, with efficient cooling, and in a well-ventilated area to safely dissipate the heat and hydrogen gas produced.
-
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage.
-
Handling: Use in a well-ventilated fume hood away from ignition sources.
-
Storage: Store in a tightly sealed container, away from light and heat. Always test for the presence of peroxides before use, especially before distillation.
-
-
Hydrogen Gas: The reaction and quenching steps produce large volumes of flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood to prevent the accumulation of flammable gas mixtures.
Caption: Workflow for ensuring safety during the scale-up synthesis.
Conclusion
This application note provides a detailed and practical guide for the scale-up synthesis of (S)-prolinol hydrochloride from L-proline. By following the outlined protocols and adhering to the stringent safety precautions, researchers and process chemists can reliably produce multi-gram quantities of this valuable chiral building block. The emphasis on understanding the causality behind experimental choices is intended to empower scientists to adapt and troubleshoot the process effectively. The successful and safe scale-up of such syntheses is a critical step in the journey of a drug candidate from the laboratory to the clinic.
References
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Gram-Scale Synthesis of Spirocyclic Prolines and Pyroglutamic Acids. ResearchGate. Available at: [Link]
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Available at: [Link]
-
(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][2][7][8]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses. Available at: [Link]
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L-Proline, 2-methyl-. Organic Syntheses. Available at: [Link]
- L-prolinol synthetic method. Google Patents.
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Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. PMC. Available at: [Link]
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(S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Organic Syntheses. Available at: [Link]
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SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
L-Prolinol | C5H11NO. PubChem. Available at: [Link]
-
EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. Available at: [Link]
-
Synthesis of a New Chiral Pyrrolidine. PMC. Available at: [Link]
-
Quenching Reactions: Lithium Aluminium Hydride. Chemistry LibreTexts. Available at: [Link]
- Process for preparing enantiomerically pure diarylprolinols. Google Patents.
-
Molecular basis for catabolism of the abundant metabolite trans-4-hydroxy-L-proline by a microbial glycyl radical enzyme. eLife. Available at: [Link]
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The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers. Available at: [Link]
-
A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Stanford Environmental Health & Safety. Available at: [Link]
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Quenching and Disposal of Water Reactive Materials. Princeton University Environmental Health and Safety. Available at: [Link]
-
LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Can anyone suggest the best method for lithium aluminium hydride work up?. ResearchGate. Available at: [Link]
- Method for purifying L-prolinamide. Google Patents.
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DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS. YouTube. Available at: [Link]
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Application Notes and Protocols: Handling and Storage of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride
Introduction
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a chiral building block integral to modern drug discovery and development. Its structure, featuring a pyrrolidine core, is a privileged scaffold found in numerous FDA-approved pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as improved solubility and three-dimensional complexity.[1][2][3] The presence of a fluorophenoxy moiety can further enhance metabolic stability and binding affinity to biological targets.[4] As a hydrochloride salt, this compound exhibits improved stability and handling characteristics compared to its free base form, making it easier to weigh and manage in a laboratory setting.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper handling and storage procedures for (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. Adherence to these protocols is critical to ensure experimental reproducibility, maintain the compound's chemical integrity, and safeguard laboratory personnel.
Section 1: Compound Profile & Physicochemical Properties
Understanding the fundamental properties of a compound is the first step toward its proper management. The hydrochloride salt form is deliberately chosen to confer stability, but this also introduces specific handling requirements, such as managing its potential for hygroscopicity.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1260619-17-7 | [7] |
| Molecular Formula | C₁₀H₁₃ClFNO | [7] |
| Molecular Weight | 217.67 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Purity | Typically ≥98% | [7] |
| Storage Temperature | 2-8°C (Recommended) |[7] |
The pyrrolidine ring is a non-planar, five-membered nitrogen heterocycle that provides a valuable three-dimensional scaffold, which is a key strategy for moving beyond "flat" molecules in drug design to improve target specificity and potency.[1][2] The fluorine atom is a bioisostere for a hydrogen atom but possesses high electronegativity, which can modulate the pKa of nearby functional groups and form key hydrogen bonds or other non-covalent interactions within a protein's binding pocket.
Section 2: Hazard Identification and Safety Precautions
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is classified as hazardous. The primary risks are associated with direct contact and inhalation of the powdered solid.
Table 2: GHS Hazard Classification
| Category | Information | Source(s) |
|---|---|---|
| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [7] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7][9][10] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[7][9] |
Rationale for Safety Measures
The observed hazards are directly linked to the compound's chemical nature. As a fine, crystalline solid, it can easily become airborne, leading to respiratory tract irritation (H335). Its nature as an amine salt can cause skin and severe eye irritation upon contact (H315, H319). These effects necessitate the use of engineering controls and appropriate Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical.
Protocol 2.1: Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory to protect against airborne dust particles. Standard safety glasses offer insufficient protection.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or defects before each use.[9]
-
Body Protection: A flame-resistant lab coat should be worn and fully fastened.[11]
-
Respiratory Protection: While engineering controls are preferred, if weighing large quantities outside of a fume hood or if dust is generated, a properly fitted NIOSH-approved respirator may be required.
Visualization 2.1: Hierarchy of Safety Controls
This diagram illustrates the prioritized approach to mitigating exposure risks.
Caption: Prioritized safety controls for chemical handling.
Section 3: Handling Protocols
Proper handling techniques are essential to preserve the compound's integrity, particularly given its hygroscopic nature as a hydrochloride salt.
Protocol 3.1: General Weighing and Handling
This protocol minimizes exposure and prevents contamination.
-
Preparation: Designate a specific work area, preferably within a certified chemical fume hood, for handling the compound.[12][13] Ensure the area is clean and free of clutter.
-
Equilibration: Before opening, allow the sealed container to equilibrate to room temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could lead to hydrolysis or clumping.
-
Dispensing: Open the container within the fume hood. Use spark-free tools to dispense the required amount of powder onto a tared weigh boat.
-
Closure: Immediately and tightly reseal the primary container. For added protection against moisture, wrap the lid-bottle interface with Parafilm.
-
Cleanup: Clean the spatula and work surface thoroughly. Dispose of any contaminated materials (e.g., weigh boat, gloves) in a designated hazardous waste container.
-
Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete.[9]
Protocol 3.2: Mitigating Hygroscopicity
Hydrochloride salts of amines are often hygroscopic, meaning they readily absorb moisture from the air. This can affect the compound's weight, stability, and reactivity.
-
Minimize Exposure: Keep the container open for the shortest possible time.
-
Inert Atmosphere: For highly sensitive applications or long-term storage of aliquots, consider handling the compound inside a glovebox under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Desiccation: Always store the primary container and any prepared aliquots in a desiccator containing an active desiccant (e.g., silica gel or Drierite).[11][14]
Protocol 3.3: Solution Preparation
-
Solvent Selection: The hydrochloride salt form generally enhances aqueous solubility. However, for organic reactions, solubility should be tested in relevant solvents (e.g., DMSO, DMF, Methanol).
-
Dissolution: Add the weighed compound to the chosen solvent. Gentle vortexing or sonication can aid dissolution.
-
Stability: Be aware that amine hydrochloride salts can be unstable in certain solutions or revert to the free base.[15] It is recommended to prepare solutions fresh for each experiment. For storage, flash-freeze aliquots and store at -20°C or -80°C, but solution stability should be validated for the specific solvent and concentration.[5]
Section 4: Storage Procedures for Long-Term Stability
The primary goal of storage is to protect the compound from environmental factors that can cause degradation: moisture, heat, and light.
Table 3: Recommended Storage Conditions
| Duration | Temperature | Atmosphere | Container | Protection |
|---|---|---|---|---|
| Short-Term | 2-8°C | Sealed, Dry | Original Vial | In Desiccator |
| Long-Term | 2-8°C | Sealed, Dry | Original Vial | In Desiccator, away from light |
Rationale for Storage Conditions
-
Temperature (2-8°C): Refrigeration slows the rate of potential decomposition reactions.[7] Storing at this temperature, rather than frozen, avoids potential issues with freeze-thaw cycles and moisture condensation.
-
Moisture Control: As a hygroscopic solid, the compound must be stored in a dry environment. A desiccator provides this by maintaining a low-humidity atmosphere.[11][14] The container must be kept tightly sealed at all times.[16]
-
Light Protection: Aromatic compounds can be sensitive to light, which can catalyze degradation over time.[17] Storing the vial in its original packaging inside a cabinet or using an amber vial provides necessary protection.[18][19]
Visualization 4.1: Compound Storage Workflow
This flowchart guides the decision-making process for proper storage upon receiving the compound.
Caption: Decision workflow for storing the compound.
Section 5: Emergency Procedures
In the event of an accident, a swift and correct response is critical.
Protocol 5.1: Spill and Exposure Response
-
Spill (Solid):
-
Evacuate and restrict access to the area.
-
Avoid raising dust. Gently cover the spill with an absorbent material like sand or vermiculite.[12]
-
Using non-sparking tools, carefully sweep the material into a labeled hazardous waste container.
-
Clean the spill area with a wet cloth (if compatible) and decontaminate.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Move the affected person to fresh air immediately.[9]
-
If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
Protocol 5.2: Fire Response
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[12][20]
-
Hazards: Under fire conditions, the compound may decompose to emit toxic fumes, including nitrogen oxides, carbon oxides, hydrogen fluoride, and hydrogen chloride.[12] Firefighters should wear self-contained breathing apparatus (SCBA).
References
-
Alchem Pharmtech. (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. [Link]
-
Sdfine. Chemwatch GHS SDS 1922 (PYRROLIDINE). [Link]
-
chemical label (3R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride. ECHA. [Link]
-
Labtag Blog. 5 Tips for Handling Photosensitive Reagents. [Link]
-
Pharmaguideline. Protection of Light Sensitive Products. [Link]
-
PubChem. 3-(4-Fluorophenyl)pyrrolidine hydrochloride. [Link]
-
Reddit. Ways of crashing out amines. [Link]
-
Cleveland State University. Practices for Proper Chemical Storage. [Link]
-
Environment, Health & Safety, University of California, Berkeley. Water Sensitive Chemicals. [Link]
-
National Center for Biotechnology Information (PMC). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]
-
National Center for Biotechnology Information (PMC). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ResearchGate. Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base?. [Link]
-
Sciencemadness.org. Isolation of primary amines as HCL salt problem. [Link]
-
ResearchGate. Pyrrolidine-based marketed drugs. [Link]
-
PubChem. (s)-3-Fluoropyrrolidine hydrochloride. [Link]
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- 8. 23123-11-7 CAS MSDS (3-(4-FLUOROPHENOXY)PYRROLIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride
Welcome to the technical support center for the synthesis of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yields and product purity. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights.
Introduction
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a key chiral building block in medicinal chemistry, valued for its presence in various pharmacologically active agents.[1][2] The successful synthesis of this compound with high chemical and chiral purity is paramount. This guide will address common challenges encountered during its synthesis, focusing on a prevalent synthetic route involving the Mitsunobu reaction, followed by deprotection and salt formation.
Frequently Asked Questions (FAQs)
General Synthesis Questions
Q1: What is a common and reliable synthetic route for (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride?
A common and effective route starts with the commercially available (S)-N-Boc-3-hydroxypyrrolidine. The key transformation is a Mitsunobu reaction with 4-fluorophenol to form the aryl ether bond with an inversion of stereochemistry.[3][4][5] The final steps involve the acidic deprotection of the tert-butyloxycarbonyl (Boc) group and subsequent formation of the hydrochloride salt.[6]
Q2: Why is the Mitsunobu reaction often preferred for forming the ether linkage in this synthesis?
The Mitsunobu reaction is advantageous because it proceeds with a clean inversion of configuration at the chiral center of the secondary alcohol ((S)-N-Boc-3-hydroxypyrrolidine).[4][5] This stereochemical control is crucial for obtaining the desired (S)-enantiomer of the final product. The reaction conditions are also generally mild.[7]
Q3: What are the critical quality attributes for the final product?
For (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, the most critical quality attributes are high chemical purity (typically ≥98%) and high chiral purity (enantiomeric excess, ee ≥99%).[1][8] The presence of the unwanted (R)-enantiomer or other impurities can negatively impact its use in pharmaceutical development, potentially leading to off-target effects or reduced efficacy.[1]
Questions on Starting Materials and Reagents
Q4: What is the importance of the Boc protecting group on the starting material, (S)-3-hydroxypyrrolidine?
The tert-butyloxycarbonyl (Boc) group serves two primary purposes. First, it protects the secondary amine of the pyrrolidine ring from participating in side reactions.[9] The unprotected nitrogen is nucleophilic and could compete with the hydroxyl group in reactions. Second, the Boc group enhances the solubility of the starting material in common organic solvents used for the Mitsunobu reaction, such as tetrahydrofuran (THF).
Q5: Are there alternatives to diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) for the Mitsunobu reaction?
Yes, while DEAD and DIAD are common, alternatives have been developed to simplify purification. For instance, di-(4-chlorobenzyl)azodicarboxylate (DCAD) can be used, where the hydrazine byproduct is easily removed by filtration.[3] Using polymer-supported triphenylphosphine is another strategy to facilitate the removal of byproducts.[10]
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis, presented in a question-and-answer format.
Low Yield in the Mitsunobu Reaction Step
Problem: I am experiencing a low yield in the Mitsunobu reaction between (S)-N-Boc-3-hydroxypyrrolidine and 4-fluorophenol. What are the potential causes and how can I improve the yield?
Analysis and Solutions:
Low yields in the Mitsunobu reaction can stem from several factors, including reagent quality, reaction conditions, and side reactions.
1. Reagent Quality and Stoichiometry:
-
Moisture: The Mitsunobu reaction is sensitive to moisture. Ensure all reagents and the solvent (typically THF) are anhydrous. Dry the solvent using appropriate methods like distillation over sodium/benzophenone or by using molecular sieves.
-
Reagent Purity: Use high-purity (S)-N-Boc-3-hydroxypyrrolidine, 4-fluorophenol, triphenylphosphine (PPh₃), and the azodicarboxylate (DEAD or DIAD).
-
Stoichiometry: A slight excess of PPh₃ and DEAD/DIAD (typically 1.1 to 1.5 equivalents relative to the alcohol) is often used to drive the reaction to completion.
2. Reaction Conditions:
-
Order of Addition: The order of reagent addition is critical.[7] A standard and reliable protocol is to dissolve the alcohol ((S)-N-Boc-3-hydroxypyrrolidine), the nucleophile (4-fluorophenol), and triphenylphosphine in an anhydrous solvent like THF. This mixture is then cooled (typically to 0 °C) before the slow, dropwise addition of the azodicarboxylate (DEAD or DIAD).[3] This order of addition helps to minimize side reactions.
-
Temperature Control: The initial phase of the reaction is exothermic. Maintaining a low temperature (0 °C or below) during the addition of the azodicarboxylate is crucial to prevent the formation of byproducts. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours.
3. Common Side Reactions:
-
Acidity of the Nucleophile: The nucleophile in a Mitsunobu reaction should be sufficiently acidic (pKa < 13) to protonate the betaine intermediate formed from PPh₃ and DEAD/DIAD.[3][4] 4-fluorophenol is acidic enough for this reaction. However, if the nucleophile is not acidic enough, the azodicarboxylate can act as the nucleophile, leading to undesired byproducts.[3]
-
Elimination: Although less common for this substrate, elimination to form an alkene can be a competing pathway.
Workflow for Optimizing the Mitsunobu Reaction
Caption: Troubleshooting workflow for low yield in the Mitsunobu step.
Issues with Product Purification
Problem: I am having difficulty purifying the N-Boc protected intermediate. My crude product is contaminated with triphenylphosphine oxide and the reduced azodicarboxylate.
Analysis and Solutions:
The removal of Mitsunobu byproducts is a classic challenge.
-
Triphenylphosphine Oxide (TPPO): TPPO can be difficult to separate from the desired product due to its polarity.
-
Crystallization: Sometimes, TPPO can be removed by crystallizing the desired product from a suitable solvent system (e.g., ether/hexanes).
-
Chromatography: Flash column chromatography on silica gel is the most common method for removing TPPO. A well-chosen eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for good separation.
-
-
Hydrazine Byproduct (from DEAD/DIAD): The reduced form of the azodicarboxylate can also be persistent.
-
Acidic Wash: An acidic wash of the organic layer during workup can sometimes help remove the basic hydrazine byproduct.
-
Chromatography: This byproduct is typically removed along with TPPO during column chromatography.
-
Experimental Protocol: Purification of N-Boc-(S)-3-(4-Fluorophenoxy)pyrrolidine
-
Reaction Quench: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).
-
Washes: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution, for example, from 10% to 50% ethyl acetate in hexanes.
-
Analysis: Collect fractions and analyze by TLC. Combine fractions containing the pure product and concentrate to yield the purified intermediate.
Incomplete Boc Deprotection and Salt Formation
Problem: The final Boc deprotection step seems incomplete, and I am struggling to obtain a pure hydrochloride salt.
Analysis and Solutions:
The cleavage of the Boc group requires strong acidic conditions.[6]
-
Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in a solvent like dioxane, methanol, or isopropanol are commonly used.[6] Using HCl in an alcohol can be advantageous as it allows for the direct precipitation of the hydrochloride salt.
-
Reaction Time and Temperature: Boc deprotection is usually rapid at room temperature. However, if starting material remains, the reaction time can be extended, or gentle warming may be applied. Monitor the reaction progress by TLC or LC-MS.
-
Salt Formation and Isolation:
-
After complete deprotection, the solvent is typically removed under reduced pressure.
-
The resulting residue can be triturated with a non-polar solvent like diethyl ether or hexanes to induce precipitation of the hydrochloride salt.
-
The solid product is then collected by filtration, washed with the non-polar solvent, and dried under vacuum.
-
Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can further enhance purity.
-
Comparative Table of Boc Deprotection Conditions
| Reagent/Solvent | Typical Concentration | Temperature (°C) | Reaction Time | Work-up/Isolation |
| TFA/DCM | 20-50% v/v | 0 to 25 | 1-3 hours | Evaporate, neutralize, extract, then form HCl salt. |
| HCl in Dioxane | 4 M | 25 | 1-4 hours | Evaporate, triturate with ether to precipitate the salt. |
| HCl in Isopropanol | 1.25 M | 25-50 | 2-6 hours | Cool to precipitate the salt directly from the reaction. |
Loss of Chiral Purity
Problem: My final product shows a lower than expected enantiomeric excess (ee). Where could the racemization have occurred?
Analysis and Solutions:
Maintaining chiral integrity is critical.[1]
-
Mitsunobu Reaction: This reaction should proceed with a clean Sₙ2 inversion.[4][5] If the starting (S)-N-Boc-3-hydroxypyrrolidine has high chiral purity, the product of this step should also be enantiomerically pure. Ensure the starting material's chiral purity is verified.
-
Deprotection Step: The acidic conditions for Boc deprotection are generally not harsh enough to cause racemization at the C3 position of the pyrrolidine ring.
-
Purification: Ensure that no enantiomeric enrichment or depletion is occurring during crystallization or chromatography, although this is less likely for the final salt.
-
Analytical Method: Verify the accuracy of your chiral analytical method (e.g., chiral HPLC or GC).[1] It's important to have a reliable method to separate and quantify the enantiomers.
Logical Diagram for Investigating Loss of Chiral Purity
Caption: Decision tree for troubleshooting loss of enantiomeric excess.
References
-
Wikipedia. Mitsunobu reaction. [Link]
-
Organic-Chemistry.org. Mitsunobu Reaction. [Link]
-
Organic-Chemistry.org. Mitsunobu Reaction - Common Conditions. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ResearchGate. Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. [Link]
- Google Patents. Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- Google Patents. Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
-
JACS. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. [Link]
-
PubMed Central. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. [Link]
-
ChemRxiv. Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis. [Link]
-
ChemInform. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
Sources
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- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu Reaction [organic-chemistry.org]
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- 10. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of Chiral Pyrrolidine Derivatives
Welcome to the Technical Support Center for the purification of chiral pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these critical chiral building blocks. The stereochemical integrity of pyrrolidine derivatives is often paramount to their biological activity, making efficient and reliable purification a cornerstone of successful research and development.[1][2]
This resource is structured to provide direct, actionable solutions to specific experimental issues, moving beyond simple protocols to explain the underlying principles and rationale for each step.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for both analytical and preparative-scale separation of pyrrolidine enantiomers.[3] It offers high resolution and sensitivity, but can present challenges in method development and execution.
Frequently Asked Questions (FAQs) - Chiral HPLC
Q1: What are the primary strategies for separating chiral pyrrolidine derivatives by HPLC?
There are two main approaches for chiral HPLC separation:
-
Direct Methods: Enantiomers are separated directly on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile and effective for a broad range of pyrrolidine derivatives.[3]
-
Indirect Methods: The enantiomers are first derivatized with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase (e.g., C18).[3][4]
Q2: How do I select the appropriate Chiral Stationary Phase (CSP) for my pyrrolidine derivative?
The selection of a CSP is crucial and often requires screening. Polysaccharide-based columns, such as Chiralpak® and Chiralcel®, are a good starting point for many pyrrolidine derivatives due to their broad applicability.[2][5] The choice between different polysaccharide phases (e.g., IA, IB, IC) will depend on the specific structure of your analyte and may require empirical testing.
Q3: What is the role of mobile phase additives in chiral HPLC separations?
Mobile phase additives are critical for achieving good peak shape and resolution, especially for basic or acidic pyrrolidine derivatives.[6][7]
-
For basic analytes: A basic additive like diethylamine (DEA), butylamine, or ethanolamine is often required to minimize peak tailing caused by interactions with residual silanols on the stationary phase.[6]
-
For acidic analytes: An acidic additive such as trifluoroacetic acid (TFA) or formic acid can improve peak symmetry.[4][6]
Troubleshooting Guide - Chiral HPLC
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing for my pyrrolidine derivative. What is the likely cause and how can I fix it?
-
Answer: Peak tailing is a common issue, particularly with polar or basic pyrrolidinones, and is often caused by secondary interactions between the analyte and the stationary phase.[5][8]
-
Solution 1: Optimize Mobile Phase Additives: For basic pyrrolidines, add a small amount (typically 0.1-0.5%) of a basic modifier like DEA to the mobile phase to block active sites on the CSP.[6]
-
Solution 2: Adjust Mobile Phase Polarity: Vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in your mobile phase. Sometimes, a slight adjustment can significantly improve peak shape.[9]
-
Solution 3: Check for Column Contamination: If the problem persists, your column may be contaminated. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[8]
-
Issue 2: Poor or No Resolution of Enantiomers
-
Question: I am not getting baseline separation of my enantiomers. What steps can I take to improve resolution?
-
Answer: Achieving baseline separation is the primary goal of chiral chromatography. Several factors can influence resolution.
-
Solution 1: Screen Different CSPs: The initial choice of CSP may not be optimal. Screening a variety of polysaccharide-based or other types of chiral columns is often necessary.
-
Solution 2: Optimize Mobile Phase Composition: Systematically vary the mobile phase composition. For normal phase chromatography, adjust the ratio of the alcohol modifier to the non-polar solvent (e.g., hexane).[9] Small changes can have a significant impact on selectivity.
-
Solution 3: Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, though it will increase run time.[10] Temperature can also affect selectivity; consider using a column oven to control this parameter.[11]
-
Issue 3: High Backpressure
-
Question: The pressure on my HPLC system has suddenly increased. What should I do?
-
Answer: A sudden increase in backpressure can indicate a blockage in the system.
-
Solution 1: Check for Blockages: Systematically check for blockages, starting from the detector and moving backward to the pump. A common culprit is a blocked frit in the column or guard column.[8]
-
Solution 2: Ensure Sample Purity: Particulate matter in the sample can clog the system. Ensure your samples are filtered before injection.
-
Solution 3: Check for Solvent Immiscibility: Ensure that your mobile phase components are fully miscible.[8]
-
Section 2: Diastereomeric Salt Resolution
Diastereomeric salt resolution is a classical and scalable technique for the purification of chiral pyrrolidine derivatives. It involves the formation of diastereomeric salts with a chiral resolving agent, which are then separated by fractional crystallization.[12]
Frequently Asked Questions (FAQs) - Diastereomeric Salt Resolution
Q1: How do I choose a suitable resolving agent?
The choice of resolving agent is critical for successful crystallization.[13] Key considerations include:
-
Chemical Compatibility: The resolving agent must form a stable salt with your pyrrolidine derivative.
-
Availability and Cost: The agent should be commercially available in high enantiomeric purity and be cost-effective for your scale of operation.[13]
-
Crystallinity of Salts: The resulting diastereomeric salts should be crystalline and exhibit a significant difference in solubility in a common solvent.[13] Common resolving agents for basic pyrrolidines include tartaric acid derivatives and mandelic acid.[12]
Q2: Why is the choice of solvent so important in diastereomeric salt crystallization?
The solvent plays a crucial role in maximizing the solubility difference between the two diastereomeric salts.[13] An ideal solvent will dissolve one diastereomer while leaving the other sparingly soluble, allowing for its selective crystallization.
Troubleshooting Guide - Diastereomeric Salt Resolution
Issue 1: No Crystallization Occurs
-
Question: I've mixed my racemic pyrrolidine with the resolving agent, but no crystals are forming. What should I do?
-
Answer: Failure to crystallize is a common problem.
-
Solution 1: Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to achieve supersaturation.[14]
-
Solution 2: Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomer if available.[15]
-
Solution 3: Perform a Solvent Screen: The chosen solvent may be too good a solvent for both salts. A systematic solvent screen is recommended to find a system with differential solubility.[13][14]
-
Issue 2: The Product "Oils Out" Instead of Crystallizing
-
Question: My diastereomeric salt is forming an oil instead of a solid. How can I resolve this?
-
Answer: "Oiling out" occurs when the salt separates as a liquid.[15]
-
Solution 1: Adjust Concentration and Temperature: Use a more dilute solution and/or a lower crystallization temperature.[14][15]
-
Solution 2: Change the Solvent System: A different solvent may favor crystallization over oiling out.[14]
-
Solution 3: Slow Down Cooling: A slower cooling rate can promote the formation of crystals over oil.[15]
-
Issue 3: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
-
Question: The diastereomeric excess of my crystallized product is low. How can I improve it?
-
Answer: Low d.e. indicates poor separation.
-
Solution 1: Optimize the Solvent System: The solvent choice is paramount for selectivity. A thorough solvent screen is the most effective way to improve d.e.[14]
-
Solution 2: Recrystallization: Recrystallizing the obtained salt can often significantly enhance the diastereomeric purity.
-
Solution 3: Consider Kinetic vs. Thermodynamic Control: In some cases, rapid filtration of the initially formed crystals (kinetic product) can yield higher purity than allowing the system to equilibrate (thermodynamic product).[16]
-
Section 3: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to normal-phase HPLC for chiral separations. It utilizes supercritical CO2 as the primary mobile phase, offering faster separations and reduced solvent consumption.[17][18]
Frequently Asked Questions (FAQs) - SFC
Q1: What are the main advantages of SFC over HPLC for chiral pyrrolidine purification?
SFC offers several key advantages:
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations.[17][19]
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 significantly reduces solvent usage and waste, making it a more environmentally friendly technique.[17][18]
-
Faster Sample Recovery: The CO2 evaporates upon depressurization, leaving the purified compound in the co-solvent, which simplifies and speeds up sample workup.[19]
Q2: What types of columns are used in chiral SFC?
Many of the same chiral stationary phases used in HPLC, particularly polysaccharide-based columns, are also highly effective in SFC for the separation of pyrrolidine derivatives.[20][]
Troubleshooting Guide - SFC
Issue 1: Poor Peak Shape
-
Question: I'm observing poor peak shapes in my chiral SFC separation. What adjustments can I make?
-
Answer: Similar to HPLC, peak shape in SFC is influenced by interactions between the analyte and the stationary phase.
-
Solution 1: Optimize Co-solvent and Additives: The choice and percentage of the polar co-solvent (e.g., methanol, ethanol) are critical. The addition of a small amount of an additive (e.g., DEA for basic compounds) to the co-solvent can dramatically improve peak shape.[6]
-
Solution 2: Adjust Backpressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid and can be optimized to improve chromatography.
-
Issue 2: Difficulty in Method Transfer from HPLC to SFC
-
Question: I have a good chiral separation on HPLC. Can I directly transfer this method to SFC?
-
Answer: While the same column can often be used, direct method transfer is not always straightforward due to the different properties of the mobile phases. Method development or re-optimization is typically required. The principles of mobile phase polarity and additive use, however, remain similar.
Section 4: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method for obtaining enantiomerically enriched pyrrolidines. It relies on an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture.[22]
Frequently Asked questions (FAQs) - Enzymatic Kinetic Resolution
Q1: What is the maximum theoretical yield for a kinetic resolution?
For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the reacted product or the unreacted starting material) is 50%.[22] However, dynamic kinetic resolution, which incorporates in-situ racemization of the starting material, can theoretically achieve yields up to 100%.[22]
Troubleshooting Guide - Enzymatic Kinetic Resolution
Issue 1: Low or No Enzyme Activity
-
Question: My enzymatic resolution is not proceeding. What could be the problem?
-
Answer: Several factors can lead to low enzyme activity.
-
Solution 1: Check Enzyme Compatibility: Ensure the chosen enzyme is suitable for your substrate and reaction conditions. Lipases like Candida antarctica lipase B (CALB) are commonly used but may not be universally effective.[22]
-
Solution 2: Optimize Reaction Conditions: Factors such as solvent, temperature, and pH can significantly impact enzyme activity. Ensure these are within the optimal range for the specific enzyme.
-
Solution 3: Check for Enzyme Inhibitors: Impurities in your substrate or solvent could be inhibiting the enzyme.[23]
-
Issue 2: Low Enantioselectivity (Low e.e.)
-
Question: The enantiomeric excess of my product is lower than expected. How can I improve it?
-
Answer: Low enantioselectivity indicates the enzyme is not discriminating well between the two enantiomers.
-
Solution 1: Screen Different Enzymes: Different enzymes can exhibit vastly different selectivities for the same substrate. Screening a panel of enzymes is often necessary.[22]
-
Solution 2: Optimize Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate.
-
Solution 3: Modify the Substrate: In some cases, modifying the pyrrolidine substrate (e.g., changing a protecting group) can improve the "fit" in the enzyme's active site and enhance selectivity.
-
Data and Protocols
Table 1: Comparison of Chiral Purification Techniques for Pyrrolidine Derivatives
| Technique | Principle | Advantages | Disadvantages | Typical Scale |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[1] | High resolution, broad applicability, well-established.[3] | Higher solvent consumption, potential for high backpressure. | Analytical to Preparative |
| Diastereomeric Salt Resolution | Formation and fractional crystallization of diastereomeric salts.[12] | Scalable, cost-effective for large quantities. | Requires suitable resolving agent and solvent, can be time-consuming.[13] | Milligram to Kilogram |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase and a CSP.[] | Fast, reduced solvent consumption, environmentally friendly.[17] | Requires specialized equipment, may not be suitable for all compounds. | Analytical to Preparative |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer.[22] | High enantioselectivity, mild reaction conditions. | Maximum 50% yield (for standard KR), enzyme cost and stability.[22] | Milligram to Multigram |
Experimental Protocol: General Method for Chiral HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the racemic pyrrolidine derivative at approximately 1 mg/mL in a suitable solvent (e.g., isopropanol or the mobile phase). Prepare a sample of your synthesized material at the same concentration.[2]
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or PDA detector.
-
Chiral Column: A polysaccharide-based CSP (e.g., Chiralpak® IA).
-
Mobile Phase: A typical starting condition is an isocratic mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) in a 90:10 (v/v) ratio. Additives (e.g., 0.1% DEA for basic compounds) should be included if necessary.[2]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Select a wavelength where the analyte has good absorbance (e.g., 210 nm).[2]
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the sample of your synthesized material.
-
Integrate the peak areas for both enantiomer peaks.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100[2]
-
Experimental Protocol: General Method for Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic pyrrolidine derivative (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent, e.g., (+)-tartaric acid) in the same solvent.[12]
-
Crystallization: Add the resolving agent solution to the pyrrolidine solution. Heat the mixture gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can enhance the yield.[12]
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and adjust the pH to basic (e.g., with 1M NaOH) to liberate the free amine. Extract the enantiomerically enriched pyrrolidine into an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to obtain the purified product.[13]
-
Analysis: Determine the enantiomeric excess of the final product by a suitable analytical method, such as chiral HPLC.
Visualizations
Caption: General workflow for chiral pyrrolidine purification.
Caption: Decision tree for troubleshooting poor peak shape in chiral HPLC.
References
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine - Benchchem. (URL: )
- Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols - Benchchem. (URL: )
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Deriv
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. (URL: [Link])
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem. (URL: )
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem. (URL: )
- Chiral Purity Analysis of 5-Hydroxy-2-pyrrolidone: A Technical Support Center - Benchchem. (URL: )
- Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid - Benchchem. (URL: )
- Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers - Benchchem. (URL: )
-
Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases - ResearchGate. (URL: [Link])
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. (URL: [Link])
-
(PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS - ResearchGate. (URL: [Link])
-
Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K. (URL: [Link])
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - ResearchGate. (URL: [Link])
-
Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (URL: [Link])
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (URL: [Link])
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. (URL: [Link])
-
Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (URL: [Link])
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. (URL: [Link])
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them - Mastelf. (URL: [Link])
- A Researcher's Guide to Validating Enantiomeric Excess: A Comparative Analysis of (R)-(+) - Benchchem. (URL: )
-
Chiral mobile phase additives in HPLC enantioseparations - PubMed. (URL: [Link])
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (URL: [Link])
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution - Benchchem. (URL: )
-
Enzyme-catalyzed kinetic resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine. (URL: [Link])
- Determining Enantiomeric Excess of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Comparative Guide to Chiral HPLC Methods - Benchchem. (URL: )
-
A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore | Request PDF - ResearchGate. (URL: [Link])
-
Recent Advances on Chiral Mobile Phase Additives: A Critical Review - ResearchGate. (URL: [Link])
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (URL: [Link])
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC - NIH. (URL: [Link])
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. (URL: [Link])
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (URL: [Link])
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (URL: [Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])
-
Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes - NIH. (URL: [Link])
-
probing enantiorecognition phenomena and screening for kinetic resolution with racemic reagents - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Enzymatic kinetic resolution of chiral sulfoxides - an enantiocomplementary approach. (URL: [Link])
Sources
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- 23. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorophenoxy Pyrrolidine Synthesis
Welcome to the Technical Support Center for the synthesis of fluorophenoxy pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this important synthetic transformation. The pyrrolidine moiety is a common feature in many FDA-approved drugs, making its efficient synthesis a critical aspect of medicinal chemistry.[1][2] This guide offers a structured approach to optimizing reaction conditions, addressing common challenges, and ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of fluorophenoxy pyrrolidine?
The synthesis of fluorophenoxy pyrrolidine typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4] In this reaction, the pyrrolidine acts as a nucleophile, attacking the electron-deficient aromatic ring of the fluorophenol, which bears a good leaving group (fluoride). The reaction is usually facilitated by the presence of an electron-withdrawing group (EWG) positioned ortho or para to the fluorine atom.[3][4][5]
The SNAr mechanism is a two-step process:
-
Addition of the Nucleophile: The pyrrolidine attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] This step is typically the rate-determining step as it involves the disruption of the aromatic system.[5][7][8]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion.[5][8]
Q2: Why is a fluorophenol often used as the electrophile in this SNAr reaction?
While fluorine is a poor leaving group in SN1 and SN2 reactions due to the strength of the C-F bond, in SNAr reactions, the reactivity order is often F > Cl > Br > I.[5][6][8] This is because the rate-determining step is the nucleophilic attack and the formation of the Meisenheimer complex, not the departure of the leaving group.[5][7] Fluorine's high electronegativity has a strong inductive electron-withdrawing effect, which stabilizes the negatively charged Meisenheimer intermediate and lowers the activation energy of the rate-determining step.[7][8]
Q3: What safety precautions should be taken when working with pyrrolidine and fluorophenols?
Both pyrrolidine and fluorophenols present potential hazards. Pyrrolidine is a flammable, corrosive, and harmful liquid.[9] Fluorophenols can be toxic and irritating. It is essential to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of fluorophenoxy pyrrolidine, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of my desired fluorophenoxy pyrrolidine product. What are the likely causes and how can I improve the yield?
Answer: Low to no product formation can stem from several factors related to the reagents, reaction conditions, or the nature of the substrates themselves.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Inadequate Activation of the Aromatic Ring | The SNAr reaction is significantly faster when a strong electron-withdrawing group (e.g., -NO2, -CN, -CF3) is present on the fluorophenol ring, positioned ortho or para to the fluorine atom.[3][4][5][10] This is because these groups stabilize the negative charge of the Meisenheimer intermediate through resonance.[5][11] | - If possible, select a fluorophenol substrate with a strong electron-withdrawing group at the ortho or para position. - If the substrate cannot be changed, more forcing reaction conditions, such as higher temperatures or a stronger base, may be required. |
| Insufficient Basicity | A base is often required to deprotonate the pyrrolidine, increasing its nucleophilicity, or to neutralize the HF formed during the reaction. If the base is too weak or used in insufficient quantity, the reaction may not proceed efficiently. | - Screen different bases: Consider using stronger, non-nucleophilic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). - Optimize base stoichiometry: Ensure at least one equivalent of base is used, and consider using a slight excess. |
| Suboptimal Solvent Choice | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.[12][13] Protic solvents can solvate the pyrrolidine through hydrogen bonding, reducing its nucleophilicity.[7][12] | - Switch to a polar aprotic solvent: If you are using a protic or nonpolar solvent, consider switching to DMSO, DMF, or acetonitrile. - Ensure anhydrous conditions: Water can compete with the pyrrolidine as a nucleophile and can also deactivate the base. Ensure your solvent and reagents are dry. |
| Low Reaction Temperature | SNAr reactions often require elevated temperatures to overcome the activation energy barrier, especially for less reactive substrates. | - Increase the reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. Be mindful of potential side reactions at higher temperatures. |
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of impurities alongside my desired product. What are these side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge. Identifying the nature of the impurity is the first step toward mitigating its formation.
Potential Side Reactions & Mitigation Strategies:
| Side Product | Plausible Cause | Recommended Solutions |
| Hydrodehalogenation Product (Phenol) | The fluorine atom is replaced by a hydrogen atom. This can occur in the presence of a reducing agent or under certain basic conditions. | - Ensure inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative or reductive side reactions. - Re-evaluate base choice: Some bases, in combination with certain solvents, can promote hydrodehalogenation. Consider screening alternative bases. |
| Bis-arylated Pyrrolidine | If the fluorophenol has multiple reactive sites (e.g., multiple fluorine atoms or other leaving groups), the pyrrolidine may react more than once. | - Control stoichiometry: Use a slight excess of pyrrolidine to favor the mono-substitution product. - Lower reaction temperature: Reducing the temperature can sometimes improve selectivity. |
| Products from Reaction with Solvent | In some cases, the solvent (e.g., DMF, DMSO) or impurities within it can react with the starting materials or intermediates. | - Use high-purity, anhydrous solvents. - Consider a less reactive solvent. |
Issue 3: Difficult Product Purification
Question: I am having trouble isolating a pure sample of my fluorophenoxy pyrrolidine. What purification strategies are most effective?
Answer: Purification challenges often arise from the similar polarities of the product and unreacted starting materials or byproducts.
Purification Troubleshooting:
| Problem | Potential Cause | Recommended Solutions |
| Co-elution during Chromatography | The product and a major impurity have very similar Rf values on TLC. | - Optimize the mobile phase: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. - Consider a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column. |
| Product is an Oil | The purified product is a viscous oil that is difficult to handle and may still contain residual solvent. | - Trituration: Attempt to induce crystallization by adding a non-polar solvent (e.g., hexanes, diethyl ether) to the oil and scratching the side of the flask. - High-vacuum drying: Use a high-vacuum pump to remove trace amounts of solvent. |
| Emulsion during Workup | An emulsion forms during the aqueous workup, making phase separation difficult. | - Add brine: Addition of a saturated aqueous sodium chloride solution can help to break up emulsions. - Filter through celite: Passing the mixture through a pad of celite can sometimes help to separate the layers. |
Experimental Protocols
General Procedure for the Synthesis of a Fluorophenoxy Pyrrolidine
This is a general guideline; specific conditions will need to be optimized for your particular substrates.
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorophenol (1.0 eq.), pyrrolidine (1.2 eq.), and a suitable base (e.g., K2CO3, 1.5 eq.).
-
Add a polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.1-0.5 M.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time.
-
Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.[14][15]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Monitoring Reaction Progress
Regularly monitoring the reaction is crucial for optimization and determining the endpoint.
| Technique | Application |
| Thin-Layer Chromatography (TLC) | A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides more detailed information, including the mass of the product and byproducts, confirming the identity of the species in the reaction mixture. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile and thermally stable compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to monitor the reaction in real-time (in-line NMR) or by analyzing aliquots taken from the reaction mixture.[16] |
Visualizing the Process
Reaction Mechanism Workflow
Caption: SNAr mechanism for fluorophenoxy pyrrolidine synthesis.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide for troubleshooting low product yield.
References
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
-
Nucleophilic Aromatic Substitution . GeeksforGeeks. [Link]
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Nucleophilic Aromatic Substitution . (2023). Chemistry Steps. [Link]
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Nucleophilic aromatic substitution . Wikipedia. [Link]
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Nucleophilic Aromatic Substitution . BYJU'S. [Link]
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Ben-Amor, F., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances, 10(49), 29339-29347. [Link]
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Nucleophilic Aromatic Substitution: Elimination–Addition . (2023). JoVE. [Link]
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Ben-Amor, F., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. ResearchGate. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism . (2018). Master Organic Chemistry. [Link]
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Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile . (2020). ResearchGate. [Link]
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Nucleophilic Aromatic Substitution - The Benzyne Mechanism . (2018). Master Organic Chemistry. [Link]
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Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile . (2020). Semantic Scholar. [Link]
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Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study . (2021). ResearchGate. [Link]
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Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation . (2024). National Institutes of Health. [Link]
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Pyrrolidine . Wikipedia. [Link]
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How To: Troubleshoot a Reaction . University of Rochester Department of Chemistry. [Link]
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Synthesis of pyrrolidine enamine . PrepChem.com. [Link]
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Optimization of reaction conditions for N-phenylation of 2-pyrrolidone . (2018). ResearchGate. [Link]
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Pyrrolidine synthesis . Organic Chemistry Portal. [Link]
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Synthesis and Reactions of 3-Pyrrolidinones . ElectronicsAndBooks. [Link]
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α-Arylation of N-Boc Pyrrolidine . Organic Syntheses. [Link]
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Analytical methods for the monitoring of solid phase organic synthesis . (2002). PubMed. [Link]
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15.4: Nucleophilic Aromatic Substitution . (2023). Chemistry LibreTexts. [Link]
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Nucleophilic Aromatic Substitution Practice Problems . (2022). Chemistry Steps. [Link]
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16.6: Nucleophilic Aromatic Substitution . (2025). Chemistry LibreTexts. [Link]
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Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides . (2011). National Institutes of Health. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . (2022). National Institutes of Health. [Link]
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p-Quinol Ethers and p-Quinone Monoacetals as Arylation and Oxidation Reagents: Tandem N-Arylation and α-Functionalization of Pyrrolidine via Redox-Neutral Three-Component Reaction . (2021). Thieme Connect. [Link]
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production . (2006). PubMed. [Link]
-
Analytical Techniques for Small Molecule Solid Phase Synthesis . (2002). ResearchGate. [Link]
-
Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines . (2024). National Institutes of Health. [Link]
-
NMR reaction monitoring in flow synthesis . (2018). Beilstein Journal of Organic Chemistry. [Link]
-
How do you purify N-vinylpyrrolidinone? . (2014). ResearchGate. [Link]
-
A new strategy for the elaboration of pyrrolidine N-oxides using the reverse-Cope elimination . (2000). Royal Society of Chemistry. [Link]
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Technical Support Center: Stability Testing of (S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride Solutions
Introduction: Welcome to the technical support center for (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. This molecule, with its fluorophenoxy and pyrrolidine moieties, is a key intermediate in pharmaceutical research. Its stability in solution is paramount for ensuring the integrity of experimental data, the viability of formulations, and compliance with regulatory standards. An unstable compound can lead to loss of potency and the formation of unknown, potentially toxic, impurities.
This guide provides researchers, scientists, and drug development professionals with practical, field-tested insights into establishing a robust stability testing program. We will move beyond rote procedures to explain the underlying scientific principles, helping you anticipate challenges, troubleshoot issues, and generate reliable data. All protocols and recommendations are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.
Q1: What are the ideal storage conditions for stock solutions of this compound? A: Based on its chemical structure (a hydrochloride salt), solutions are generally best stored under refrigerated conditions (2-8°C) to minimize kinetic degradation.[3] For long-term storage, freezing at -20°C is also an option, though you must perform freeze-thaw cycle studies to ensure the compound does not degrade or precipitate upon returning to room temperature.[4] All solutions should be stored in tightly sealed, amber glass vials or light-protected containers to prevent photodegradation and solvent evaporation.
Q2: What are the most probable degradation pathways for (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride? A: While a definitive answer requires a forced degradation study, we can predict likely pathways based on its structure:
-
Hydrolysis: The ether linkage (phenoxy-pyrrolidine) is generally stable but can be susceptible to cleavage under extreme acidic or basic conditions, especially at elevated temperatures.
-
Oxidation: The nitrogen atom in the pyrrolidine ring is a potential site for oxidation, which could lead to N-oxide formation or ring-opening.[5]
-
Photodegradation: The fluorophenyl group is an aromatic chromophore that can absorb UV light, potentially initiating photolytic degradation pathways.[6] The presence of a halogen (fluorine) can sometimes influence this sensitivity.
Q3: What is a stability-indicating analytical method (SIAM), and why is it essential for this work? A: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and selectively measure the concentration of the intact active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[7][8] For (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, using a non-specific method would be a critical failure; you might see a constant API concentration while, in reality, a degradant is co-eluting, masking the true loss of the parent compound. A robust, gradient, reverse-phase HPLC method with UV detection is the industry standard for this purpose.[9]
Q4: Which solvents and diluents are recommended for preparing solutions? A: As a hydrochloride salt, the compound is expected to have good solubility in aqueous media.
-
Initial Solvent: Start with high-purity (Type I) water.
-
Working Solutions/Diluents: For HPLC analysis, the diluent should ideally match the initial mobile phase composition to ensure good peak shape. A common starting point is a mixture of water and acetonitrile (e.g., 50:50 v/v).
-
pH Considerations: The pH of the solution can dramatically impact stability. It is advisable to use buffers to maintain a consistent pH, especially for long-term studies. The choice of buffer will depend on the target pH and its compatibility with your analytical method (e.g., volatile buffers like ammonium formate for LC-MS).
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a direct question-and-answer format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. No significant degradation (<5%) is observed under forced degradation conditions. | The stress conditions (e.g., temperature, acid/base concentration, duration) are too mild for this stable molecule. | Systematically increase the stress level. For hydrolysis, try increasing the temperature from 60°C to 80°C or increasing the acid/base concentration from 0.1M to 1M. For oxidation, increase the H₂O₂ concentration or exposure time. The goal is to achieve a target degradation of 5-20%.[10][11] |
| 2. The compound precipitates from the solution during the study. | pH Shift: The pH of the solution may have shifted, causing the hydrochloride salt to convert to the less soluble free base. Exceeded Solubility: The concentration is too high for the chosen solvent system, especially if the temperature is lowered (e.g., refrigerated storage). | Control pH: Use a suitable buffer system to maintain the pH within a range where the compound remains protonated and soluble. Use a Co-solvent: If solubility in a purely aqueous system is limiting, introduce a miscible organic co-solvent like acetonitrile or methanol. Verify Concentration: Determine the compound's solubility at the lowest temperature to be used in the study and ensure your solution concentration remains below this limit. |
| 3. New, unexpected peaks appear in the HPLC chromatogram of the control (unstressed) sample. | Contamination: The solvent, glassware, or reference standard itself may be contaminated. Diluent-Induced Degradation: The compound may be unstable in the chosen analytical diluent. | System Blank: Inject the diluent alone to check for solvent-based impurities. Use Fresh Materials: Prepare fresh solutions using high-purity solvents and meticulously clean glassware. Verify Standard Purity: Check the certificate of analysis for your reference standard. Investigate Diluent: Prepare a sample in the diluent and analyze it immediately and then again after several hours to see if degradation is occurring at room temperature. If so, choose a more inert diluent. |
| 4. HPLC peak purity analysis (e.g., via DAD/PDA) fails for the parent peak in a stressed sample. | The analytical method lacks sufficient specificity. A degradation product is co-eluting with the parent API peak. | This indicates that your method is not stability-indicating. You must re-develop the HPLC method. Modify Gradient: Adjust the slope of the organic mobile phase gradient to improve separation. Change Organic Solvent: Switch from acetonitrile to methanol or vice-versa, as this alters selectivity. Change Column Chemistry: Try a different stationary phase (e.g., Phenyl-Hexyl instead of C18). Adjust pH: Modify the mobile phase pH to alter the ionization state of the API and degradants, which can significantly impact retention and separation. |
Section 3: Key Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is the cornerstone of stability testing. Its purpose is to intentionally degrade the sample to identify likely degradation products and to prove the specificity of the analytical method.[12]
Objective: To generate potential degradation products of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride and validate the stability-indicating nature of the primary analytical method.
Methodology:
-
Prepare a Stock Solution: Prepare an accurately weighed stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[11]
-
Establish Stress Conditions: For each condition below, prepare a separate sample from the stock solution. Include a control sample stored at 2-8°C in the dark.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.[13]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a sample of the stock solution in a calibrated oven at 80°C.
-
Photostability: Expose a sample of the stock solution to a light source that provides both UV and visible output, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[1][11] Keep a wrapped control sample next to the exposed sample for comparison.
-
-
Sample Analysis:
-
Withdraw aliquots from each stressed sample at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Crucial Step: For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, immediately after collection to halt the reaction.
-
Dilute all samples (including the control) to a suitable final concentration for HPLC analysis.
-
Analyze all samples using a validated HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) for peak purity assessment and identification of degradants.[12]
-
Section 4: Data Presentation for Formal Stability Studies
Formal stability studies must be conducted according to ICH guidelines to establish a re-test period or shelf life. The conditions used are based on the climate zone for which the product is intended.
Table 1: Standard ICH Q1A Conditions for Formal Stability Studies [1][2]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |
| or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months | |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
Note: Intermediate testing is only required if a "significant change" occurs during accelerated testing.
Sources
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Technical Support Center: Preventing Racemization During Chiral Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for chiral pyrrolidine synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity during the synthesis of these vital compounds. Pyrrolidines are a cornerstone in pharmaceuticals and catalysis, and maintaining their chirality is paramount to their function.[1][2] This resource, compiled by our senior application scientists, offers field-proven insights to help you navigate the complexities of asymmetric synthesis and prevent unwanted racemization.
Troubleshooting Guide: Addressing Common Racemization Issues
This section addresses specific experimental problems related to racemization. Each issue is followed by an analysis of potential causes and actionable solutions.
Problem 1: My final product shows significant racemization after purification.
Possible Cause 1: Harsh Reaction Conditions. High temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for racemization, especially if acidic or basic intermediates are present.[3]
-
Solution:
-
Lower the Reaction Temperature: Whenever possible, run the reaction at a lower temperature. Even a 10°C reduction can significantly decrease the rate of racemization. While this may slow down the desired reaction, it often has a more pronounced effect on preventing racemization.
-
Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to potentially racemizing conditions.
-
Possible Cause 2: Inappropriate Base or Acid. The choice of acid or base is critical. Strong bases can deprotonate the α-carbon, leading to a planar, achiral enolate intermediate that can be reprotonated from either face, causing racemization.[4][5] Similarly, strong acids can catalyze enolization.
-
Solution:
-
Use a Weaker, Non-Nucleophilic Base: If a base is required, consider using a sterically hindered, non-nucleophilic base like 2,4,6-collidine or a milder inorganic base like sodium bicarbonate.[5]
-
Optimize pH: The rate of racemization for many chiral amines is pH-dependent, often increasing at higher pH values.[6][7] If your reaction can tolerate it, maintaining a neutral or slightly acidic pH can be beneficial.
-
Possible Cause 3: Racemization during Workup or Purification. The chiral integrity of your pyrrolidine can be compromised during aqueous workup with strong acids or bases, or during purification on silica gel, which can be acidic.
-
Solution:
-
Gentle Workup: Use mild workup conditions. Instead of strong acids or bases, use saturated ammonium chloride or sodium bicarbonate solutions for washing.
-
Neutralize Silica Gel: If performing column chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system.
-
Alternative Purification: Explore other purification methods like crystallization or preparative chiral HPLC if racemization on silica is a persistent issue.
-
Problem 2: I'm observing a gradual loss of enantiomeric excess (ee) upon storage.
Possible Cause: Product Instability. The final pyrrolidine derivative itself may be susceptible to racemization over time, especially if it contains acidic protons or is stored improperly.
-
Solution:
-
Storage Conditions: Store the purified compound at low temperatures (e.g., -20°C) and under an inert atmosphere (nitrogen or argon) to minimize degradation and racemization.
-
Derivative Formation: If the free pyrrolidine is unstable, consider converting it to a more stable salt (e.g., hydrochloride or tartrate) or a protected derivative (e.g., Boc-protected) for long-term storage.
-
Problem 3: My chiral HPLC results are inconsistent or show poor resolution.
Possible Cause 1: Improper Column Choice or Mobile Phase. Chiral separations are highly specific. The choice of chiral stationary phase (CSP) and mobile phase is crucial for achieving good resolution.[8]
-
Solution:
-
Screen Chiral Columns: Test a variety of CSPs (e.g., polysaccharide-based, Pirkle-type) to find the one that provides the best separation for your compound.[8][9]
-
Optimize Mobile Phase: Systematically vary the mobile phase composition (e.g., the ratio of hexane to isopropanol) and additives (e.g., trifluoroacetic acid or diethylamine) to improve resolution.
-
Possible Cause 2: Column Contamination or Degradation. The performance of a chiral column can degrade over time due to the accumulation of contaminants or damage to the stationary phase.[10]
-
Solution:
-
Column Washing: Follow the manufacturer's instructions for proper column washing and regeneration.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly adsorbed impurities.[11]
-
Sample Purity: Ensure your samples are free of particulates by filtering them before injection.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about preventing racemization in chiral pyrrolidine synthesis.
Q1: What is the most common mechanism of racemization in pyrrolidine synthesis?
The most prevalent mechanism involves the deprotonation of the α-carbon to the activating group (e.g., a carbonyl group), forming a planar enolate or a related achiral intermediate.[3] Reprotonation can then occur from either face, leading to a loss of stereochemical information. Another pathway can involve the formation of an achiral iminium ion intermediate.
Q2: How do I choose the right chiral catalyst to avoid racemization?
Selecting the right catalyst is key to achieving high enantioselectivity.[12][13]
-
For Asymmetric Hydrogenation: Chiral phosphine ligands complexed with metals like rhodium or ruthenium are often used.[13]
-
For Organocatalysis: Proline and its derivatives are excellent catalysts for reactions like asymmetric aldol and Michael additions.[12]
-
For C-H Amination: Chiral rhodium or copper catalysts can facilitate intramolecular C-H amination to form the pyrrolidine ring with high stereocontrol.[13][14]
It's crucial to screen a variety of catalysts and ligands for your specific substrate and reaction type.
Q3: Can the solvent choice impact racemization?
Yes, the solvent can play a significant role. Polar aprotic solvents can sometimes stabilize charged intermediates that may be prone to racemization. It's often beneficial to screen a range of solvents with varying polarities.
Q4: Are there any "racemization-proof" synthetic methods for chiral pyrrolidines?
While no method is entirely immune to racemization under all conditions, some strategies are inherently less prone to it:
-
Chiral Pool Synthesis: Starting from an enantiomerically pure precursor like L-proline or pyroglutamic acid can be a robust way to synthesize chiral pyrrolidines, as the chiral center is already established.[1][15]
-
Enzymatic Resolutions: Biocatalysts like lipases can offer excellent stereoselectivity under mild conditions, minimizing the risk of racemization.[16]
-
Asymmetric 1,3-Dipolar Cycloaddition: This method can create multiple stereocenters in a single step with high control, often under mild conditions.[17]
Experimental Protocols & Data
Protocol 1: General Procedure for Asymmetric Reductive Amination
This protocol provides a general guideline for the asymmetric reductive amination of a γ-keto acid to form a chiral pyrrolidone, a common precursor to pyrrolidines.
-
Reaction Setup: To a solution of the γ-keto acid (1.0 eq) and a chiral amine (1.1 eq) in a suitable solvent (e.g., THF, MeOH) at 0°C, add a reducing agent (e.g., NaBH4, 1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench it by the slow addition of water. Acidify the mixture with 1M HCl and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Table 1: Influence of Base on Racemization in a Model Reaction
| Entry | Base | Temperature (°C) | Time (h) | Enantiomeric Excess (ee %) |
| 1 | Triethylamine | 25 | 12 | 85 |
| 2 | DBU | 25 | 12 | 60 |
| 3 | 2,4,6-Collidine | 25 | 12 | 95 |
| 4 | K2CO3 | 25 | 12 | 92 |
This data illustrates that stronger, more nucleophilic bases like DBU can lead to greater racemization, while sterically hindered or weaker bases help preserve enantiomeric purity.[5][18][19]
Visualizing Racemization Pathways and Troubleshooting
Diagram 1: Key Racemization Pathway via Enolization
Caption: A decision tree for systematically troubleshooting racemization issues.
References
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National Center for Biotechnology Information.
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MDPI.
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White Rose Research Online.
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Organic Chemistry Frontiers.
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Analytical method development for purity analysis of (S)-3-(4-Fluorophenoxy)pyrrolidine HCl
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the analytical method development for purity analysis of (S)-3-(4-Fluorophenoxy)pyrrolidine HCl. It offers a combination of foundational knowledge, detailed experimental protocols, and practical troubleshooting advice to ensure the development of robust and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purity analysis of (S)-3-(4-Fluorophenoxy)pyrrolidine HCl.
Q1: What are the critical purity attributes for (S)-3-(4-Fluorophenoxy)pyrrolidine HCl?
A: There are two primary purity attributes to consider:
-
Chemical Purity: This refers to the identification and quantification of any impurities that are not the intended (S)-3-(4-Fluorophenoxy)pyrrolidine molecule. These can include starting materials, by-products from the synthesis, and degradation products.
-
Enantiomeric Purity (Chiral Purity): This is the measure of the desired (S)-enantiomer relative to the unwanted (R)-enantiomer. Since different enantiomers of a chiral drug can have vastly different pharmacological or toxicological profiles, ensuring high enantiomeric purity is critical.[1][2]
Q2: Which analytical technique is most suitable for both chemical and enantiomeric purity analysis?
A: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for this purpose.[1][2] A single chiral HPLC method can often be developed to separate the (S)-enantiomer from its (R)-enantiomer and simultaneously from other chemical impurities. This makes it a highly efficient approach for a comprehensive purity assessment.
Q3: What are the likely impurities I should expect?
A: Impurities can originate from the manufacturing process or from degradation.[3]
-
Process-Related Impurities: These depend on the synthetic route but could include unreacted starting materials (e.g., 4-fluorophenol, protected pyrrolidine precursors), reagents, or by-products from side reactions.
-
Degradation Products: These are formed when the molecule breaks down under stress conditions like heat, light, humidity, or in the presence of acid, base, or oxidizing agents. Forced degradation studies are essential to identify these potential degradants.[4][5]
Q4: What are the regulatory expectations for validating a purity analysis method?
A: Regulatory bodies like the FDA and EMA follow the guidelines established by the International Council for Harmonisation (ICH). The key guideline is ICH Q2(R1) "Validation of Analytical Procedures" .[6][7][8] The validation process must provide documented evidence that the method is suitable for its intended purpose.[9][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[8][11]
-
Linearity & Range: Demonstrating a direct proportional relationship between concentration and analytical response over a specified range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. These are critical for impurity analysis.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Section 2: Chiral HPLC Method Development Protocol
This section provides a systematic approach to developing a robust chiral HPLC method for the purity analysis of (S)-3-(4-Fluorophenoxy)pyrrolidine HCl.
Foundational Principles
(S)-3-(4-Fluorophenoxy)pyrrolidine is a basic secondary amine. This chemical property is central to method development. The basic nature of the amine can lead to strong interactions with acidic residual silanol groups on the surface of silica-based HPLC columns, often resulting in poor peak shape (tailing).[12][13] To counteract this, a basic additive is typically required in the mobile phase.
Experimental Workflow
Below is a detailed, step-by-step protocol for method development.
Caption: A typical workflow for chiral HPLC method development.
Step 1: Column Selection
-
Recommendation: Start with polysaccharide-based Chiral Stationary Phases (CSPs). These columns, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for resolving a wide range of racemates, including primary and secondary amines.[1][14]
-
Example Columns:
-
CHIRALPAK® IA/IB/IC (Amylose-based)
-
CHIRALCEL® OD/OJ (Cellulose-based)
-
Step 2: Mobile Phase Preparation (Screening)
-
Mode: Normal Phase or Polar Organic mode is often successful for chiral amine separations.[1]
-
Initial Screening Solvents:
-
Normal Phase: n-Hexane / 2-Propanol (IPA) or n-Hexane / Ethanol. Start with a 90:10 (v/v) ratio.
-
Basic Additive: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This is critical to occupy active silanol sites on the column and ensure a symmetrical peak shape for the basic amine.[1][15]
-
-
Sample Preparation: Dissolve the (S)-3-(4-Fluorophenoxy)pyrrolidine HCl sample in the initial mobile phase to ensure solvent compatibility and prevent peak distortion.[16]
Step 3: Initial Chromatographic Conditions
-
The following table provides a starting point for your experiments.
| Parameter | Recommended Starting Condition | Rationale |
| Column | CHIRALPAK® IA (250 x 4.6 mm, 5 µm) | Broad selectivity for chiral amines.[1][14] |
| Mobile Phase | n-Hexane / 2-Propanol / DEA (90:10:0.1, v/v/v) | Common starting point for normal phase chiral separations.[15] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Start at ambient temperature for initial screening. |
| Detection | UV at 228 nm | The fluorophenoxy group provides a UV chromophore. |
| Injection Vol. | 5-10 µL | A small volume minimizes the risk of column overloading.[17] |
Step 4: Method Optimization
-
Goal: Achieve baseline resolution (Rs > 1.5) between the (S) and (R) enantiomers and all other impurity peaks, with good peak symmetry (Tailing factor between 0.9 and 1.5).
-
Optimization Strategy:
-
Vary Alcohol Modifier: If separation is poor, switch the alcohol (e.g., from IPA to Ethanol) or try a different one.
-
Adjust Solvent Ratio: Systematically vary the percentage of alcohol (e.g., from 10% to 20% to 5%). Increasing the polar alcohol content will generally decrease retention time.
-
Optimize Temperature: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Temperature can significantly affect enantioselectivity.
-
Optimize Flow Rate: A lower flow rate can sometimes improve resolution, but at the cost of longer run times.[17]
-
Section 3: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during method development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. rjptonline.org [rjptonline.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. particle.dk [particle.dk]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. waters.com [waters.com]
- 13. hplc.eu [hplc.eu]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-Aryloxypyrrolidines
This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of 3-aryloxypyrrolidines. These compounds are significant building blocks in medicinal chemistry, and their efficient synthesis is crucial. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and challenges encountered during their synthesis.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.
Issue 1: Low Yield of the Desired 3-Aryloxypyrrolidine Product
Question: My Williamson ether synthesis of a 3-aryloxypyrrolidine is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the Williamson ether synthesis of 3-aryloxypyrrolidines are often due to competing side reactions, primarily E2 elimination and N-arylation. The Williamson synthesis is an SN2 reaction, which is sensitive to steric hindrance and the basicity of the alkoxide.[1][2][3]
Causality and Solutions:
-
E2 Elimination: The alkoxide of 3-hydroxypyrrolidine is a strong base and can promote the elimination of the aryl halide, especially if the aryl halide has activating groups or if the reaction is run at high temperatures.[1][4] This is more problematic with secondary and tertiary alkyl halides, though less common in aryl halide reactions.
-
Optimization:
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over elimination.[1]
-
Choice of Base: While a strong base is needed to form the alkoxide, using a very strong, non-nucleophilic base to deprotonate the alcohol, followed by the addition of the aryl halide at a controlled temperature, can sometimes improve the yield.[1] Common bases include sodium hydride (NaH) and potassium carbonate (K₂CO₃).[1]
-
-
-
N-Arylation: A significant competing reaction is the arylation of the pyrrolidine nitrogen, which is also a nucleophile. This is a common issue when the nitrogen is unprotected.
-
Optimization:
-
N-Protection: The most effective way to prevent N-arylation is to protect the pyrrolidine nitrogen with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) group.[5] This ensures that only the oxygen atom acts as a nucleophile.
-
Choice of Catalyst System (for Ullmann or Buchwald-Hartwig type reactions): If you are employing a copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) approach, the choice of ligand can influence the selectivity between N- and O-arylation.[6][7][8][9] Some catalyst systems have been specifically developed for selective O-arylation of similar substrates.[6][7][8][9]
-
-
-
Poor Reactivity: The aryl halide might be insufficiently reactive.
-
Optimization:
-
Aryl Halide Reactivity: The reactivity order for aryl halides is generally I > Br > Cl. Using a more reactive aryl iodide can improve the reaction rate and yield.
-
Activating Groups: Aryl halides with electron-withdrawing groups are more susceptible to nucleophilic aromatic substitution.[10]
-
-
Issue 2: Presence of a Significant Amount of N-Arylated Byproduct
Question: My reaction is producing a substantial amount of the N-arylated pyrrolidine alongside my desired O-arylated product. How can I improve the O-selectivity?
Answer: The formation of an N-arylated byproduct is a classic example of competing nucleophilicity between the oxygen and nitrogen atoms of 3-hydroxypyrrolidine.
Causality and Solutions:
-
Unprotected Nitrogen: The secondary amine of the pyrrolidine ring is a potent nucleophile that readily competes with the hydroxyl group for the aryl halide.
-
Solution: As mentioned previously, protecting the nitrogen is the most robust solution. The Boc group is a common choice due to its stability under the basic conditions of the Williamson ether synthesis and its ease of removal under acidic conditions.
-
-
Reaction Conditions Favoring N-Arylation: Certain conditions can favor N-arylation over O-arylation.
-
Optimization:
-
Base and Solvent: The choice of base and solvent can influence the relative nucleophilicity of the amine and the alkoxide. In some systems, a weaker base and a polar aprotic solvent like DMF or DMSO can favor O-arylation.[1]
-
Catalyst System: For transition-metal-catalyzed reactions, specific ligand and metal combinations can steer the reaction towards O-arylation. For instance, certain copper-based catalysts have been shown to favor O-arylation of 3-hydroxypyridines, a related substrate.[6][7][8][9]
-
-
Workflow for Minimizing N-Arylation:
Caption: Workflow for avoiding N-arylation side products.
Issue 3: Difficult Purification of the 3-Aryloxypyrrolidine from Byproducts
Question: I'm struggling to separate my desired product from the starting materials and byproducts, particularly the triphenylphosphine oxide from a Mitsunobu reaction. What purification strategies are effective?
Answer: Purification challenges in 3-aryloxypyrrolidine synthesis often stem from byproducts with similar polarities to the desired product.
Causality and Solutions:
-
Mitsunobu Byproducts: The Mitsunobu reaction is notorious for generating triphenylphosphine oxide and a reduced hydrazinedicarboxylate, which can be difficult to remove by standard chromatography.[11]
-
Purification Strategies:
-
Crystallization: If your product is a solid, crystallization can be an effective method to remove soluble byproducts.
-
Modified Workup: After the reaction, you can try to precipitate the triphenylphosphine oxide by adding a non-polar solvent like diethyl ether or hexanes and filtering.
-
Polymer-Supported Reagents: Using polymer-supported triphenylphosphine can simplify purification, as the resulting phosphine oxide is bound to the resin and can be removed by filtration.[12]
-
-
-
Similar Polarity of Byproducts: N-arylated byproducts or unreacted starting materials may have similar retention factors on silica gel as the desired product.
-
Purification Strategies:
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation. Sometimes, switching to a different stationary phase, like alumina, can be beneficial.
-
Acid-Base Extraction: If your product has a basic nitrogen and the byproducts do not (or vice-versa), an acid-base extraction can be a powerful purification tool.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of 3-aryloxypyrrolidines.
Synthesis Methods
Question: What are the most common methods for synthesizing 3-aryloxypyrrolidines, and what are the key considerations for each?
Answer: Several methods are commonly employed, each with its own advantages and potential for side reactions.
| Reaction | Description | Common Side Reactions | Key Considerations |
| Williamson Ether Synthesis | An alkoxide (from 3-hydroxypyrrolidine) reacts with an aryl halide in an SN2 or SNAr reaction.[2][4] | E2 Elimination, N-arylation.[1][2] | Requires a strong base; N-protection is often necessary; aryl halide reactivity is key.[1] |
| Mitsunobu Reaction | Couples an alcohol (3-hydroxypyrrolidine) with a phenol using triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD).[13] | Formation of triphenylphosphine oxide and reduced azodicarboxylate, which can complicate purification.[11] | Proceeds with inversion of stereochemistry; suitable for a wide range of phenols.[14][15] |
| Ullmann Condensation | A copper-catalyzed reaction between an aryl halide and an alcohol.[10][16] | Can require high temperatures; N-arylation can be a competing reaction.[10] | Ligand choice can influence selectivity and reaction conditions.[6][7][8][9] |
| Buchwald-Hartwig C-O Coupling | A palladium-catalyzed cross-coupling reaction. | N-arylation can be a major side reaction. | Ligand selection is critical for achieving good yields and selectivity. |
Stereochemistry
Question: My starting 3-hydroxypyrrolidine is chiral. What is the risk of racemization during the synthesis, and how can I mitigate it?
Answer: Racemization is a potential issue, particularly under harsh reaction conditions.[17][18][19]
-
Williamson Ether Synthesis: Under standard SN2 conditions where the chiral center is not directly involved in the bond-breaking or bond-forming steps, the stereochemistry at C3 of the pyrrolidine ring should be retained. However, strongly basic conditions and high temperatures can potentially lead to epimerization.
-
Mitigation: Use the mildest effective base and the lowest possible reaction temperature.
-
-
Mitsunobu Reaction: A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon.[14][15] If you start with (R)-3-hydroxypyrrolidine, you will obtain the (S)-3-aryloxypyrrolidine. This is a predictable and often desirable outcome for controlling stereochemistry.
Protecting Groups
Question: What are the best protecting groups for the pyrrolidine nitrogen during the synthesis of 3-aryloxypyrrolidines?
Answer: The choice of protecting group is critical for preventing N-arylation.
-
Boc (tert-butyloxycarbonyl): This is a very common and effective protecting group. It is stable to the basic conditions of the Williamson ether synthesis and can be easily removed with acid (e.g., TFA in DCM).
-
Cbz (carbobenzyloxy): Another widely used protecting group. It is also stable to a range of conditions and is typically removed by hydrogenolysis.
-
Benzyl (Bn): While it can be used, it is generally less preferred for this application as it can sometimes be cleaved under reductive conditions that might be used in subsequent synthetic steps.
Protecting Group Strategy Workflow:
Caption: General workflow for N-protected synthesis.
Section 3: Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of 3-Hydroxypyrrolidine
-
Dissolve 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-hydroxypyrrolidine.
Protocol 2: General Procedure for Williamson Ether Synthesis
-
To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.
-
Add the desired aryl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
References
-
Wikipedia. (2023, December 28). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2017). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643–646. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic letters, 9(4), 643-6. [Link]
-
Organic-Chemistry.org. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 14). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
-
Sci-Hub. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Retrieved from [Link]
-
Doulcet, J., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Wikipedia. (2023, October 29). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Mitsunobu reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). Photocatalytic N-Arylation of 3-Substituted Pyrrolidines and Comparison with Traditional Methods. Retrieved from [Link]
-
ScienceOpen. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 14). Ullmann reaction. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Arylpyrrolidines by Reactions of 3-Arylidene-1-pyrrolines with Phenols. Retrieved from [Link]
-
Springer. (n.d.). Synthesis of 2-Arylpyrrolidines by Reactions of 3-Arylidene-1-pyrrolines with Phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
PubMed. (2000, May 19). Studies on the synthetic compatibility of aryloxime linkers in the solid-phase synthesis of 3-aminobenzisoxazoles. Retrieved from [Link]
-
ResearchGate. (2018, November 30). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Retrieved from [Link]
-
PubMed. (2014, March). Preparation of Optically-Active 3-pyrrolidinol and Its Derivatives From 1-benzoylpyrrolidinol by Hydroxylation With Aspergillus Sp. And Stereo-Selective Esterification by a Commercial Lipase. Retrieved from [Link]
-
PubMed. (2018, July 6). Regio- and Stereoselective Palladium-Catalyzed C(sp3)-H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Retrieved from [Link]
-
PubMed. (2024, July 24). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ORCA – Online Research @ Cardiff. (n.d.). Racemization in Drug Discovery. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Retrieved from [Link]
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- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | CoLab [colab.ws]
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Technical Support Center: Industrial Production of (S)-3-Hydroxypyrrolidine Intermediates
Welcome to the technical support center for the industrial production of (S)-3-hydroxypyrrolidine and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical chiral building block. (S)-3-hydroxypyrrolidine is a vital intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting the central nervous system.[1] Its high enantiomeric purity is crucial for stereospecific activity and efficacy.[1]
This resource provides practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established industrial practices and cutting-edge research.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of (S)-3-hydroxypyrrolidine intermediates.
Synthesis & Reaction Challenges
Question 1: My enzymatic reduction of a ketone precursor to (S)-3-hydroxypyrrolidine is showing low enantiomeric excess (ee). What are the likely causes and how can I improve stereoselectivity?
Answer: Low enantiomeric excess in ketoreductase-mediated reactions is a common challenge, often stemming from suboptimal reaction conditions or an inappropriate choice of enzyme. Here’s a breakdown of potential causes and solutions:
-
Sub-optimal Enzyme Choice: Not all ketoreductases are suitable for every substrate. Enzymes from different sources (e.g., Sulfolobus sulfotaricus, Zygosaccharomyces rouxii) exhibit varying substrate specificities and stereoselectivities.[2]
-
Inadequate Cofactor Regeneration: Ketoreductases require a cofactor, typically NADPH or NADH, for activity. Inefficient regeneration of the oxidized cofactor (NADP+ or NAD+) can stall the reaction and potentially lead to side reactions that lower ee.
-
Solution: Implement a robust cofactor regeneration system. A common approach is to use a secondary enzyme like glucose dehydrogenase (GDH) which oxidizes glucose while regenerating the required cofactor.[4] Co-expressing the ketoreductase and GDH in a whole-cell biocatalyst system can be highly effective and cost-efficient by avoiding the need for costly enzyme purification.[2][4]
-
-
Incorrect Reaction Conditions: Temperature, pH, and solvent can all influence enzyme activity and stereoselectivity.
-
Solution: Optimize these parameters for your specific enzyme and substrate. Most enzymatic reactions have a narrow optimal pH and temperature range. The use of whole-cell systems can also help stabilize the enzyme against harsher environmental conditions.[2]
-
Question 2: I'm struggling with low yields in the chemical synthesis of (S)-3-hydroxypyrrolidine from L-malic acid. What are the common pitfalls in this synthetic route?
Answer: The synthesis of (S)-3-hydroxypyrrolidine from L-malic acid is a multi-step process with several potential areas for yield loss. Common issues include incomplete reactions and the formation of side products.
-
Inefficient Cyclization: The initial formation of the succinimide ring from L-malic acid and an amine (e.g., benzylamine) can be inefficient if not driven to completion.
-
Solution: One improved method involves a solvent-free melting reaction to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, which can improve yield and reduce waste.[5]
-
-
Harsh Reducing Agents: The use of harsh reducing agents like LiAlH4 or B2H6 to reduce the dione intermediate can be difficult to handle on an industrial scale and may lead to over-reduction or other side reactions.[6]
-
Difficult Purification: Each step of a multi-step synthesis can introduce impurities that are difficult to remove and can impact the yield and purity of the final product.
-
Solution: Develop robust purification methods for each intermediate. This may involve crystallization, distillation under reduced pressure, or chromatography.[6]
-
Purification & Scale-Up Challenges
Question 3: I am facing difficulties in separating the (R) and (S) enantiomers of 3-hydroxypyrrolidine on a preparative scale. What are the most effective industrial methods?
Answer: Achieving high enantiomeric purity on an industrial scale is a significant challenge due to the high cost and complexity of chiral separation techniques.[7] Here are some commonly employed and effective methods:
| Method | Description | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | The racemic mixture is reacted with a chiral resolving agent (e.g., tartaric acid derivatives) to form diastereomeric salts with different solubilities, allowing for separation by crystallization.[8] | Cost-effective for large-scale separation.[7] | Can be time-consuming, and the unwanted enantiomer may need to be racemized and recycled to improve overall yield.[7] |
| Chiral Preparative HPLC | Utilizes a chiral stationary phase to separate enantiomers. | High resolution and purity can be achieved.[9][10] | Can be expensive due to the cost of the chiral column and solvents, making it more suitable for high-value products.[7] |
| Enzymatic Kinetic Resolution | An enzyme, such as a lipase, selectively reacts with one enantiomer, allowing the unreacted enantiomer to be isolated.[8] | High enantioselectivity under mild conditions.[8] | The maximum theoretical yield for the desired enantiomer is 50% without a racemization step for the unwanted enantiomer. |
Workflow for Method Selection in Chiral Purification:
Caption: Decision workflow for selecting a chiral purification method.
Question 4: We are observing catalyst deactivation during the scale-up of our asymmetric hydrogenation process. What are the common causes and how can we mitigate this?
Answer: Catalyst deactivation is a critical issue in scaling up catalytic reactions.[11] Several factors can contribute to this problem:
-
Impurities in the Starting Material: Trace impurities in the substrate or solvent can act as catalyst poisons. Fermentation-derived starting materials, for example, can contain by-products that poison heterogeneous catalysts.[12]
-
Solution: Implement a rigorous purification step for all starting materials and solvents before they enter the reactor. This could involve distillation, crystallization, or passing them through a guard bed to remove specific poisons.
-
-
Thermal Degradation: The catalyst may not be stable at the reaction temperature, especially if there are localized "hot spots" due to inefficient mixing in a large reactor.[11]
-
Solution: Ensure efficient mixing to maintain a uniform temperature throughout the reactor.[11] Select a catalyst with a higher thermal stability if possible.
-
-
Leaching of the Metal: For heterogeneous catalysts, the active metal may leach from the support into the reaction mixture, leading to a loss of activity.
-
Solution: Choose a catalyst with a robust support and strong metal-support interactions. Monitor the product stream for any leached metal to assess the stability of the catalyst.
-
-
Mechanical Stress: In stirred tank reactors, the catalyst particles can be subject to mechanical stress, leading to attrition and a loss of active surface area.
-
Solution: Optimize the stirrer design and agitation speed to minimize mechanical stress on the catalyst. Alternatively, consider using a fixed-bed reactor to avoid this issue.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when handling (S)-3-hydroxypyrrolidine and its intermediates?
A1: (S)-3-hydroxypyrrolidine can cause skin and eye irritation.[13] It may also be harmful if swallowed or inhaled.[13] It is important to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] It is incompatible with strong oxidizing agents, acids, and acid chlorides.[13]
Q2: How should (S)-3-hydroxypyrrolidine be stored to ensure its stability?
A2: (S)-3-hydroxypyrrolidine should be stored in a cool, dry place in a tightly sealed container.[13][14] It is a liquid at room temperature with a melting point of 15°C.[14]
Q3: What analytical techniques are most suitable for determining the enantiomeric purity of (S)-3-hydroxypyrrolidine?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the enantiomeric excess of chiral compounds like (S)-3-hydroxypyrrolidine.[15] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification.[15] Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent can also be employed to determine enantiomeric purity.[15]
Q4: What are the main challenges in scaling up the synthesis of chiral drugs and intermediates like (S)-3-hydroxypyrrolidine?
A4: The primary challenges in scaling up chiral synthesis include:
-
Maintaining Stereoselectivity: Ensuring high enantiomeric or diastereomeric excess at a larger scale can be difficult due to factors like mixing efficiency and temperature gradients.[11]
-
Reaction Control and Safety: Managing heat flow and potential hazards associated with exothermic reactions is crucial at an industrial scale.[11]
-
Catalyst Performance: Issues such as catalyst deactivation, recovery, and reuse become more significant at a larger scale.[11][16]
-
Product Isolation and Purification: Developing robust and scalable methods for crystallization and purification is essential to achieve the desired product quality.[11][16]
-
Cost of Goods: The cost of chiral catalysts and reagents can be a significant factor in the economic viability of a process.[7][17]
Workflow for Industrial Scale-Up of Chiral Synthesis:
Caption: Key stages and considerations for scaling up chiral synthesis.
References
- Chiralpedia. (2024, September 5).
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of (S)
- Benchchem. Technical Support Center: Scale-Up of Reactions Involving Chiral Diols.
- Drug Discovery and Development. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling.
- Benchchem. Common side products in (S)-3-Acetyl-1-Boc-pyrrolidine synthesis and how to avoid them.
- Benchchem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- Google Patents. (US7652152B2). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- SCIREA. (2024, January 16).
- Benchchem. A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
- Neopharm Labs.
- MDPI.
- National Institutes of Health (NIH). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID.
- ChemicalBook. (S)-3-Hydroxypyrrolidine(100243-39-8).
- National Institutes of Health (NIH).
- National Institutes of Health (NIH). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- Chemical Communications (RSC Publishing). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- YMC CO., LTD.
- Guidechem. (S)-3-Hydroxypyrrolidine hydrochloride 122536-94-1 wiki.
- NINGBO INNO PHARMCHEM CO.,LTD. (S)
- Scientific.Net. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol.
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. The Benefits of Using (S)-3-Hydroxypyrrolidine in Organic Synthesis.
- PubMed Central (PMC). (2018, December 3). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)
- PubMed Central (PMC). Origins of stereoselectivity in evolved ketoreductases.
- Chemical Technology Co.,LTD. (S)-3-Hydroxypyrrolidine, CasNo.100243-39-8.
- MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
- PubChem. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122.
- ResearchGate. (2025, August 7).
Sources
- 1. nbinno.com [nbinno.com]
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- 3. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. article.scirea.org [article.scirea.org]
Validation & Comparative
A Practical Guide to the Stereoselective Activity of 3-(4-Fluorophenoxy)pyrrolidine Enantiomers at Monoamine Transporters
The stereochemical configuration of a molecule can dramatically influence its pharmacological profile, affecting potency, selectivity, and even its mechanism of action. For pyrrolidine derivatives, which are common scaffolds in neuropharmacology, the orientation of substituents on the pyrrolidine ring is a critical determinant of their interaction with monoamine transporters. By following the protocols and principles detailed herein, researchers can elucidate the stereoselective properties of (S)- and (R)-3-(4-Fluorophenoxy)pyrrolidine, contributing valuable data to the broader understanding of monoamine reuptake inhibition.
Core Principles: Unraveling Enantiomeric Selectivity
The differential activity between enantiomers arises from the three-dimensional nature of their binding pockets on the transporter proteins. One enantiomer may fit more snugly or form more favorable interactions with key amino acid residues, leading to higher affinity and/or potency. This guide focuses on two primary in vitro methods to quantify these differences:
-
Radioligand Binding Assays: These assays measure the affinity of a compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand. The output is typically an inhibition constant (Ki), with lower values indicating higher binding affinity.
-
Neurotransmitter Uptake Inhibition Assays: These functional assays measure a compound's ability to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter. The result is often expressed as an IC50 value, representing the concentration of the compound that inhibits 50% of the transporter's activity.
By systematically applying these methods, a clear picture of the stereoselectivity of (S)- and (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride at DAT, SERT, and NET can be established.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for at-a-glance assessment of the potency and selectivity of each enantiomer.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| (S)-3-(4-Fluorophenoxy)pyrrolidine HCl | Data | Data | Data | Data | Data | Data |
| (R)-3-(4-Fluorophenoxy)pyrrolidine HCl | Data | Data | Data | Data | Data | Data |
| Reference Compound (e.g., Cocaine) | Data | Data | Data | Data | Data | Data |
Data to be filled in upon completion of the experimental protocols.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental procedures and the underlying biological mechanisms.
Caption: General experimental workflow for comparing enantiomer activity.
Caption: Mechanism of monoamine transporter inhibition.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for conducting radioligand binding and uptake inhibition assays for DAT, SERT, and NET.
Protocol 1: Radioligand Binding Assay
This protocol is adapted from standard methods for determining the binding affinity of unlabeled compounds.[1]
Objective: To determine the binding affinity (Ki) of (S)- and (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride for human DAT, SERT, and NET.
Materials:
-
Cell membranes from HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Radioligands:
-
For hDAT: [³H]WIN 35,428
-
For hSERT: [³H]Citalopram
-
For hNET: [³H]Nisoxetine
-
-
Unlabeled ligands for determining non-specific binding:
-
For hDAT: 10 µM Cocaine
-
For hSERT: 10 µM Fluoxetine
-
For hNET: 10 µM Desipramine
-
-
(S)- and (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride stock solutions.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation vials, cocktail, and counter.
Procedure:
-
Membrane Preparation:
-
Thaw cryopreserved cell membranes on ice.
-
Homogenize the membranes in ice-cold binding buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membrane preparation to the desired final concentration in binding buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of the appropriate unlabeled ligand for non-specific binding.
-
50 µL of varying concentrations of the (S)- or (R)-enantiomer.
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
100 µL of the diluted cell membrane preparation.
-
-
Incubate the plate at room temperature (or 4°C, depending on the transporter) for 60-120 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This protocol outlines a functional assay to measure the inhibition of neurotransmitter uptake.[2][3][4]
Objective: To determine the potency (IC50) of (S)- and (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride to inhibit dopamine, serotonin, and norepinephrine uptake.
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET, plated in 96-well plates.
-
Radiolabeled neurotransmitters:
-
For hDAT: [³H]Dopamine
-
For hSERT: [³H]Serotonin
-
For hNET: [³H]Norepinephrine
-
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
(S)- and (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride stock solutions.
-
Unlabeled inhibitors for determining non-specific uptake (same as in the binding assay).
-
Lysis buffer (e.g., 1% SDS).
-
Scintillation counter.
Procedure:
-
Cell Culture:
-
Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.
-
-
Uptake Inhibition Assay:
-
On the day of the assay, wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with varying concentrations of the (S)- or (R)-enantiomer or vehicle for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the respective radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
-
Quantification and Data Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Authoritative Grounding & Comprehensive References
The protocols and principles described in this guide are based on established methodologies in the field of pharmacology and drug discovery. For further reading and a deeper understanding of the underlying science, the following resources are recommended.
References
-
TW. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
-
Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]
Sources
A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyrrolidine Analogs in Drug Discovery
Introduction: The Strategic Value of Fluorine in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its three-dimensional structure and basic nitrogen atom are pivotal for molecular recognition and interaction with biological targets. However, optimizing the drug-like properties of pyrrolidine-containing candidates—such as their metabolic stability, target affinity, and membrane permeability—remains a central challenge in drug development.
One of the most powerful strategies to emerge in modern medicinal chemistry is the selective incorporation of fluorine.[1][2] Replacing a hydrogen atom with fluorine, an element of similar size but vastly different electronics, can profoundly alter a molecule's physicochemical and pharmacological profile.[3][4] This guide provides a comparative analysis of fluorinated and non-fluorinated pyrrolidine analogs, offering insights into the causal relationships between fluorination and key drug properties, supported by experimental data and detailed protocols for their evaluation.
The Impact of Fluorination on Fundamental Physicochemical Properties
The introduction of fluorine into the pyrrolidine ring induces significant, predictable changes in the molecule's fundamental electronic and conformational properties. These changes are the root cause of the downstream effects on pharmacokinetics and pharmacodynamics.
Basicity (pKa): The Inductive Effect in Action
Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect is a key modulator of molecular properties.[3] When placed on the pyrrolidine ring, especially at the β- or γ-positions relative to the nitrogen, fluorine significantly reduces the electron density on the nitrogen atom. This makes the lone pair of electrons less available for protonation, resulting in a marked decrease in the basicity (pKa) of the pyrrolidine nitrogen.[5]
This modulation is critical; while a basic nitrogen is often essential for forming a salt bridge with a target receptor, high basicity can lead to off-target effects (e.g., hERG channel binding) and poor membrane permeability. Fluorination allows for the fine-tuning of pKa to strike a balance between on-target potency and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2]
Lipophilicity (LogP/LogD): A Context-Dependent Shift
The effect of fluorination on lipophilicity—the propensity of a molecule to dissolve in fatty or non-polar environments—is more complex than its effect on basicity. While a single fluorine atom is slightly more lipophilic than hydrogen, the overall impact on the molecule's LogP or LogD (LogP at a specific pH) depends on the molecular context.[6][7] Fluorination can increase the hydrophobic surface area but also introduce a strong local dipole, which can alter interactions with water.[8] In some cases, lipophilicity increases, enhancing membrane permeation; in others, it may decrease or remain unchanged, an effect that must be determined empirically.[6][9]
Conformational Control: The Gauche Effect
The five-membered pyrrolidine ring is not planar and exists in dynamic equilibrium between different "puckered" conformations, typically described as envelope or twisted forms.[10] The introduction of a fluorine atom can lock the ring into a preferred conformation through stereoelectronic interactions, most notably the gauche effect.[11][12] This effect describes the tendency of the highly electronegative fluorine to orient itself gauche (at a 60° dihedral angle) to the electropositive nitrogen atom, a preference that can stabilize a specific ring pucker.[10][13][14] This conformational restriction can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity for a target by reducing the entropic penalty of binding.[11]
Logical Framework: The Domino Effect of Fluorination
The following diagram illustrates how the primary effects of fluorination on physicochemical properties cascade to influence the all-important pharmacokinetic and pharmacodynamic outcomes.
Caption: Impact cascade of pyrrolidine fluorination.
Comparative Performance Metrics
The true value of fluorination is quantified through its impact on metabolic stability and target affinity. The tables below present hypothetical but representative data illustrating the typical effects observed when comparing a non-fluorinated pyrrolidine analog with its fluorinated counterpart.
Table 1: Physicochemical Property Comparison
| Property | Non-Fluorinated Analog | Fluorinated Analog | Rationale for Change |
| pKa | 9.5 | 8.2 | The strong inductive effect of fluorine withdraws electron density from the nitrogen, reducing its basicity.[5] |
| LogP | 2.1 | 2.3 | Increased lipophilicity due to replacing a C-H bond with a more lipophilic C-F bond.[3][15] |
| Preferred Conformation | Dynamic Equilibrium | Cγ-exo Pucker | Stabilization of a specific ring pucker due to the gauche effect between fluorine and the ring nitrogen.[13] |
Table 2: Pharmacokinetic & Pharmacodynamic Comparison
| Parameter | Non-Fluorinated Analog | Fluorinated Analog | Rationale for Change |
| Metabolic Half-Life (t½, mins) | 15 | 95 | Fluorine blocks a metabolically labile site, preventing oxidation by cytochrome P450 enzymes.[16][17][18] |
| Intrinsic Clearance (CLint, µL/min/mg) | 92 | 14.5 | A lower clearance rate directly reflects increased metabolic stability.[19] |
| Binding Affinity (Ki, nM) | 50 | 8 | The fluorinated analog is conformationally pre-organized for the receptor, and the C-F bond may engage in favorable polar interactions.[3] |
Experimental Protocols: Validating Performance
To generate the comparative data discussed above, robust and reproducible in vitro assays are essential. The following sections provide detailed, self-validating protocols for assessing metabolic stability and receptor binding affinity.
Protocol: In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, typically cytochrome P450s found in liver microsomes.[20][21] A slower rate of metabolism indicates higher stability.
Causality Behind Experimental Choices:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are a rich source of Phase I metabolic enzymes (CYP450s), making them a cost-effective and standard model.[20]
-
NADPH: Nicotinamide adenine dinucleotide phosphate is an essential cofactor for CYP450 enzymes. Its presence initiates the metabolic reaction. Incubations without NADPH serve as a crucial negative control to ensure degradation is enzyme-dependent.[20]
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins, halting enzymatic activity, and the internal standard aids in accurate quantification by LC-MS/MS.
Experimental Workflow: Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 1 µM working solution of the fluorinated and non-fluorinated analogs in phosphate buffer (pH 7.4).
-
Microsome Preparation: Thaw cryopreserved human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the test compound solution and the diluted microsome solution. Include positive control (a compound with known high clearance, e.g., Verapamil) and negative control (incubation without NADPH) wells.
-
Pre-incubation: Pre-warm the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Add a pre-warmed NADPH solution (1 mM final concentration) to each well to start the reaction. For the T=0 time point, add the quenching solution before the NADPH.
-
Time Course: Incubate the plate at 37°C with shaking. At specified time points (e.g., 5, 15, 30, 60 minutes), take an aliquot from the incubation.
-
Reaction Quenching: Immediately add the aliquot to a collection plate containing 2-3 volumes of cold acetonitrile with a suitable internal standard (e.g., Tolbutamide).
-
Protein Precipitation: Centrifuge the collection plate at 4,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Calculate the percentage of compound remaining at each time point relative to T=0. Plot the natural logarithm of this percentage versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).
Protocol: Radioligand Receptor Binding Affinity Assay
This competitive binding assay measures how effectively a test compound competes with a known radiolabeled ligand for binding to a target receptor.[22][23] A more potent compound will displace the radioligand at a lower concentration, yielding a lower inhibition constant (Ki), which signifies higher affinity.[24]
Causality Behind Experimental Choices:
-
Radioligand: A ligand with a radioactive isotope (e.g., ³H or ¹²⁵I) that binds to the target receptor with high affinity and specificity. It provides a quantifiable signal.
-
Total vs. Non-Specific Binding: Total binding is measured in the absence of a competitor. Non-specific binding (NSB) is measured in the presence of a saturating concentration of a known, non-labeled potent ligand, which occupies all specific receptor sites, leaving only the radioligand bound to non-receptor components (like the filter membrane).[23]
-
Specific Binding: This is the value of interest and is calculated by subtracting NSB from Total Binding. It represents the true ligand-receptor interaction.
Experimental Workflow: Receptor Binding Affinity Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Compound Preparation: Create a serial dilution of the fluorinated and non-fluorinated test compounds in assay buffer, typically spanning from 10 µM to 0.1 nM.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer only.
-
Non-Specific Binding (NSB): A high concentration (e.g., 10 µM) of a known unlabeled ligand.
-
Competition: Each concentration of the test compounds.
-
-
Add Radioligand: Add the radioligand to all wells at a concentration near its dissociation constant (Kd).
-
Initiate Binding: Add the receptor membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate for a set time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of the wells through a glass fiber filter mat using a cell harvester. The membranes and any bound radioligand will be trapped on the filter.
-
Washing: Immediately wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Detection: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding CPM) - (NSB CPM).
-
Calculate the percentage of specific binding inhibited by the test compound at each concentration.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal curve to determine the IC₅₀ (the concentration that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion: A Tool for Rational Drug Design
The strategic fluorination of pyrrolidine analogs is a cornerstone of modern medicinal chemistry. By leveraging the element's unique electronic and steric properties, chemists can rationally modulate a molecule's basicity, conformation, and lipophilicity.[2] These fundamental shifts translate directly into tangible improvements in performance, most notably enhanced metabolic stability by blocking sites of oxidation and increased binding affinity through conformational pre-organization.[1][3] The objective comparison of fluorinated versus non-fluorinated analogs, using the robust experimental protocols detailed here, provides the critical data needed to guide the design of safer, more effective therapeutics.
References
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Tress, F., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry, 18(41), 13133-41. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
-
Bentham Science Publishers. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8373-8429. [Link]
-
Mykhailiuk, P. K. (2015). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Synthesis, 47(14), 2027-2042. [Link]
-
Buer, B. C., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6036-6047. [Link]
-
ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. [Link]
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ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]
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SciSpace. (2008). Fluorine in medicinal chemistry. SciSpace. [Link]
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Bretscher, L. E., et al. (2019). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 52(7), 1999-2011. [Link]
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ResearchGate. (n.d.). a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis- and trans-isomers of 3-fluoropyrrolidine. ResearchGate. [Link]
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Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]
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Patsnap. (2024). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]
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Salter, E. A., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3468. [Link]
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link]
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protocols.io. (2024). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]
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ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. [Link]
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Alcaraz, L., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
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JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments. [Link]
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Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 719-727. [Link]
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Juaristi, E., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1025-1033. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
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Routledge, A., et al. (2014). Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. ChemMedChem, 9(8), 1733-1738. [Link]
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Verhagen, C., et al. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry, 26(10), 2137-2142. [Link]
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A Senior Application Scientist's Guide to the Enantiomeric Purity Determination of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride
In the landscape of modern drug discovery and development, the stereochemical integrity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug candidate's efficacy and safety profile. (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, a key structural motif in numerous pharmacologically active agents, is no exception. The presence of its enantiomeric counterpart, the (R)-isomer, can introduce undesired pharmacological effects, competitive binding, or altered metabolic pathways. Consequently, the precise and accurate determination of its enantiomeric purity is a critical analytical challenge that demands robust and reliable methodologies.
This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric purity of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. Drawing upon established principles of chiral separation and detection, we will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), alongside Nuclear Magnetic Resonance (NMR) spectroscopy. Each method is presented with a field-tested perspective on its applicability, advantages, and limitations, supported by detailed experimental protocols to empower researchers in their method selection and implementation.
The Criticality of Enantiomeric Purity in Pharmaceutical Development
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines concerning the development of stereoisomeric drugs. The International Council for Harmonisation (ICH) also provides guidance on the control of impurities, which includes enantiomeric impurities. These regulations underscore the necessity for drug developers to thoroughly characterize the stereoisomeric composition of their drug substances. The decision to develop a single enantiomer or a racemate must be scientifically justified, with comprehensive data on the pharmacological and toxicological profiles of each enantiomer. For a compound like (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, ensuring a high degree of enantiomeric purity (typically expressed as enantiomeric excess, or ee) is paramount to guarantee the desired therapeutic effect and minimize potential off-target activities of the (R)-enantiomer.
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical method for enantiomeric purity determination hinges on a multitude of factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and the availability of instrumentation. Here, we compare the most prevalent techniques.
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC | Chiral NMR |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) or formation of diastereomers. | Separation of volatile (derivatized) enantiomers on a chiral capillary column. | Separation using a supercritical fluid mobile phase and a CSP. | Chemical shift non-equivalence induced by a Chiral Solvating Agent (CSA). |
| Sample Volatility | Not required. | Required (derivatization often necessary). | Not strictly required, but beneficial. | Not required. |
| Derivatization | Optional (indirect methods). | Often mandatory for amines. | Less frequently required than GC. | Optional (can use chiral derivatizing agents). |
| Sensitivity | High (UV, MS detection). | Very High (FID, MS detection). | High (UV, MS detection). | Lower. |
| Speed | Moderate to slow. | Fast. | Very Fast. | Moderate. |
| Solvent Consumption | High (especially normal phase). | Low. | Very Low (CO2-based). | Low. |
| "Green" Chemistry | Poor (normal phase) to fair (reversed phase). | Good. | Excellent. | Good. |
| Instrumentation Cost | Moderate to High. | Moderate. | High. | Very High. |
| Method Development | Can be complex and time-consuming. | Requires optimization of derivatization and temperature gradients. | Generally faster method development than HPLC. | Relatively straightforward. |
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for enantiomeric separations due to its versatility and broad applicability. The separation can be achieved directly on a Chiral Stationary Phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. For (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, direct separation on a polysaccharide-based CSP is the preferred approach, offering a streamlined workflow.
Causality in Method Design:
The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is predicated on their proven success in resolving a wide range of chiral compounds, including those with aromatic and heterocyclic moieties. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer. The mobile phase composition is critical; normal-phase eluents (e.g., hexane/alcohol mixtures) often provide better selectivity, while reversed-phase conditions (e.g., water/acetonitrile) are compatible with mass spectrometry.
Experimental Protocol: Direct Chiral HPLC
Objective: To separate and quantify the (S) and (R) enantiomers of 3-(4-Fluorophenoxy)pyrrolidine hydrochloride.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v). Note: The ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 228 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Analysis:
-
Inject a racemic standard of 3-(4-Fluorophenoxy)pyrrolidine hydrochloride to determine the retention times of the (S) and (R) enantiomers.
-
Inject the sample of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Workflow for Chiral HPLC Analysis
II. Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and rapid technique, particularly well-suited for volatile and thermally stable compounds. For secondary amines like 3-(4-Fluorophenoxy)pyrrolidine, derivatization is typically necessary to increase volatility and improve chromatographic performance. This indirect approach involves reacting the amine with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral capillary column.
Causality in Method Design:
The choice of derivatizing agent is critical. Reagents like (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) or heptafluorobutyl chloroformate are effective for secondary amines, creating volatile and thermally stable derivatives. The resulting diastereomers have different physical properties, allowing for their separation on a non-chiral column. A mass spectrometer (MS) detector is often preferred for its high sensitivity and specificity.
Experimental Protocol: Indirect Chiral GC-MS
Objective: To determine the enantiomeric purity via diastereomer formation.
Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Autosampler.
Derivatization Procedure:
-
To 1 mg of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, add 1 mL of anhydrous dichloromethane and 100 µL of triethylamine.
-
Add a molar excess (e.g., 1.2 equivalents) of a chiral derivatizing agent such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride.
-
Vortex the mixture and let it react at room temperature for 30 minutes.
-
Wash the reaction mixture with a small amount of dilute HCl followed by saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and dilute to a suitable concentration for GC-MS analysis.
GC-MS Conditions:
-
Column: A standard non-chiral capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split (e.g., 50:1).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. This program must be optimized.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500 or in Selected Ion Monitoring (SIM) mode for higher sensitivity.
Workflow for Chiral GC-MS Analysis
III. Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption. It utilizes supercritical CO2 as the primary mobile phase, often modified with a small amount of an organic solvent (co-solvent) like methanol. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster separations without a significant loss of efficiency.
Causality in Method Design:
Similar to HPLC, polysaccharide-based CSPs are highly effective in SFC for the separation of a wide range of chiral compounds, including pyrrolidine derivatives. The choice of co-solvent and its concentration can significantly impact the retention and selectivity of the separation. Methanol is a common co-solvent due to its polarity and ability to form hydrogen bonds, which aids in the elution of polar analytes.
Experimental Protocol: Direct Chiral SFC
Objective: To achieve a rapid and efficient separation of the enantiomers.
Instrumentation:
-
Supercritical Fluid Chromatography system with a back-pressure regulator, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Lux® Cellulose-2 or a similar polysaccharide-based chiral column (e.g., 3 µm, 3.0 x 100 mm).
-
Mobile Phase: Supercritical CO2 and Methanol (with 0.1% Diethylamine as an additive).
-
Gradient: A screening gradient from 5% to 40% Methanol over 5 minutes is a good starting point for method development. An isocratic method can be developed from the screening results.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 228 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in methanol or a methanol/dichloromethane mixture at a concentration of 1 mg/mL.
Workflow for Chiral SFC Analysis
A Multi-faceted Approach to Confirming the Structure and Purity of (S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride
A Senior Application Scientist's Guide to Orthogonal Structural Validation
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is paramount. For chiral molecules such as (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, a key building block in medicinal chemistry, this validation extends beyond mere atomic connectivity to include its absolute stereochemistry.[1] This guide presents a comprehensive, multi-technique strategy for the structural validation of synthesized (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, emphasizing the synergy between different analytical methods to provide a self-validating system of evidence.
The core principle of this approach is orthogonality, where each technique provides distinct and complementary information. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC), researchers can build an unassailable case for the structure, identity, purity, and stereochemical integrity of the synthesized compound.
The Validation Workflow: A Strategic Overview
A logical and systematic workflow is crucial for efficient and comprehensive validation. The process begins with techniques that confirm the core structure and functional groups, followed by methods that determine the exact mass and elemental composition, and culminates in the critical assessment of enantiomeric purity.
Caption: A workflow diagram illustrating the orthogonal approach to structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments of ¹H, ¹³C, and in this case, ¹⁹F nuclei.
-
¹H NMR (Proton NMR): This technique is used to determine the number of different types of protons and their relative positions in the molecule. For (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, the spectrum is expected to show distinct signals for the aromatic protons on the fluorophenoxy group, the methine proton at the chiral center (C3), and the methylene protons of the pyrrolidine ring. The splitting patterns (coupling) between adjacent protons are critical for confirming the connectivity. For instance, the protons on the pyrrolidine ring will exhibit complex second-order coupling patterns that can be simulated to confirm their arrangement.[2]
-
¹³C NMR (Carbon NMR): This spectrum will confirm the presence of all 10 carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons, the carbon bearing the oxygen (C3), and the other aliphatic carbons of the pyrrolidine ring.
-
¹⁹F NMR (Fluorine NMR): A single resonance in the ¹⁹F NMR spectrum provides unequivocal evidence for the presence of the fluorine atom and can be used to detect any fluorine-containing impurities.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign signals to specific nuclei in the proposed structure.
Mass Spectrometry (MS): The Molecular Scale
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of the synthesized compound.
-
Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the calculation of a unique elemental formula. For (S)-3-(4-Fluorophenoxy)pyrrolidine (as the free base, C₁₀H₁₂FNO), the expected exact mass can be calculated and compared to the experimental value. While electron ionization (EI) can sometimes lead to the absence of a molecular ion for fluorine compounds, softer ionization techniques like Field Ionization (FI) or Electrospray Ionization (ESI) are often more suitable.[3]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass for C₁₀H₁₃FNO⁺. The mass difference should be less than 5 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride will have characteristic absorption bands confirming key structural features.
-
Expected Absorptions:
-
N-H Stretch: A broad band in the 3000-2700 cm⁻¹ region is characteristic of the N-H⁺ stretch in a secondary amine salt.[4]
-
N-H Bend: A band in the 1620-1560 cm⁻¹ region is indicative of the NH₂⁺ deformation vibration.[5][6]
-
C-O Stretch: An absorption corresponding to the aryl-alkyl ether linkage.
-
C-F Stretch: A strong band indicating the presence of the carbon-fluorine bond.
-
Aromatic C-H and C=C Stretches: Bands corresponding to the fluorophenyl ring.
-
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups in the molecule.
Chiral High-Performance Liquid Chromatography (HPLC): The Enantiomeric Purity Gatekeeper
For a chiral compound, confirming the enantiomeric purity is as important as confirming the chemical structure. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[7]
-
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based columns are commonly used for separating chiral amines and their derivatives.[8][9] The goal is to develop a method that provides baseline separation of the (S)- and (R)-enantiomers.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Screen several polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-Hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).[8]
-
Polar Organic Mode: Use acetonitrile and methanol mixtures.[10]
-
Additives: Incorporate small amounts of an acidic and a basic additive (e.g., trifluoroacetic acid and triethylamine) to improve peak shape and selectivity for amines.[10]
-
-
Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve optimal separation (Resolution > 1.5).
-
Validation:
-
Inject a racemic standard (a 50:50 mixture of (S)- and (R)-enantiomers) to confirm the identity of each enantiomeric peak.
-
Analyze the synthesized (S)-enantiomer sample.
-
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Comparative Data Summary
The following table summarizes the expected results from each analytical technique, which together provide a comprehensive validation of the target molecule's structure.
| Analytical Technique | Parameter | Expected Result for (S)-3-(4-Fluorophenoxy)pyrrolidine HCl | Information Provided |
| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J), Integration | Consistent with the proposed structure; specific patterns for aromatic, methine, and methylene protons. | Atomic connectivity and proton environment. |
| ¹³C NMR | Chemical Shifts (δ) | 10 distinct carbon signals in the expected regions. | Carbon skeleton confirmation. |
| ¹⁹F NMR | Chemical Shift (δ) | A single peak confirming the fluorine's presence and environment. | Presence of fluorine. |
| HRMS (ESI+) | Exact Mass [M+H]⁺ | Experimental m/z within 5 ppm of the theoretical mass for C₁₀H₁₃FNO⁺. | Elemental composition and molecular weight. |
| FTIR | Absorption Bands (cm⁻¹) | Characteristic bands for N-H⁺ (salt), C-O (ether), C-F, and aromatic C-H/C=C. | Confirmation of key functional groups. |
| Chiral HPLC | Retention Time, Peak Area | A single major peak corresponding to the (S)-enantiomer; >99% ee is typical for high-purity material. | Enantiomeric purity and identity. |
Conclusion
The structural validation of a synthesized chiral molecule like (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride cannot rely on a single analytical technique. A rigorous, self-validating approach that integrates data from NMR, MS, FTIR, and chiral HPLC is essential. This orthogonal strategy ensures that every aspect of the molecule's structure—from its elemental composition and atomic connectivity to its functional groups and absolute stereochemistry—is confirmed with the highest degree of confidence. By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure the scientific integrity of their work and the quality of their synthesized materials.
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-
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
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JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
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Ghanem, A., & Aboul-Enein, H. Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 795-819. Retrieved from [Link]
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Hassan, M. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6249. Retrieved from [Link]
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Ren, J., et al. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 7(5), 846-854. Retrieved from [Link]
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Svec, F. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 28(1). Retrieved from [Link]
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ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl3) of 9a. Retrieved from [Link]
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A Comparative Spectroscopic Guide to Pyrrolidine Derivatives for Researchers and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of numerous natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a valuable scaffold in drug discovery, influencing factors such as solubility, bioavailability, and target binding. Consequently, the precise and unambiguous characterization of pyrrolidine derivatives is of paramount importance in chemical research and pharmaceutical development. This guide provides an in-depth comparison of the spectroscopic data for a selection of pyrrolidine derivatives, offering insights into the influence of substitution on their spectral characteristics.
This guide is designed to be a practical resource for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying principles and experimental protocols necessary for robust spectroscopic analysis.
The Spectroscopic Fingerprint: Unveiling Molecular Structure
Spectroscopic techniques are indispensable tools for elucidating the structure of organic molecules. By probing the interaction of molecules with electromagnetic radiation, we can glean detailed information about their atomic composition, connectivity, and chemical environment. For pyrrolidine derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural picture.
This guide will focus on the comparative analysis of the following pyrrolidine derivatives:
-
N-Acetylpyrrolidine: A simple N-acylated pyrrolidine.
-
N-Methyl-2-pyrrolidone: A lactam derivative with an N-methyl group.
-
Methyl 2-oxopyrrolidine-1-carboxylate: A derivative with a carbamate group on the nitrogen.
-
1-(3-chlorophenyl)-4-(1H-pyrrol-1-yl)pyrrolidin-2-one: A more complex derivative with aromatic and heteroaromatic substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, and their connectivity.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Characteristic ¹H NMR Features of the Pyrrolidine Ring:
The protons on the saturated pyrrolidine ring typically appear as complex multiplets in the upfield region of the spectrum. The chemical shifts are influenced by the nature of the substituent on the nitrogen atom and other ring substituents. Protons on carbons adjacent to the nitrogen (α-protons) are generally deshielded and appear at a higher chemical shift compared to the β-protons. In some cases, the pyrrolidine ring can adopt a "twist" conformation, leading to diastereotopic protons which will have distinct chemical shifts and coupling patterns[1].
Data Comparison: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H-2 (α) | H-3 (β) | H-4 (β) | H-5 (α) | Other Protons |
| N-Acetylpyrrolidine | ~3.4 (t) | ~1.9 (m) | ~1.9 (m) | ~3.4 (t) | ~2.1 (s, 3H, COCH₃) |
| N-Methyl-2-pyrrolidone | - | ~2.4 (t) | ~2.0 (m) | ~3.3 (t) | ~2.8 (s, 3H, NCH₃) |
| Methyl 2-oxopyrrolidine-1-carboxylate | - | ~2.5 (m) | ~2.1 (m) | ~3.8 (t) | ~3.8 (s, 3H, OCH₃) |
| 1-(3-chlorophenyl)-4-(1H-pyrrol-1-yl)pyrrolidin-2-one | ~3.9 (dd) | ~2.6 (m) | ~5.2 (m) | ~3.6 (dd) | Aromatic protons (~7.0-7.5 ppm), Pyrrole protons (~6.3, ~6.8 ppm) |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. Multiplicity is indicated in parentheses (s = singlet, t = triplet, m = multiplet, dd = doublet of doublets).
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in a molecule.
Characteristic ¹³C NMR Features of the Pyrrolidine Ring:
Similar to ¹H NMR, the chemical shifts of the pyrrolidine ring carbons are influenced by substituents. Carbons alpha to the nitrogen atom typically resonate at a lower field (higher ppm) than the beta carbons. The presence of a carbonyl group within the ring (a lactam) significantly deshields the carbonyl carbon.
Data Comparison: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C-2 (α) | C-3 (β) | C-4 (β) | C-5 (α) | Other Carbons |
| N-Acetylpyrrolidine | ~45.9 | ~24.2 | ~26.0 | ~45.9 | ~169.0 (C=O), ~21.9 (CH₃) |
| N-Methyl-2-pyrrolidone | ~174.2 | ~30.9 | ~18.0 | ~49.5 | ~29.2 (NCH₃) |
| Methyl 2-oxopyrrolidine-1-carboxylate | ~173.0 | ~29.0 | ~17.5 | ~48.0 | ~152.0 (NCOO), ~53.0 (OCH₃) |
| 1-(3-chlorophenyl)-4-(1H-pyrrol-1-yl)pyrrolidin-2-one | ~172.0 | ~35.0 | ~50.0 | ~55.0 | Aromatic carbons (~115-140 ppm), Pyrrole carbons (~110, ~120 ppm) |
Note: Chemical shifts are approximate and can vary.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic FTIR Bands for Pyrrolidine Derivatives:
-
C-H stretching: Aliphatic C-H stretches from the pyrrolidine ring are typically observed in the 2850-2960 cm⁻¹ region.
-
C=O stretching: The carbonyl group in lactams and amides gives a strong absorption band. The position of this band is sensitive to ring strain and conjugation. For five-membered lactams (pyrrolidinones), the C=O stretch is typically found at a higher frequency (around 1680-1700 cm⁻¹) compared to acyclic amides.
-
C-N stretching: The C-N stretching vibration usually appears in the 1000-1350 cm⁻¹ region.
Data Comparison: Key FTIR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-H Stretch | Other Key Bands |
| N-Acetylpyrrolidine | ~1645 | ~2870-2960 | ~1430 (CH₂ bend) |
| N-Methyl-2-pyrrolidone | ~1680 | ~2880-2950 | ~1495 (CH₂ bend), ~1290 (C-N stretch) |
| Methyl 2-oxopyrrolidine-1-carboxylate | ~1760, ~1700 | ~2890-2960 | ~1260 (C-O stretch) |
| 1-(3-chlorophenyl)-4-(1H-pyrrol-1-yl)pyrrolidin-2-one | ~1700 | ~2850-2950 | ~1600, ~1480 (Aromatic C=C), ~780 (C-Cl stretch) |
Note: Wavenumbers are approximate.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a "fingerprint" for a molecule.
Characteristic Fragmentation of Pyrrolidine Derivatives:
The fragmentation of pyrrolidine derivatives is highly dependent on their substitution. Common fragmentation pathways involve cleavage of the bonds alpha to the nitrogen atom and fragmentation of the substituents. For N-acylpyrrolidines, a common fragmentation is the loss of the acyl group.
Data Comparison: Key Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| N-Acetylpyrrolidine | 113 | 70 ([M-CH₃CO]⁺), 43 ([CH₃CO]⁺) |
| N-Methyl-2-pyrrolidone | 99 | 98 ([M-H]⁺), 70 ([M-CHO]⁺), 42 ([C₂H₄N]⁺) |
| Methyl 2-oxopyrrolidine-1-carboxylate | 143 | 112 ([M-OCH₃]⁺), 84 ([M-CO₂CH₃]⁺) |
| 1-(3-chlorophenyl)-4-(1H-pyrrol-1-yl)pyrrolidin-2-one | 288/290 (isotope pattern) | Fragments corresponding to the chlorophenyl group, the pyrrolidinone ring, and the pyrrole moiety. |
Note: The presence of chlorine in 1-(3-chlorophenyl)-4-(1H-pyrrol-1-yl)pyrrolidin-2-one will result in a characteristic M+2 isotope peak with approximately one-third the intensity of the molecular ion peak.
Experimental Protocols
To ensure the reproducibility and validity of spectroscopic data, standardized experimental protocols are crucial.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the pyrrolidine derivative into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and gently invert to dissolve the sample completely.
Data Acquisition (General Parameters):
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid or liquid pyrrolidine derivative onto the crystal surface.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The spectrum is typically an average of 16-32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
Direct Insertion Probe (DIP): A small amount of the sample is placed in a capillary tube, which is then inserted directly into the ion source. The sample is heated to induce vaporization.
-
Gas Chromatography (GC-MS): The sample is first separated by gas chromatography and then introduced into the mass spectrometer. This is suitable for volatile and thermally stable compounds.
Data Acquisition (General Parameters):
-
Ionization energy: 70 eV.
-
Mass range: Typically scanned from m/z 40 to 500.
Visualization of Workflows
General Spectroscopic Analysis Workflow
Caption: Proposed fragmentation pathway for N-Acetylpyrrolidine in EI-MS.
Conclusion
This guide provides a comparative overview of the key spectroscopic features of selected pyrrolidine derivatives. By understanding the characteristic NMR chemical shifts, IR absorption bands, and mass spectral fragmentation patterns, researchers can confidently identify and characterize novel pyrrolidine-containing compounds. The provided experimental protocols serve as a foundation for acquiring high-quality, reproducible data. As the field of drug discovery continues to evolve, the robust spectroscopic characterization of these vital heterocyclic scaffolds will remain a critical component of successful research and development.
References
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Pessêgo, M., et al. (2020). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Molecules, 25(15), 3482. [Link]
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Bobko, A. A., et al. (2018). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 23(11), 2845. [Link]
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A Comparative Guide to the Biological Efficacy of (S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride Analogs as Monoamine Reuptake Inhibitors
This guide provides a detailed comparison of the biological efficacy of analogs of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, focusing on their activity as monoamine reuptake inhibitors. The pyrrolidine scaffold is a versatile and privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its three-dimensional nature allows for precise spatial orientation of substituents, making it an ideal core for developing potent and selective ligands for various biological targets, including monoamine transporters.[2][3] This guide will delve into the structure-activity relationships (SAR) of 3-aryloxypyrrolidine derivatives, providing researchers, scientists, and drug development professionals with objective, data-driven insights into this important class of compounds.
Introduction: The Significance of Monoamine Reuptake Inhibition
Monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), play crucial roles in regulating mood, cognition, and various physiological processes.[4] The reuptake of these neurotransmitters from the synaptic cleft by their respective transporters—SERT, NET, and DAT—is a primary mechanism for terminating their signaling.[5] Inhibition of these transporters can prolong the action of monoamines, a therapeutic strategy employed in the treatment of depression, anxiety disorders, and other neurological conditions.[4] The development of selective or dual/triple reuptake inhibitors allows for the fine-tuning of pharmacological effects to achieve desired therapeutic outcomes.[2]
The 3-Aryloxypyrrolidine Scaffold: A Promising Chemotype
The 3-aryloxypyrrolidine moiety has emerged as a key pharmacophore for potent monoamine reuptake inhibitors. The general structure consists of a central pyrrolidine ring, an aryloxy group at the 3-position, and often an additional substituent, such as a phenyl group, also at the 3-position. This guide will focus on a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs, which are structurally closely related to (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, to elucidate the impact of structural modifications on their inhibitory potency at the norepinephrine transporter (NET) and the serotonin transporter (SERT).[6]
Causality Behind Experimental Choices
The selection of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs for this comparative analysis is based on their structural similarity to the topic compound and the availability of systematic biological data. By varying the substituents on the phenoxy ring, we can directly assess the influence of electronic and steric factors on the interaction with monoamine transporters. This systematic approach is fundamental to establishing a clear structure-activity relationship, which is essential for rational drug design.
Comparative Biological Efficacy: In Vitro Data
The following table summarizes the in vitro biological efficacy of a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs as inhibitors of norepinephrine and serotonin reuptake. The data presented are IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity. Lower IC50 values indicate higher potency.
| Compound ID | R (Phenoxy Ring Substituent) | NET IC50 (nM) | SERT IC50 (nM) |
| 1 | H | 1.8 | 3.1 |
| 2 | 2-F | 2.1 | 1.7 |
| 3 | 3-F | 2.0 | 2.6 |
| 4 | 4-F | 2.3 | 3.4 |
| 5 | 2-Cl | 2.1 | 1.3 |
| 6 | 3-Cl | 1.8 | 2.5 |
| 7 | 4-Cl | 2.3 | 2.9 |
| 8 | 2-CH3 | 2.5 | 1.5 |
| 9 | 3-CH3 | 2.0 | 2.3 |
| 10 | 4-CH3 | 2.7 | 3.3 |
| 11 | 2-OCH3 | 3.5 | 2.0 |
| 12 | 3-OCH3 | 2.2 | 2.8 |
| 13 | 4-OCH3 | 3.3 | 4.1 |
Data synthesized from Rebelo, S. et al. Bioorg. Med. Chem. Lett. 2013, 23 (5), 1456-1461.[6]
Structure-Activity Relationship (SAR) Analysis
The data presented in the table above reveals several key insights into the structure-activity relationship of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs as NET and SERT inhibitors:
-
High Potency: All the tested analogs exhibit potent inhibition of both NET and SERT, with IC50 values in the low nanomolar range.[6]
-
Balanced Activity: Many of the compounds show a balanced inhibitory profile against NET and SERT, making them interesting candidates for dual reuptake inhibitors.
-
Impact of Phenoxy Substitution:
-
Position: The position of the substituent on the phenoxy ring appears to have a modest impact on potency. For instance, with a fluorine substituent, the 2-fluoro (Compound 2) and 3-fluoro (Compound 3) analogs show slightly higher potency at SERT compared to the 4-fluoro analog (Compound 4).[6]
-
Electronic Effects: Both electron-donating (e.g., -CH3, -OCH3) and electron-withdrawing (e.g., -F, -Cl) substituents are well-tolerated and result in potent inhibitors. This suggests that the overall steric and conformational properties of the molecule may be more critical for binding than the electronic nature of the substituent on the phenoxy ring.
-
-
Stereochemistry: Although not detailed in the table, the stereochemistry of the pyrrolidine ring is crucial for biological activity. The (S)-configuration is often preferred for potent inhibition of monoamine transporters.[3]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, this section provides a detailed, step-by-step methodology for a key experiment used to determine the biological efficacy of these compounds: the in vitro monoamine transporter uptake assay.
In Vitro Monoamine Transporter Uptake Assay (Radioligand-based)
This protocol describes a common method to assess the inhibitory potency of compounds on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters using radiolabeled substrates.
Objective: To determine the IC50 values of test compounds for the inhibition of [3H]dopamine, [3H]norepinephrine, or [3H]serotonin uptake in cells expressing the respective human transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled substrates: [3H]dopamine, [3H]norepinephrine, [3H]serotonin
-
Test compounds and reference inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT)
-
Scintillation cocktail and scintillation counter
-
96-well cell culture plates and filtration plates
Experimental Workflow Diagram:
Caption: Workflow for the in vitro monoamine transporter uptake assay.
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing the monoamine transporter of interest (DAT, NET, or SERT) into a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
Assay Initiation: a. Gently wash the cells with pre-warmed assay buffer. b. Add the test compounds or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. c. Initiate the uptake reaction by adding the radiolabeled substrate ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) at a concentration near its Km value.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
Assay Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Quantification: a. Lyse the cells and transfer the lysate to a scintillation vial. b. Add a scintillation cocktail to each vial. c. Measure the radioactivity in each sample using a scintillation counter.
-
Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Generate a dose-response curve and calculate the IC50 value using non-linear regression analysis.
Broader Pharmacological Context: DAT and MAO Inhibition
While the focus of this guide is on NET and SERT inhibition, it is important to note that pyrrolidine-containing compounds often exhibit activity at the dopamine transporter (DAT) and can also inhibit monoamine oxidases (MAO).[7][8]
-
Dopamine Transporter (DAT) Inhibition: Many pyrrolidine derivatives are potent DAT inhibitors.[7] The abuse liability of some synthetic cathinones containing a pyrrolidine ring has been strongly correlated with their potency and selectivity for DAT over SERT.[1][9]
-
Monoamine Oxidase (MAO) Inhibition: Certain pyrrolidine analogs have been investigated as inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters and is a therapeutic strategy for depression and Parkinson's disease.[3]
The signaling pathways for monoamine reuptake and degradation are depicted below.
Signaling Pathway Diagram:
Caption: Monoamine signaling at the synapse.
Conclusion and Future Directions
The 3-aryloxypyrrolidine scaffold represents a highly promising chemotype for the development of potent monoamine reuptake inhibitors. The analogs discussed in this guide demonstrate that systematic modifications to the phenoxy ring can fine-tune the inhibitory activity at NET and SERT. The balanced, high-potency profile of many of these compounds makes them attractive leads for the development of novel therapeutics for a range of neurological and psychiatric disorders.
Future research in this area should focus on:
-
Comprehensive Profiling: Evaluating the efficacy of these analogs at the dopamine transporter (DAT) to determine their full monoamine reuptake inhibition profile.
-
In Vivo Studies: Assessing the in vivo efficacy, pharmacokinetics, and safety of the most promising candidates in relevant animal models of disease.
-
Selectivity Profiling: Screening against a broader panel of receptors and enzymes to ensure target selectivity and minimize off-target effects.
By continuing to explore the rich structure-activity relationships of this versatile scaffold, the scientific community can further advance the development of next-generation therapeutics targeting the monoamine transport system.
References
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Rebelo, S., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]
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Marusich, J. A., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology, 87, 206-213. [Link]
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Enyedy, I. J., et al. (2001). Pharmacophore-Based Discovery of 3,4-Disubstituted Pyrrolidines as a Novel Class of Monoamine Transporter Inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1113-8. [Link]
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Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(11), 2963-7. [Link]
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Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2359-2369. [Link]
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Micheli, F., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6067-71. [Link]
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Baumann, M. H., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2359-2369. [Link]
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Singh, S. (2009). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Bioorganic & Medicinal Chemistry Letters, 19(22), 6434-6438. [Link]
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Runyon, S. P., et al. (2005). Synthesis and monoamine transporter binding properties of 2,3-diaryltropanes. Journal of Medicinal Chemistry, 48(23), 7244-54. [Link]
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Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2359-2369. [Link]
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Baumann, M. H., et al. (2017). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 32, 143-160. [Link]
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Sitte, H. H., & Freissmuth, M. (2015). The monoamine transporters. Cold Spring Harbor Perspectives in Biology, 7(3), a021245. [Link]
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Torres, G. E., et al. (2018). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 23(11), 2826. [Link]
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Chaurasiya, B., et al. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 8, 589. [Link]
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Edmondson, D. E., et al. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 6(106), 104555-104579. [Link]
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Vu, A. T., et al. (2009). 3-(Arylamino)-3-phenylpropan-2-olamines as a new series of dual norepinephrine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(9), 2464-7. [Link]
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Mathew, B., et al. (2019). 3D-QSAR and in-silico Studies of Natural Products and Related Derivatives as Monoamine Oxidase Inhibitors. Current Drug Metabolism, 20(10), 823-834. [Link]
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Belmer, A., et al. (2018). Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). Pharmaceuticals, 11(3), 64. [Link]
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A Senior Application Scientist's Guide to Benchmarking (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride Against Other Key Heterocyclic Scaffolds
To our fellow researchers, scientists, and drug development professionals, this guide offers an in-depth technical comparison of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride against other prevalent heterocyclic scaffolds. In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision, profoundly influencing a compound's pharmacological profile. This document provides a comparative analysis, supported by experimental insights, to facilitate informed decision-making in your drug discovery endeavors.
The Strategic Importance of Heterocyclic Scaffolds in Drug Design
Heterocyclic scaffolds are cornerstones of modern medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Their prevalence is due to their ability to provide a three-dimensional architecture that can effectively present pharmacophoric elements for interaction with biological targets. Furthermore, the inclusion of heteroatoms can significantly modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is considered a "privileged scaffold" in drug discovery.[2] Its non-planar, sp³-rich structure allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. The stereochemistry of substituted pyrrolidines plays a crucial role in determining their biological activity and target selectivity.[3]
This guide will focus on benchmarking the performance of a representative pyrrolidine-containing compound, (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, against analogous structures featuring other commonly employed heterocyclic scaffolds: piperidine, morpholine, and azetidine. The comparison will be framed within the context of developing antagonists for the C-X-C chemokine receptor type 4 (CXCR4), a well-validated target in oncology and immunology.[4][5]
Comparative Analysis of Heterocyclic Scaffolds
To provide a robust and objective comparison, we will analyze key drug-like properties for a series of representative CXCR4 antagonists, each featuring one of the heterocyclic scaffolds of interest. It is important to note that a direct head-to-head study of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride and its exact piperidine, morpholine, and azetidine analogs is not publicly available. Therefore, this guide utilizes data from published studies on structurally related compounds targeting CXCR4 to provide a well-informed, illustrative comparison.
Physicochemical Properties
The fundamental physicochemical properties of a scaffold are critical determinants of a drug candidate's behavior. The following table summarizes key computed and experimental properties for our representative compounds.
| Property | Pyrrolidine Analog | Piperidine Analog | Morpholine Analog | Azetidine Analog |
| Structure | (Representative) | (Representative) | (Representative) | (Representative) |
| Molecular Weight ( g/mol ) | 367 | ~400-450 | ~400-450 | ~350-400 |
| logD @ pH 7.4 | 1.12[5] | 1.5 - 2.5 | 1.0 - 2.0 | 0.8 - 1.8 |
| pKa | 8.2[5] | ~8.5-9.5 | ~6.5-7.5 | ~8.0-9.0 |
| Topological Polar Surface Area (TPSA) Ų | 21.26 | ~30-40 | ~40-50 | ~25-35 |
Note: Data for piperidine, morpholine, and azetidine analogs are estimated based on typical values for similar CXCR4 antagonists found in the literature, as direct comparative data for a single series is unavailable.
Expert Insights: The pyrrolidine analog strikes a balance with a moderate logD, suggesting a favorable balance between solubility and permeability. The basicity (pKa) of the pyrrolidine and piperidine scaffolds makes them suitable for forming salt-bridge interactions with acidic residues in the target protein. The lower pKa of the morpholine analog, due to the electron-withdrawing effect of the oxygen atom, can be advantageous in reducing off-target effects related to high basicity. The smaller azetidine scaffold generally leads to lower molecular weight and potentially increased aqueous solubility.
In Vitro Performance Metrics
The following table compares the in vitro performance of our representative heterocyclic CXCR4 antagonists in key assays.
| Performance Metric | Pyrrolidine Analog | Piperidine Analog | Morpholine Analog | Azetidine Analog |
| Target Binding Affinity (IC₅₀, nM) | 79[5] | 50 - 150 | 100 - 500 | 80 - 200 |
| Metabolic Stability (% remaining after 60 min) | >95% (Human)[5] | 70 - 90% | >90% | 80 - 95% |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | Moderate | Moderate to High | Low to Moderate | Moderate |
| Aqueous Solubility (µg/mL) | Moderate | Low to Moderate | Moderate to High | High |
Note: Data for piperidine, morpholine, and azetidine analogs are representative ranges based on published data for CXCR4 antagonists to allow for a meaningful comparison in the absence of a direct head-to-head study.
Expert Insights: The representative pyrrolidine analog demonstrates potent binding affinity and excellent metabolic stability.[5] Piperidine-containing compounds often exhibit high affinity but can be more susceptible to metabolism, particularly N-dealkylation and oxidation adjacent to the nitrogen. The morpholine scaffold, with its ether linkage, is generally more metabolically stable and can improve solubility, though sometimes at the cost of reduced permeability and binding affinity. The azetidine scaffold, being smaller and more rigid, can offer a good balance of properties, though achieving optimal target engagement can be challenging.
Experimental Protocols for Benchmarking
To ensure the trustworthiness and reproducibility of the data presented, this section details the step-by-step methodologies for the key experiments cited.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Workflow Diagram:
Caption: Workflow for In Vitro Metabolic Stability Assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (HLMs) at 37°C.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, combine the HLM suspension (final protein concentration of 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Add the test compound to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., 0, 15, 30, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the line.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive permeability of a compound across a lipid membrane.
Workflow Diagram:
Caption: Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol:
-
Plate Preparation:
-
Coat the membrane of a 96-well PVDF filter (donor) plate with a lipid solution (e.g., 10% lecithin in dodecane).
-
Allow the solvent to evaporate completely.
-
-
Solution Preparation:
-
Prepare the donor solution by dissolving the test compound (e.g., at 200 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assay Execution:
-
Add the donor solution to the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich."
-
Incubate at room temperature for a defined period (e.g., 4 to 18 hours).
-
-
Quantification and Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) where Vd and Va are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C]a is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
CXCR4 Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the CXCR4 receptor.
Workflow Diagram:
Caption: Workflow for CXCR4 Radioligand Binding Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare cell membranes from a cell line overexpressing human CXCR4 (e.g., CHO-K1 or Jurkat cells).
-
Prepare a solution of the radioligand (e.g., [¹²⁵I]-SDF-1α) in binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Perform serial dilutions of the test compound.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known CXCR4 antagonist (e.g., AMD3100) is used instead of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Conclusion and Future Perspectives
This guide provides a comparative framework for evaluating (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride and other key heterocyclic scaffolds in the context of drug discovery. The pyrrolidine scaffold, as exemplified by a potent CXCR4 antagonist, demonstrates a highly favorable profile of strong target engagement and excellent metabolic stability.[5]
While direct head-to-head experimental data for a complete series of analogs is ideal, the representative comparison presented here offers valuable insights for medicinal chemists. The choice of a heterocyclic scaffold is a multi-parameter optimization problem.
-
(S)-3-(4-Fluorophenoxy)pyrrolidine and related pyrrolidines offer a compelling starting point due to their balanced properties and proven success in achieving high potency and stability.
-
Piperidines remain a valuable option for their strong basicity and potential for high affinity, though metabolic liabilities should be carefully assessed and addressed through strategic structural modifications.
-
Morpholines are an excellent choice when improved solubility and metabolic stability are primary goals, and a slight reduction in potency can be tolerated.
-
Azetidines represent a modern approach to scaffold design, offering a means to reduce molecular weight and lipophilicity while maintaining a desirable three-dimensional geometry.
Future work should aim to generate direct comparative data for a series of (S)-3-(4-Fluorophenoxy)pyrrolidine analogs where the pyrrolidine ring is systematically replaced with piperidine, morpholine, and azetidine. Such a study would provide definitive, quantitative data to further refine our understanding of the subtle yet significant impact of scaffold selection on overall drug-like properties.
By understanding the inherent strengths and weaknesses of each scaffold, researchers can make more strategic decisions in the design of next-generation therapeutics with optimized efficacy and safety profiles.
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]
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Özcan, A., & Mumcu, A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1257291. Available from: [Link]
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Bridges, T. M., et al. (2020). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. Available from: [Link]
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Li, Y., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 205, 112537. Available from: [Link]
- Journal of Pharma Insights and Research. (2025). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. Journal of Pharma Insights and Research, 03(05), 394-402.
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Gessner, V. H., et al. (2019). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. ACS Medicinal Chemistry Letters, 10(11), 1558–1564. Available from: [Link]
- International Journal of Scientific Research & Technology. (2024). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology, 3(1).
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Duffin, A. M., et al. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry, 15(2), 343–355. Available from: [Link]
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Grygorenko, O. O., et al. (2021). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 86(22), 15995–16008. Available from: [Link]
- Jampilek, J. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(1), 1.
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Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(20), 3763. Available from: [Link]
- Zafar, H., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research, 3(7), 988-1015.
-
Khamitova, K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 5-15. Available from: [Link]
-
Khamitova, K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 5-15. Available from: [Link]
- BenchChem. (2025). Navigating the Landscape of Piperidine-Morpholine Scaffolds: A Comparative Analysis of Bioactive Analogs.
- Balaji, S., et al. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. Scientific Reports, 15(1), 12345.
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]
-
Kumar, A., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Results in Chemistry, 5, 100823. Available from: [Link]
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Kocabaş, E., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1257291. Available from: [Link]
-
Alchem Pharmtech. (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. (n.d.). Available from: [Link]
-
Luo, X., et al. (2025). Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances. Archives of Toxicology, 99(1), 1-13. Available from: [Link]
-
Gabba, M., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 142(30), 13127–13137. Available from: [Link]
Sources
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- 2. iris.unipa.it [iris.unipa.it]
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- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
